Gardenia yellow
Descripción
Propiedades
Key on ui mechanism of action |
Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme. Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction. ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway... |
|---|---|
Número CAS |
94238-00-3 |
Fórmula molecular |
C44H64O24 |
Peso molecular |
977.0 g/mol |
Nombre IUPAC |
bis[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43?,44?/m1/s1 |
Clave InChI |
SEBIKDIMAPSUBY-IKPIERSTSA-N |
Impurezas |
...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Color/Form |
Solid /Di-gentiobiose ester/ Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ |
melting_point |
186 °C (effervescence) /Di-gentiobiose ester/ 186 °C |
Otros números CAS |
42553-65-1 94238-00-3 39465-00-4 |
Descripción física |
Solid |
Vida útil |
The kinetics of crocin and picrocrocin in whole and ground samples of saffron stored at different temperatures and relative humidities were studied. First-order kinetics were observed for crocin and second-order for picrocrocin. There was no deterioration of the samples stored at -17 °C or at 0 °C, the ideal storage conditions. A reduction in the relative humidity had a greater effect on stability than a decrease in temperature. Conditions that favor stability for picrocrocin also favor the stability of its aroma. Stable under recommended storage conditions. |
Solubilidad |
Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/ Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ |
Sinónimos |
GARDENIA YELLOW; Crocine; GARDENIAPIGMENT; Kuchinashi yellow; Rikecolor Kuchinashi 20 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Gardenia Yellow's Main Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow, a natural colorant extracted from the fruit of the Gardenia jasminoides Ellis plant, has a long history of use in food, textiles, and traditional medicine.[1] Its vibrant yellow hue is attributed to a complex mixture of carotenoid derivatives. Beyond its coloring properties, modern scientific research has unveiled a range of bioactive compounds within this compound, garnering significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structures of the main components of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The primary coloring agents are crocins, which are glycosyl esters of crocetin (B7823005).[2][3][4] Additionally, this compound contains iridoid glycosides, most notably geniposide (B1671433) and its aglycone, genipin (B1671432).[5][6]
Chemical Structures of Main Components
The principal chemical constituents of this compound can be broadly categorized into two classes: carotenoid derivatives (crocins) and iridoid glycosides.
Crocins: The Chromophores of this compound
Crocins are a series of water-soluble carotenoids responsible for the characteristic yellow color of the extract.[2][3] They are mono- or di-glycosyl esters of the dicarboxylic acid crocetin.[3] The variation in the number and type of sugar moieties attached to the crocetin backbone results in a variety of crocin analogues.
Crocetin: The core of all crocins is crocetin, a C20 apocarotenoid dicarboxylic acid with a systematic IUPAC name of (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. Its structure is characterized by a conjugated polyene chain, which is responsible for its light-absorbing properties.
Crocins: Crocins are formed by the esterification of one or both of crocetin's carboxylic acid groups with various sugars, most commonly gentiobiose and glucose. The most abundant crocin in this compound is typically trans-crocetin di(β-D-gentiobiosyl) ester, often referred to as crocin-1.
Below are the graphical representations of the chemical structures of crocetin and a representative crocin molecule.
Iridoid Glycosides: Bioactive Constituents
Beyond the coloring agents, this compound contains a class of bioactive compounds known as iridoid glycosides. The most significant of these are geniposide and its aglycone, genipin.[5][6]
Geniposide: Geniposide is a monoterpenoid glycoside that possesses a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[7]
Genipin: Genipin is the aglycone of geniposide, formed by the enzymatic hydrolysis of the glucose moiety.[1] It is known for its cross-linking properties and has applications in biomaterial fabrication.
The chemical structures of geniposide and genipin are depicted below.
Quantitative Composition of this compound
The relative abundance of the main components in this compound can vary depending on the plant cultivar, fruit ripeness, and extraction method. The following tables summarize quantitative data from various studies.
| Component | Molar Composition (%) | Reference |
| trans-crocetin di(β-gentiobiosyl) ester (Crocin-1) | 58 | [8] |
| trans-crocetin mono(β-gentiobiosyl) monoglucosyl ester | 13 | [8] |
| trans-crocetin diglucosyl ester | 20 | [8] |
| Crocetin | 7 | [8] |
| trans-crocetin monoglucosyl ester | 2 | [8] |
Table 1: Molar Composition of Crocetin Derivatives in Gardenia jasminoides Fruit. [8]
| Component | Concentration (mg/g of extract) | Reference |
| Crocin | 7.39 ± 0.20 | [9] |
| Geniposide | 57.99 ± 0.91 | [9] |
| Crocin | 0.84 - 4.20 (in various food samples) | [10] |
| Crocetin | 0.62 - 3.11 (in various food samples) | [10] |
| Geniposide | 0.18 - 0.79 (in various food samples) | [10] |
| Geniposide | 5.72 - 56.3 (in rat feed admixtures) | [11] |
Table 2: Quantitative Analysis of Main Components in this compound Extracts.
Experimental Protocols
This section details the methodologies for the extraction and analysis of the main components of this compound.
Extraction of Crocins and Geniposide from Gardenia jasminoides Fruit
Objective: To extract crocins and geniposide from the dried fruit of Gardenia jasminoides.
Protocol 1: Ethanol (B145695) Reflux Extraction [12]
-
Grind the dried fruit powder of G. jasminoides.
-
Reflux 500 g of the powder with 5000 mL of 40% ethanol for 2 hours.
-
Repeat the extraction process.
-
Filter the combined supernatant.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50 °C.
-
Freeze-dry the resulting syrup to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Natural Deep Eutectic Solvents (NADES) Extraction [2][9]
-
Prepare a NADES solvent, for example, choline (B1196258) chloride-1,2-propylene glycol.
-
Mix the powdered gardenia fruit with the NADES solvent.
-
Perform ultrasound-assisted extraction using a probe-type sonicator. Optimal conditions may include a temperature of 25 °C, ultrasonic power of 600 W, extraction time of 20 minutes, and 25% (w/w) water content in the NADES.[2]
-
Separate the extract from the solid residue.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify the main components of this compound.
Protocol: HPLC-DAD Analysis of Crocins and Geniposide [13][14]
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.05% acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 10% to 20% B.
-
20-25 min: 20% to 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelengths: 440 nm for crocins and 238 nm for geniposide.
-
Quantification: Use external standards of crocin and geniposide to create calibration curves for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Objective: To identify and confirm the structures of the main components.
Protocol: UPLC-ESI-QTOF-MS/MS Analysis [5]
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 1% B.
-
1-25 min: 1% to 99% B.
-
25-27 min: 99% B.
-
27-30 min: 99% to 1% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the target analytes.
-
Data Analysis: Identify compounds by comparing their retention times, accurate masses, and fragmentation patterns with those of standards or literature data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To elucidate the detailed chemical structures of the isolated components.
Protocol: 1H and 13C NMR of Crocins [12][15]
-
Isolate the individual crocin components using preparative chromatography (e.g., High-Speed Counter-Current Chromatography or preparative HPLC).
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
-
Compare the obtained spectral data with published literature values for structural confirmation.
Biological Signaling Pathways
The main components of this compound have been shown to modulate various biological signaling pathways, highlighting their therapeutic potential.
Crocetin and the VEGFR2 Signaling Pathway
Crocetin has demonstrated anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
Geniposide and the PI3K/Akt/Nrf2 Signaling Pathway
Geniposide has been shown to exert antioxidant and cytoprotective effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Conclusion
This compound is a rich source of bioactive compounds, with crocins and iridoid glycosides being the most prominent. The detailed understanding of their chemical structures, quantitative composition, and biological activities is crucial for their potential development as therapeutic agents. This technical guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into the key chemical features and experimental methodologies associated with the main components of this compound. The modulation of critical signaling pathways by these compounds underscores the importance of continued research into their mechanisms of action and potential clinical applications.
References
- 1. Genotoxicity of this compound and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound using crocetin from alkaline hydrolysis based on ultra high performance liquid chromatography and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enrichment and purification of this compound from Gardenia jasminoides var. radicans Makino by column chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous extraction of crocin and geniposide from gardenia fruits ( Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. A 13-week oral dose subchronic toxicity study of this compound containing geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. auctoresonline.org [auctoresonline.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Crocin and Crocetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of crocin and crocetin (B7823005), two prominent carotenoids derived from saffron (Crocus sativus L.). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of their biological interactions.
Core Physicochemical Properties
Crocin, the glycosyl ester of crocetin, is responsible for the characteristic color of saffron and exhibits high water solubility.[1] Crocetin, the aglycone, is lipophilic and demonstrates a range of biological activities.[2][3][4] Understanding their fundamental physicochemical characteristics is paramount for their application in research and pharmaceutical development.
General and Spectroscopic Properties
| Property | Crocin | Crocetin |
| Molecular Formula | C44H64O24[5] | C20H24O4[6] |
| Molecular Weight | 976.97 g/mol [6] | 328.4 g/mol [6] |
| Appearance | Deep red/violet crystals[7] | Brick red crystals[8][9] |
| Melting Point | 186 °C[7] | 285 °C[8] |
| pKa | ~12.20 (predicted)[10] | 4.39[8] |
| logP | -4.742 (estimated)[10] | 4.312[8] |
| UV-Vis λmax | ~440 nm in water[1][11] | ~423-464 nm in various solvents[12] |
| Mass Spec (m/z) | [M+Na]+: 999.3679709, [M-H]-: 975.3715[5] | [M-H]-: 327.16[13] |
| ¹H NMR (DMSO-d6) | Signals in the olefinic region[14][15] | Signals in the olefinic region, with distinct shifts for trans and cis isomers[13][16] |
| ¹³C NMR (DMSO-d6) | Characteristic signals for the crocetin backbone and gentiobiose units[14][15] | Characteristic signals for the polyene chain and carboxylic acid groups[14][15] |
Solubility Profile
The solubility of crocin and crocetin is a critical factor influencing their bioavailability and formulation development. Crocin's glycosidic nature renders it water-soluble, while crocetin's dicarboxylic acid structure results in poor aqueous solubility.[17][18]
| Solvent | Crocin Solubility | Crocetin Solubility | Temperature (°C) |
| Water | Soluble[1] | 1.23 µg/mL[19][20] | 25 |
| Methanol | Soluble[1] | Partially Soluble | Not Specified |
| Ethanol (B145695) | Soluble[1] | Partially Soluble | Not Specified |
| DMSO | Slightly soluble (with heating)[10] | Partially Soluble[17][18] | Not Specified |
| Pyridine | Not Specified | Partially Soluble[17][18] | Not Specified |
| Phosphate Buffer (pH 6.8) | Not Specified | 1.84 ± 0.11 mg/L[19] | 25 |
| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble[18] | Not Specified |
Stability Characteristics
The stability of crocin and crocetin is influenced by several environmental factors, including pH, temperature, and light exposure.
-
pH: Crocin is most stable in slightly acidic to neutral conditions (pH 5-7). Its degradation accelerates in highly acidic or alkaline environments.
-
Temperature: Elevated temperatures lead to the degradation of both compounds. For instance, crocin in aqueous solution shows a significant decrease in half-life as the temperature increases.
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation of these carotenoids.[17] It is recommended to handle and store solutions of crocin and crocetin in the dark.
Key Experimental Protocols
Reproducible and standardized experimental methods are essential for the accurate study of crocin and crocetin. This section outlines common protocols for their extraction, purification, and analysis.
Extraction and Purification of Crocin from Saffron
This protocol describes a crystallization method for obtaining high-purity crocin from saffron stigmas.[21][22][23][24]
Materials:
-
Dried saffron stigmas
-
80% Ethanol
-
Mortar and pestle
-
Centrifuge
-
Glass container
Procedure:
-
Grind dried saffron stigmas (e.g., 10 g) into a fine powder using a mortar and pestle.
-
Suspend the powder in 80% ethanol (e.g., 25 mL) at 0°C and vortex for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process with the sediment multiple times (e.g., 7 more times with 25 mL of 80% ethanol each).
-
Pool the supernatants and store the resulting solution in a sealed, thick-walled glass container at -5°C in the dark for an extended period (e.g., 24 days) to allow for crystallization.
-
Collect the crocin crystals. For higher purity, a second crystallization step can be performed.
Hydrolysis of Crocin to Crocetin
This protocol outlines the alkaline hydrolysis of crocin to yield its aglycone, crocetin.[12][25]
Materials:
-
Purified crocin
-
10% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Phosphoric acid
-
Dimethylformamide (DMF)
-
Stirring apparatus
-
Water bath
Procedure:
-
Dissolve a known amount of crocin in a 10% NaOH solution.
-
Heat the solution at 60°C with stirring for approximately 4 hours to facilitate saponification.
-
After cooling, acidify the solution with phosphoric acid to precipitate the crocetin.
-
Wash the precipitate with water to remove impurities.
-
Crystallize the crocetin from a suitable solvent, such as dimethylformamide.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the separation and quantification of crocin and crocetin.[11][26][27]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions for Crocin and Crocetin:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Flow Rate: 0.8 - 1.5 mL/min.
-
Detection Wavelength: Approximately 440 nm for crocins and 423 nm for crocetin.
-
Column Temperature: 30°C.
Sample Preparation:
-
From Saffron: Extract crocins from powdered saffron stigmas with a methanol:water (1:1, v/v) solution with stirring in the dark. Centrifuge and filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.
-
From Biological Matrices (e.g., Serum): Precipitate proteins by adding acetonitrile (B52724) to the serum sample. Vortex and centrifuge. The supernatant can then be further cleaned up using solid-phase extraction (SPE) if necessary, before being evaporated, reconstituted in the mobile phase, and injected.
Signaling Pathways and Biological Activities
Crocin and crocetin exert a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, by modulating various cellular signaling pathways.
Anti-Angiogenic Effects via VEGFR2 Signaling
Crocetin, and to a lesser extent crocin, have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][3][4][28][29] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation. Crocetin can directly bind to VEGFR2, inhibiting its phosphorylation and subsequently suppressing the activation of downstream effectors like SRC, FAK, MEK, and ERK.[2][28]
References
- 1. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 3. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crocin - Wikipedia [en.wikipedia.org]
- 8. Crocetin - Wikipedia [en.wikipedia.org]
- 9. CROCETIN - Ataman Kimya [atamanchemicals.com]
- 10. 42553-65-1 CAS MSDS (Crocin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. scialert.net [scialert.net]
- 22. Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. [PDF] Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]
- 27. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Bioavailability and metabolism of crocetin glycosides
An In-depth Technical Guide to the Bioavailability and Metabolism of Crocetin (B7823005) Glycosides
Abstract
Crocetin glycosides, primarily known as crocins, are the major bioactive carotenoid pigments found in saffron (Crocus sativus L.) and the fruit of Gardenia jasminoides Ellis. Despite their extensive therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects, their clinical application is intrinsically linked to their bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of crocetin glycosides. It details the critical role of intestinal microbiota in their biotransformation, summarizes key pharmacokinetic parameters, outlines prevalent experimental methodologies, and visualizes the core metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to harness the pharmacological properties of these natural compounds.
Introduction
Crocetin glycosides are a series of polyene carotenoid dicarboxylic acid esters, with crocetin serving as the central aglycone.[1] The most common and well-studied of these is crocin, a diester of crocetin with two gentiobiose units.[2] The structure of these water-soluble compounds dictates their pharmacokinetic profile. While the glycoside moieties enhance water solubility, the large molecular size of crocins impedes their direct absorption across the intestinal barrier.[3][4] The therapeutic effects observed following oral administration of crocins are now understood to be primarily mediated by their aglycone, crocetin, and its subsequent metabolites.[5][6] Therefore, a thorough understanding of the conversion of crocins to crocetin is fundamental to evaluating their efficacy.
Bioavailability and Absorption
The bioavailability of orally administered crocetin glycosides is exceptionally low; in fact, intact crocins are generally undetected in plasma following oral ingestion.[3][7] The systemic activity of these compounds is almost entirely dependent on their hydrolysis and the subsequent absorption of the aglycone, crocetin.
The Critical Role of Intestinal Hydrolysis
The primary and most crucial step in the bioavailability of crocins is their deglycosylation to crocetin within the gastrointestinal tract.[8][9] Studies using in situ intestinal perfusion in rats have shown that while crocin concentrations decrease across intestinal segments, particularly the colon, intact crocin is not found in the bloodstream.[3] Instead, low concentrations of crocetin are detected, indicating that the intestinal tract is the principal site for crocin hydrolysis.[3]
The Dominant Role of Gut Microbiota
The hydrolysis of crocin to crocetin is not primarily an enzymatic process driven by host intestinal or hepatic enzymes.[5][10] In vitro studies using liver and intestinal microsomes show that less than 10% of crocin is transformed into crocetin.[5][10] In stark contrast, experiments with intestinal flora cultures demonstrate rapid and efficient metabolism of crocin into crocetin.[5][11]
This dependence on the gut microbiota has been conclusively demonstrated in vivo. When the gut flora of rats was inhibited using a cocktail of antibiotics, the plasma concentration and overall in vivo exposure to crocetin following oral crocin administration were dramatically reduced.[5][12] This reduction in crocetin formation was directly correlated with the disappearance of the pharmacological effects of crocin, such as its rapid antidepressant activity.[5][10] These findings establish that the biotransformation by intestinal microbiota is the rate-limiting and essential step for the absorption and subsequent bioactivity of orally administered crocins.[2][11]
Metabolism
The metabolic journey of crocetin glycosides begins pre-systemically in the gut and continues systemically after the absorption of crocetin.
Pre-systemic Metabolism (Intestinal)
As established, the major pre-systemic metabolic event is the hydrolysis of the glycosidic bonds of crocins by gut bacteria to yield the aglycone, crocetin. This process transforms the large, hydrophilic crocin molecules into the smaller, more lipophilic crocetin, which can then be absorbed.
Systemic Metabolism (Hepatic)
Once crocetin is absorbed into the bloodstream, it undergoes further Phase II metabolism, primarily in the liver.[10] The absorbed crocetin is conjugated with glucuronic acid to form more water-soluble metabolites: crocetin-monoglucuronide and crocetin-diglucuronide.[13] These conjugates, along with free crocetin, are the primary forms found circulating in the plasma.[13]
Pharmacokinetic Profile
Pharmacokinetic studies consistently show that after oral administration of crocin, the plasma concentration of the parent compound is negligible, while its metabolite, crocetin, is readily detected and quantified.[5][12] The exposure to crocetin can be over 80 times higher than that of crocin.[11]
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic data from a study in rats, highlighting the stark contrast between crocin and its metabolite crocetin after a single oral dose.
| Analyte | Dose (Oral) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Reference |
| Crocin | 300 mg/kg | 43.5 ± 8.6 | ~0.5 | 151 ± 20.8 | [5][10] |
| Crocetin | 300 mg/kg | 4662.5 ± 586.1 | ~4.0 | 33,451.9 ± 3323.6 | [5][10] |
Data represent mean ± SEM from studies in rodents.
These data clearly demonstrate that crocetin is the major circulating bioactive component following oral crocin administration. The absorption of crocetin is relatively rapid, with a Tmax of approximately 4 hours, and it is far more abundant systemically than its parent glycoside.[5]
Distribution and Excretion
Following absorption and metabolism, crocetin and its glucuronide conjugates are distributed to various tissues. Non-compartmental pharmacokinetic analysis has revealed extensive distribution to the liver and kidneys.[9][14][15] A significant portion of orally administered crocin is excreted unchanged in the feces, which is consistent with its poor direct absorption.[3] The absorbed and metabolized crocetin is eliminated through both biliary excretion and urine.[10]
Key Experimental Methodologies
The elucidation of the ADME profile of crocetin glycosides has been achieved through a combination of in vivo, in vitro, and analytical techniques.
In Vivo Pharmacokinetic Analysis
-
Protocol: Studies are typically conducted in rodent models (e.g., Sprague-Dawley rats or C57/BL6J mice).[6][14] Following a single oral or intravenous administration of a saffron extract, crocin, or crocetin, serial blood samples are collected at predetermined time points (e.g., 0, 20, 40, 60, 90, 120, 240 minutes and beyond).[16] Plasma is separated via centrifugation. For tissue distribution, animals are euthanized at specific time points, and organs such as the liver, kidneys, and brain are harvested.[15]
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like methanol (B129727) or acetonitrile, or using solid-phase extraction for cleaner extracts.[16]
In Vitro Metabolism Assays
-
Gut Microbiota Metabolism: Fecal content from untreated rats is cultured under anaerobic conditions. Crocin is added to the culture, and samples are taken over time to measure the disappearance of crocin and the appearance of crocetin, demonstrating microbial hydrolysis.[5][11]
-
Microsomal Metabolism: To assess the role of host enzymes, crocin is incubated with liver and intestinal microsomes (S9 fractions) along with necessary cofactors (e.g., NADPH). The formation of crocetin is monitored over time to determine the metabolic contribution of these enzymes.[5]
-
Intestinal Permeability: Caco-2 cell monolayers are used as an in vitro model of the human intestinal barrier to assess the permeability and transport of crocins and crocetin.[17]
Analytical Quantification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is a common method for quantification. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.[14][16] Detection is performed at wavelengths specific to crocetin and crocins (around 420-440 nm).[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC coupled with tandem mass spectrometry is employed. This method allows for precise quantification of parent compounds and metabolites in complex biological matrices like plasma.[2] Mass transitions are monitored in negative or positive ion mode, for example, m/z 975.4 → 651.4 for crocin and m/z 327.2 → 283.2 for crocetin.[2]
Influence on Signaling Pathways
The biological activity of crocetin, the primary circulating metabolite, is exerted through its modulation of various cellular signaling pathways.
Angiogenesis Inhibition via VEGFR2 Pathway
Crocetin has been shown to possess anti-angiogenic properties by targeting key signaling cascades in human umbilical vein endothelial cells (HUVECs). It can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor in angiogenesis.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Intestinal Microbiota on Pharmacokinetics of Crocin and Crocetin in Male Sprague-Dawley Rats | MDPI [mdpi.com]
- 3. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 9. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Orally Administered Crocin Protects Against Cerebral Ischemia/Reperfusion Injury Through the Metabolic Transformation of Crocetin by Gut Microbiota [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Orally administered crocetin and crocins are absorbed into blood plasma as crocetin and its glucuronide conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, chemical characterization and determination of crocetin's pharmacokinetics after oral and intravenous administration of saffron (Crocus sativus L.) aqueous extract to C57/BL6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Gardenia Yellow: A Technical Guide to its Historical Use in Traditional Medicine
For centuries, the vibrant yellow pigment derived from the fruit of the Gardenia jasminoides Ellis plant, known as Gardenia yellow, has been a cornerstone of traditional Chinese medicine (TCM). Its application, rooted in ancient texts and empirical observation, continues to be a subject of modern scientific inquiry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the historical and traditional medicinal uses of this compound, focusing on its bioactive constituents, pharmacological activities, and the experimental methodologies used to elucidate its therapeutic potential.
Historical Context and Traditional Applications
The use of Gardenia fruit, or Zhi Zi (梔子) in Mandarin, dates back to the Han Dynasty (206 BC - 220 AD). In TCM theory, it is characterized by its bitter taste and cold nature, and is associated with the Heart, Lung, and Triple Burner meridians.[1] Its primary traditional functions include clearing heat, resolving toxicity, cooling the blood, and stopping bleeding.[2][3]
These principles have translated into the use of this compound for a wide range of ailments. Historically, it has been a key ingredient in formulations for treating fever, jaundice, inflammation, and various bleeding conditions.[2][3] Its applications also extend to addressing anxiety, insomnia, and skin disorders.[3][4]
Bioactive Constituents
The therapeutic properties of this compound are primarily attributed to a group of iridoid glycosides and carotenoids. The most significant of these are:
-
Geniposide (B1671433): An iridoid glycoside that is considered one of the main active components.[2]
-
Genipin: The aglycone of geniposide, formed by the hydrolysis of geniposide in the gut.[2]
-
Crocin and Crocetin: These water-soluble carotenoids are responsible for the characteristic yellow color of the fruit and possess significant biological activity.[5]
Quantitative Data from Traditional Formulations and Modern Research
The following tables summarize quantitative data related to the traditional use and analysis of this compound and its active compounds.
Table 1: Traditional Dosages of Gardenia jasminoides Fruit in TCM
| Formulation Type | Typical Dosage Range (grams) | Notes |
| Decoctions | 3 - 12 | The most common method of preparation. The fruit is often crushed before decocting to improve extraction of active compounds.[1][6] |
| Powders | 1.5 - 3 | Used for external application or taken orally. |
| Pills and Tablets | Varies | Dosage depends on the specific formulation and concentration. |
Table 2: Content of Major Bioactive Compounds in Gardenia jasminoides Fruit
| Compound | Average Content (% w/w) | Method of Analysis |
| Geniposide | 4.842% | HPLC-MS/TQMS |
| Crocin I | 53.541 mg/g (in a specific extract) | HPLC[5] |
Table 3: Pharmacokinetic Parameters of Geniposide in Rats (Oral Administration of a TCM Formula)
| Parameter | Value |
| AUC (min*µg/mL) | 302 ± 25.8 |
| Linear Range (ng/mL) | 10 - 500 |
(Data from a study on the pharmacokinetics of a traditional Chinese herbal prescription containing Gardenia)[7]
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
Extraction of Active Compounds
Objective: To extract geniposide and crocin from Gardenia jasminoides fruit for pharmacological analysis.
Method 1: Ultrasound-Assisted Extraction (for Geniposide) [8]
-
Sample Preparation: Dry and powder the ripe fruit of Gardenia jasminoides.
-
Solvent: Use deionized water as the extraction solvent.
-
Extraction Parameters:
-
Solid-to-liquid ratio: 1:30 (g/mL)
-
Ultrasonic time: 30 minutes
-
Temperature: 70°C
-
-
Post-Extraction: Filter the extract to remove solid plant material.
Method 2: Mechanochemical Extraction (for Selective Extraction of this compound and Geniposide) [9]
-
Milling: Ball-mill the dried Gardenia fruit powder with 30% (g/g) activated carbon at 200 rpm for 5 minutes.
-
Geniposide Extraction: Extract the milled mixture with water at a liquid-to-solid ratio of 10:1 at 20°C for 5 minutes. This yields approximately 85% of the total geniposide.
-
This compound Extraction: Subsequently, extract the remaining solid with an 80% ethanol (B145695) solution at a liquid-to-solid ratio of 5:1, containing 1% (g/g) Tween 20, at 75°C for 5 minutes.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify geniposide and crocin in Gardenia extracts.
Protocol based on available literature: [4][5][10]
-
Instrumentation: A standard HPLC system equipped with a photodiode array detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and an acidic aqueous solution (e.g., acetic acid solution at pH 3.0).
-
Example Gradient:
-
0 min: 5% Acetonitrile / 95% Acetic Acid Solution
-
10 min: 10% Acetonitrile / 80% Acetic Acid Solution / 10% Methanol
-
20 min: 20% Acetonitrile / 60% Acetic Acid Solution / 20% Methanol
-
30 min: 100% Acetonitrile
-
-
-
Flow Rate: 1 mL/min.
-
Detection Wavelengths:
-
Geniposide: ~238 nm
-
Crocin: ~440 nm
-
-
Quantification: Use external standards of pure geniposide and crocin to create a calibration curve for quantification.
Pharmacological Assay: In Vitro Anti-inflammatory Activity
Objective: To assess the anti-inflammatory properties of Gardenia extracts.
Method: Human Red Blood Cell (HRBC) Membrane Stabilization Method [11]
-
Blood Collection: Collect fresh whole blood from healthy human volunteers.
-
Preparation of HRBC Suspension: Mix the blood with an equal volume of Alsever's solution and centrifuge. Wash the packed red blood cells with isosaline.
-
Assay:
-
To 1 mL of the HRBC suspension, add an equal volume of the Gardenia extract at different concentrations (e.g., 100, 200, 300 µg/mL).
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures and measure the absorbance of the supernatant to determine the extent of hemolysis.
-
-
Analysis: The ability of the extract to prevent heat-induced hemolysis is an indicator of its membrane-stabilizing and, therefore, anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound's active compounds are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Effects of Geniposide
Geniposide exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling cascade .[12] This pathway is crucial in the inflammatory response triggered by lipopolysaccharide (LPS). Geniposide's intervention leads to the downregulation of key inflammatory mediators.
References
- 1. itmonline.org [itmonline.org]
- 2. Gardenia jasminoides Ellis: Ethnopharmacology, phytochemistry, and pharmacological and industrial applications of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zhi Zi (Cape jasmine fruits) - TCM Herb Information | Me & Qi [meandqi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activities and In Vitro Anti-Inflammatory (Membrane Stability) Properties of Methanolic Extracts of Gardenia coronaria Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Water-Soluble Carotenoids in Gardenia Fruits
Introduction
The fruits of Gardenia jasminoides Ellis are a prominent source of water-soluble carotenoids, primarily a group of compounds known as crocins.[1][2][3] Unlike lipid-soluble carotenoids such as β-carotene or lycopene, crocins possess hydrophilic sugar moieties attached to a hydrophobic polyene core, granting them solubility in aqueous systems.[2][4][5] This unique property, combined with their potent biological activities and intense yellow-red color, makes them highly valuable in the pharmaceutical, food, and cosmetic industries.[6][7] Crocins are esters of the C20-dicarboxylic acid apocarotenoid, crocetin (B7823005), with one or more sugar units, most commonly gentiobiose.[8][9] The major component found in Gardenia is often crocin-1, the digentiobiosyl ester of crocetin.[8] This guide provides a comprehensive technical overview of the biosynthesis, extraction, purification, analysis, and biological activities of these significant natural compounds.
Biosynthesis of Crocins in Gardenia jasminoides
The formation of crocins in Gardenia is a multi-step enzymatic process that begins with the universal carotenoid pathway and concludes with specialized tailoring reactions. The pathway can be broadly divided into three stages: the upstream methylerythritol phosphate (B84403) (MEP) pathway, the midstream carotenoid pathway to produce the precursor zeaxanthin (B1683548), and the downstream pathway that converts zeaxanthin into crocins.[10]
-
Upstream and Midstream Pathways : Isoprenoid precursors from the MEP pathway are converted to the C40 carotenoid, zeaxanthin. This process involves key enzymes such as Phytoene Synthase (PSY) and Lycopene β-cyclase (LCYB).[10][11]
-
Downstream Crocin Pathway : This stage is critical for the formation of the water-soluble crocins.
-
Cleavage of Zeaxanthin : The precursor zeaxanthin is oxidatively cleaved at the 7,8 and 7',8' double bonds. In Gardenia jasminoides, this reaction is catalyzed by the carotenoid cleavage dioxygenase GjCCD4a .[11][12][13] This cleavage yields crocetin dialdehyde (B1249045).
-
Oxidation : The resulting crocetin dialdehyde undergoes oxidation to form crocetin. This step is catalyzed by an aldehyde dehydrogenase (ALDH), such as GjALDH2C3 .[11][12]
-
Glycosylation : The final step involves the esterification of crocetin's carboxylic acid groups with sugar molecules, primarily glucose, to form crocins. This is carried out by UDP-glucosyltransferases (UGTs).[10][11] The attachment of gentiobiose units results in the formation of the various crocins found in the fruit.
-
Caption: Biosynthetic pathway of crocin in Gardenia jasminoides.
Quantitative Data on Gardenia Carotenoids
The concentration of crocins and their biological efficacy can be quantified. The following tables summarize key data from various studies.
Table 1: Crocin and Geniposide Content in Gardenia jasminoides Fruits
| Compound | Concentration (mg/g dry weight) | Source / Method | Reference |
| Crocin-1 | 57.68 ± 0.95 | Dried fruit / HPLC | [14] |
| Total Crocins | 14.09 ± 1.02 | Dried fruit / 50% Ethanol (B145695) Extraction | [5] |
| Total Crocins | 12.76 | Dried fruit | [15] |
| Total Crocins | 8.61 | Gardenia Fruit Waste (GFW) | [5] |
| Geniposide | 53.54 ± 1.17 | Dried fruit / HPLC | [14] |
| Geniposide | 17.99 - 23.16 (μg/mg) | Fruit at different maturation stages | [8] |
Table 2: Recovery and Purity of Crocins from Gardenia Fruit
| Product | Initial Material | Method | Recovery (%) | Purity (%) | Reference |
| Crocin-1 | 300 mg of Fr. 5 | HSCCC | 18.8 | 98.7 | [6] |
| Crocin-2 | 300 mg of Fr. 5 | HSCCC | 3.7 | 99.1 | [6] |
| Crocin-1 | 500 g dry fruit powder | Macroporous Resin + HSCCC | 0.5 | 98.7 | [6] |
| Crocin-2 | 500 g dry fruit powder | Macroporous Resin + HSCCC | 0.1 | 99.1 | [6] |
| Crude Crocin Extract | Gardenia Fruit Waste | 50% Ethanol Extraction | 0.86 (8.61 mg/g) | - | [5] |
Table 3: Biological Activity of Gardenia Crocinoids
| Compound | Biological Target | Activity (IC₅₀) | Reference |
| Crocin-1 | ATP Citrate Lyase (ACLY) | 36.3 ± 6.24 µM | [6] |
| Crocin-2 | ATP Citrate Lyase (ACLY) | 29.7 ± 7.41 µM | [6] |
| Crocin | Pancreatic Lipase | 2.6 mg/mL | [16] |
| Crocetin | Pancreatic Lipase | 2.1 mg/mL | [16] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the extraction, purification, and analysis of crocins from Gardenia fruits.
Extraction Protocols
Protocol 1: Optimized Ethanol-Water Solvent Extraction This method is widely used due to the safety and efficacy of ethanol-water mixtures.[5][15]
-
Material Preparation : Dry Gardenia jasminoides fruits at 60°C for 48 hours and grind into a fine powder.[17]
-
Solvent Preparation : Prepare a 50-60% (v/v) aqueous ethanol solution.[5][15] Studies have shown this range to be optimal for crocin extraction.[15]
-
Extraction :
-
Filtration : Filter the mixture through Whatman No. 1 filter paper or a 0.45 μm PVDF filter to separate the extract from the solid residue.[5][15]
-
Concentration : Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a viscous paste.[5][18]
Protocol 2: Ultrahigh-Pressure Extraction This method can enhance extraction efficiency.
-
Parameters : Use a 47.78% ethanol solution with a liquid-to-solid ratio of 18.08 mL/g.[18]
-
Extraction : Apply the extraction for a duration of 114.95 seconds.[18]
-
Post-Extraction : The crude extract is then purified by partitioning against an equal volume of petroleum ether for 2 hours to remove non-polar compounds. The aqueous layer containing crocins is retained and concentrated.[18]
Purification Protocol: Two-Step Chromatographic Approach
This protocol combines macroporous resin chromatography with High-Speed Counter-Current Chromatography (HSCCC) to isolate high-purity crocin-1 and crocin-2.[6]
Step 1: Macroporous Resin Column Chromatography (Fractionation)
-
Column Preparation : Use an appropriate macroporous resin (e.g., HPD-100).[5]
-
Sample Loading : Dissolve the concentrated crude extract from Protocol 1 in deionized water. Ensure the concentration does not exceed levels that cause column plugging (e.g., < 1 g/50 mL).[6]
-
Elution :
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the crocin-containing fraction using a stepwise gradient of ethanol (e.g., 30%, 50%, 70% ethanol). The fraction rich in crocins is collected for the next step.
-
Step 2: High-Speed Counter-Current Chromatography (HSCCC) (Isolation)
-
Solvent System : Prepare a two-phase solvent system. A commonly used system is hexane/ethyl acetate/n-butanol/water (1:2:1:5, v/v/v/v).[5] Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
HSCCC Operation :
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Rotate the apparatus at a set speed (e.g., 850 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 3.0 mL/min).
-
-
Sample Injection : Once hydrodynamic equilibrium is reached, inject the concentrated crocin fraction from Step 1.
-
Elution and Collection :
Caption: Workflow for extraction and purification of crocins.
Analytical Protocol: HPLC Analysis
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase : A binary gradient system is typically used.
-
Gradient Elution :
-
0-20 min: 10% to 60% B
-
20.1 min: 100% B
-
20.1-25 min: Re-equilibration at 10% B[18]
-
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at 440 nm for crocins and 238 nm for geniposide.[14][18]
-
Quantification : Create a calibration curve using certified standards of crocin-1 to determine the concentration in unknown samples.
Biological Activities and Potential Mechanisms
Crocins from Gardenia exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug development.[7][8]
-
Antioxidant Activity : Crocins are potent antioxidants, capable of scavenging free radicals.[1][8][19] This activity is central to many of their other protective effects. At a concentration of 20 ppm, the antioxidative activity of crocin is comparable to that of BHA.[1]
-
Antihyperlipidemic Effects : Crocin and its aglycone, crocetin, have been shown to inhibit pancreatic lipase, an enzyme crucial for dietary fat absorption.[16] They also inhibit ATP Citrate Lyase (ACLY), a key enzyme in the cellular synthesis of fatty acids.[6] This dual action contributes to their ability to lower serum triglyceride and cholesterol levels.[16]
-
Neuroprotective Effects : The antioxidant and anti-inflammatory properties of crocins contribute to their neuroprotective capabilities.[8]
-
Anti-inflammatory and Anti-cancer Properties : Crocins have demonstrated anti-inflammatory and antiproliferative effects in various studies.[8]
Caption: Mechanism of antihyperlipidemic action via ACLY inhibition.
Stability Considerations
The stability of crocins is a critical factor for their application in therapeutic and food products.
-
Thermal Stability : Crocins are sensitive to heat.[20] One study found them to be stable at temperatures below 100°C for up to 140 minutes.[21] Significant degradation and detachment of sugar moieties occur at higher temperatures.[20]
-
Light Sensitivity : Exposure to light can cause degradation of crocins, following a first-order kinetic model.[20] Therefore, extracts and purified compounds should be stored in darkness.[18]
-
pH Stability : Crocins are generally stable in weak acid, neutral, and alkaline conditions.[21] However, strong acidic conditions can lead to hydrolysis of the glycosidic bonds.
Conclusion
Gardenia jasminoides fruits are a rich and economically viable source of water-soluble carotenoids, predominantly crocins. Their unique chemical structure underpins a range of valuable biological activities, from antioxidant and antihyperlipidemic to neuroprotective effects. The detailed protocols for extraction, purification, and analysis provided in this guide offer a robust framework for researchers and drug development professionals. A thorough understanding of the biosynthesis and stability of these compounds is crucial for harnessing their full therapeutic and commercial potential, paving the way for the development of novel functional foods and pharmaceuticals.
References
- 1. Antioxidant properties of crocin from Gardenia jasminoides Ellis and study of the reactions of crocin with linoleic acid and crocin with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Crocus genome reveals the evolutionary origin of crocin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gardenia carotenoid cleavage dioxygenase 4a is an efficient tool for biotechnological production of crocins in green and non-green plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Frontiers | Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis [frontiersin.org]
- 18. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Extraction and Color Stability Evaluation of Crocin from Gardenia Jasminoides Ellis | Tạp chí Khoa học Nông nghiệp Việt Nam [vjol.info.vn]
The Neuroprotective and Antioxidant Potential of Gardenia Yellow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow, a natural pigment extracted from the fruit of Gardenia jasminoides Ellis, has a long history of use in traditional medicine and as a food colorant. Beyond its vibrant hue, emerging scientific evidence has illuminated its significant therapeutic potential, particularly in the realm of neuroprotection and antioxidant activity. This technical guide provides an in-depth analysis of the core scientific principles underlying the bioactivities of this compound's primary constituents, crocin and crocetin. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.
The neuroprotective effects of this compound are largely attributed to its potent antioxidant properties, which help to mitigate the detrimental effects of oxidative stress, a key pathological factor in a range of neurodegenerative disorders.[1][2][3] The primary bioactive components responsible for these effects are the water-soluble carotenoids, crocin and its aglycone, crocetin.[4][5] These compounds have been shown to scavenge free radicals, enhance the activity of endogenous antioxidant enzymes, and modulate critical cellular signaling pathways involved in neuronal survival and inflammation.[1][6]
Quantitative Antioxidant and Neuroprotective Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound, crocin, and crocetin.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound/Extract | Assay | IC50 Value | Source |
| Crocetin | •O₂⁻ scavenging | 6.39 µg/mL | [7] |
| Crocetin | H₂O₂ scavenging | 4.67 µg/mL | [7] |
| Crocetin | •OH⁻ scavenging | 8.63 µg/mL | [7] |
| Gardenia jasminoides Methanolic Extract | DPPH Radical Scavenging | 131.11 µg/mL | [7] |
| Gardenia jasminoides Methanolic Extract | Nitric Oxide Radical Scavenging | 175.95 µg/mL | [7] |
| Crocin-loaded Nano-niosomes | ABTS Radical Scavenging | ~46.5 µg/mL | [8] |
Table 2: Effects on Endogenous Antioxidant Enzymes and Lipid Peroxidation
| Compound | Model System | Dosage | Effect | Source |
| Crocin & Crocetin | Mice (in vivo) | Oral administration for 6 weeks | Enhanced SOD in liver and kidney, GSH-Px in liver, and TAOC in heart and kidney. Decreased serum MDA. | [8][9] |
| Crocetin | Rat model of Parkinson's disease (6-OHDA) | 25, 50, 75 µg/kg (pre-treatment) | Protected antioxidant enzyme activity and GSH levels; attenuated TBARS content. | [4] |
| Crocin | Mice with Alzheimer's disease (AlCl₃ + d-gal) | - | Increased levels of GSH-Px and SOD in serum, cerebral cortex, and hypothalamus. | [2] |
| Trans-sodium crocetinate | Rat model of Parkinson's disease (BPA-induced) | 10, 20, 40 mg/kg for 28 days | High dose reduced MDA levels and protected GSH reserves. | [10] |
Table 3: Neuroprotective Effects in Cellular and Animal Models
| Compound | Model System | Dosage | Effect | Source |
| Crocin | Acrylamide-induced cytotoxicity in PC12 cells | 10, 20, 50 µM (pretreatment) | Significantly decreased cytotoxicity in a dose-dependent manner. | [1] |
| Crocin | l-glutamate-damaged HT22 cells | 0.5, 2 µM (pretreatment) | Enhanced cell viability, reduced apoptosis, suppressed intracellular ROS and Ca²⁺ overload. | [2] |
| Crocin | 5xFAD mice (Alzheimer's model) | - | Improved cognitive function, reduced Aβ accumulation, and decreased neuroinflammation. | [11][12] |
| Crocin | Aβ₂₅₋₃₅-induced Alzheimer's disease in mice | 40 mg/kg/day for 14 days | Attenuated spatial learning and memory deficiency and hippocampal neuron injury. | [13][14] |
| Crocetin | MPTP-induced Parkinson's disease in mice | - | Attenuated motor deficits and protected dopaminergic neurons. | [15] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound's constituents are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense against oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and apoptosis.[16][17] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates anti-apoptotic proteins, thereby promoting neuronal survival.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant and neuroprotective properties.
In Vitro Antioxidant Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound extract, crocin, or crocetin) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound at different concentrations to the wells.
-
Include a control well with the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.
-
Procedure:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Cell-Based Assays
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
-
Procedure:
-
Seed cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the neurotoxic agent (e.g., amyloid-beta, glutamate) with or without pre-treatment with various concentrations of the test compound (crocin or crocetin).
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Express cell viability as a percentage of the control (untreated) cells.[1]
-
Animal Model Experiments
-
Principle: This test assesses hippocampal-dependent spatial learning and memory in rodents. The animal must learn the location of a hidden platform in a circular pool of opaque water using distal visual cues.[18]
-
Procedure:
-
Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Record and analyze the time spent in the target quadrant (where the platform was located), the number of platform crossings, and the swim path. Improved performance is indicative of better spatial memory.[19][20]
-
-
Principle: This test is used to assess general locomotor activity and anxiety-related behaviors in rodents in a novel environment.[15][21]
-
Procedure:
-
Place the animal in the center of a square arena.
-
Allow the animal to explore freely for a defined period (e.g., 5-10 minutes).
-
A video tracking system records the animal's movements.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in time spent in the center is often interpreted as anxiogenic-like behavior.[2][10]
-
Biochemical Assays on Brain Tissue
-
Principle: These assays measure the activity of key endogenous antioxidant enzymes in tissue homogenates.
-
Procedure (General):
-
Homogenize brain tissue samples in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use commercially available assay kits or established spectrophotometric methods to determine the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px) according to the manufacturer's instructions or standard protocols.[11][17][22] The activity is typically normalized to the protein concentration of the sample.
-
-
Principle: MDA is a marker of lipid peroxidation. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Mix brain tissue homogenate with a solution of TBA in an acidic medium.
-
Heat the mixture at a high temperature (e.g., 95°C) for a specific time to allow the reaction to occur.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (around 532 nm).
-
Calculate the MDA concentration using a standard curve of a known MDA standard.[12]
-
Molecular Biology Techniques
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Extract total protein from cells or brain tissue.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-PI3K, anti-p-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[5][23][24]
-
Conclusion
The evidence presented in this technical guide strongly supports the significant antioxidant and neuroprotective properties of this compound and its primary active constituents, crocin and crocetin. The quantitative data clearly demonstrate their efficacy in mitigating oxidative stress and protecting neuronal cells in various in vitro and in vivo models of neurodegeneration. The elucidation of the underlying molecular mechanisms, particularly the modulation of the Nrf2/HO-1 and PI3K/Akt signaling pathways, provides a solid foundation for further research and development.
The detailed experimental protocols provided herein offer a practical resource for scientists and researchers seeking to investigate the therapeutic potential of these natural compounds. For professionals in drug development, this compound and its derivatives represent a promising avenue for the discovery of novel therapeutic agents for the prevention and treatment of neurodegenerative diseases. Further preclinical and clinical studies are warranted to fully translate these promising findings into effective therapies.
References
- 1. mmpc.org [mmpc.org]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. benchchem.com [benchchem.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Open field test for mice [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 20. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. prometheusprotocols.net [prometheusprotocols.net]
- 23. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Gardenia Yellow Components: A Technical Guide
Introduction
Gardenia yellow, a natural colorant derived from the fruit of Gardenia jasminoides Ellis, has a long history of use in traditional medicine. Beyond its vibrant hue, emerging scientific evidence has illuminated the significant anticancer potential of its primary bioactive components. This technical guide provides an in-depth exploration of the anticancer properties of key this compound constituents, namely geniposide (B1671433), crocin, and crocetin (B7823005). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, quantitative efficacy data, and detailed experimental methodologies to facilitate further investigation and development of these promising natural compounds as novel anticancer agents.
Core Bioactive Components and Their Anticancer Profile
The primary anticancer activity of this compound can be attributed to a synergistic interplay of its constituent iridoids and carotenoids.
-
Geniposide: An iridoid glycoside, geniposide is a major active ingredient in Gardenia fruit.[1] It is known to be hydrolyzed into its more active aglycone, genipin (B1671432), by intestinal bacteria.[1] Geniposide and genipin have demonstrated cytotoxic effects across a range of cancer cell lines.[1]
-
Crocin and Crocetin: These carotenoid pigments are responsible for the characteristic yellow color of Gardenia. Crocin is a diester of crocetin with gentiobiose. Numerous studies have highlighted their selective toxicity against cancer cells while showing minimal effects on normal cells.[2][3] Crocetin, the aglycone of crocin, has shown significant potential as an anti-tumor agent in both animal models and cell culture systems.[3][4]
Quantitative Efficacy: A Comparative Analysis
The cytotoxic effects of this compound components have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The following tables summarize the available IC50 data for geniposide, crocin, crocetin, and this compound extracts.
Table 1: IC50 Values of Geniposide in Various Cancer Cell Lines
| Cancer Cell Line | Compound | IC50 Value | Reference |
| C6 Glioma | Penta-acetylated geniposide | 0.2 mM | [5] |
| H1299 (Non-small-cell lung cancer) | Genipin | 351.5 μM | [5] |
| HeLa (Cervical cancer) | Genipin | 419 ± 27.25 µM | |
| MG63/DOX (Doxorubicin-resistant osteosarcoma) | Geniposide (reversal of DOX resistance) | 25, 50, 100 µM (synergistic with DOX) | |
| SCC-9 (Tongue squamous carcinoma) | Geniposide | Concentration-dependent inhibition |
Table 2: IC50 Values of Crocin in Various Cancer Cell Lines
| Cancer Cell Line | Time Point | IC50 Value | Reference |
| A172 (Glioblastoma) | 24 h | 3.10 mg/mL | |
| 48 h | 2.19 mg/mL | ||
| 72 h | 1.72 mg/mL | ||
| A549 (Lung carcinoma) | - | 5.48 mmol/L | |
| HepG2 (Hepatocellular carcinoma) | - | 2.87 mmol/L | |
| HCT116 (Colon carcinoma) | - | 1.99 mmol/L | |
| 48 h | 271.18 ± 21.83 µM | ||
| HeLa (Cervical cancer) | - | 3.58 mmol/L | |
| 48 h | 1.603 mM (liposomal: 0.61, 0.64, 1.2 mM) | ||
| SK-OV-3 (Ovarian cancer) | - | 3.5 mmol/L | |
| MCF-7 (Breast cancer) | 24 h | 60 µg/ml | |
| 48 h | 12.5 µg/ml | ||
| SPC-A1 (Lung adenocarcinoma) | - | 5.28 mg/mL |
Table 3: IC50 Values of Crocetin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Reference | | :--- | :--- | | A549 (Lung carcinoma) | 0.41 mmol/L | | | HepG2 (Hepatocellular carcinoma) | 0.61 mmol/L | | | HCT-116 (Colon carcinoma) | 0.16 mmol/L | | | HeLa (Cervical cancer) | 0.22 mmol/L | | | SK-OV-3 (Ovarian cancer) | 0.19 mmol/L | | | HUVECs (Human umbilical vein endothelial cells) | 372.6 μM | |
Table 4: IC50 Values of this compound Pigment (YP) Extract in Cancer Cell Lines
| Cancer Cell Line | Time Point | IC50 Value | Reference |
| HepG2 (Hepatocellular carcinoma) | 24 h | 3.29 mg/mL | |
| 36 h | 1.46 mg/mL | ||
| 72 h | 1.19 mg/mL |
Mechanisms of Anticancer Action: Signaling Pathways
The anticancer effects of this compound components are multifaceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and death.
Geniposide-Mediated Signaling
Geniposide and its aglycone, genipin, exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5] Key signaling pathways implicated in geniposide's action include:
-
PI3K/Akt Pathway: Geniposide has been shown to inactivate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[1][6]
-
MAPK Pathway: The p38 MAPK pathway is involved in genipin-induced apoptosis in non-small-cell lung cancer cells.[5]
-
JNK Pathway: Geniposide can inhibit the JNK signaling pathway in oral squamous carcinoma cells.[7]
-
Ras/Raf/MEK/ERK Pathway: In medulloblastoma cells, geniposide has been found to hinder the Ras/Raf/MEK/ERK pathway by downregulating miR-373.[8]
-
Apoptosis Regulation: Geniposide upregulates pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl-2.[5][6]
Caption: Geniposide-modulated signaling pathways in cancer cells.
Crocin and Crocetin-Mediated Apoptosis
Crocin and crocetin are potent inducers of apoptosis in cancer cells, acting through both intrinsic and extrinsic pathways.[2][3] Their mechanisms involve:
-
Inhibition of Synthesis: They inhibit the synthesis of DNA, RNA, and protein in cancer cells.[2][4]
-
Caspase Activation: Crocin and crocetin activate the caspase cascade, including caspase-3, -8, and -9, which are key executioners of apoptosis.[9]
-
Bcl-2 Family Modulation: They modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[9]
-
Signaling Pathway Interference: These compounds interfere with various signaling pathways, including PI3K/Akt, NF-κB, and MAPK.[3]
Caption: Intrinsic and extrinsic apoptosis pathways induced by crocin and crocetin.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the evaluation of the anticancer potential of this compound components.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., geniposide, crocin, crocetin, or this compound extract) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptosis signaling pathways.
-
Protein Extraction: Lyse the treated and control cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, -8, -9, p53).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound components in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups. Administer the test compound (e.g., geniposide, crocin, or this compound extract) at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Analyze the tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) using techniques like immunohistochemistry or western blotting.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The components of this compound, particularly geniposide, crocin, and crocetin, have demonstrated significant anticancer potential through multiple mechanisms of action. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of these natural compounds. Future research should focus on optimizing the delivery of these compounds to enhance their bioavailability and efficacy, exploring their synergistic effects with existing chemotherapeutic agents, and conducting well-designed clinical trials to translate these promising preclinical findings into effective cancer therapies. The selective cytotoxicity of these natural products towards cancer cells, coupled with their favorable safety profile, positions them as strong candidates for the development of next-generation anticancer drugs.
References
- 1. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocin Promotes Apoptosis in Human EBV-Transformed B-Lymphocyte via Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crocin Promotes Apoptosis in Human EBV-Transformed B-Lymphocyte via Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bccr.tums.ac.ir [bccr.tums.ac.ir]
- 7. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and Dimethylcrocetin on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Histology Core [pathbio.med.upenn.edu]
- 9. Geniposide reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatoprotective Power of Gardenia Yellow: A Technical Guide to its Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracts from the fruit of Gardenia jasminoides Ellis, commonly known as Gardenia yellow, have a long history in traditional medicine for treating liver ailments. Modern scientific investigation has begun to unravel the pharmacological basis for these hepatoprotective effects, revealing a complex interplay of antioxidant, anti-inflammatory, and metabolic regulatory mechanisms. This technical guide provides an in-depth analysis of the hepatoprotective activity of this compound extracts and their primary bioactive constituents, including geniposide (B1671433), crocin, and crocetin. We present a comprehensive summary of the quantitative data from preclinical studies, detail the experimental protocols used to evaluate hepatotoxicity, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound extracts for liver diseases.
Introduction
Liver disease remains a significant global health challenge, with a high incidence of morbidity and mortality. The search for effective and safe therapeutic agents has led to an increased interest in natural products. This compound, an extract from the fruits of Gardenia jasminoides, has been used for centuries in traditional Chinese medicine to treat inflammatory and hepatic disorders[1]. The primary bioactive components responsible for the therapeutic effects of this compound are iridoid glycosides, such as geniposide, and carotenoids, including crocin and crocetin[2]. These compounds have been shown to possess a range of pharmacological activities, including neuroprotective, antidiabetic, and cardioprotective effects, with their hepatoprotective properties being of particular interest[2]. This guide will delve into the scientific evidence supporting the use of this compound extracts for liver protection, with a focus on the quantitative data, experimental methodologies, and underlying molecular mechanisms.
Quantitative Data on Hepatoprotective Effects
The hepatoprotective efficacy of this compound extracts and their active compounds has been quantified in various preclinical models of liver injury. The following tables summarize the key findings, providing a comparative overview of their effects on critical biomarkers of liver function and health.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | ALP (U/L) | Reference |
| Control | - | 73.00 ± 2.8 | 116.40 ± 2.94 | 113.60 ± 2.94 | [3] |
| CCl₄ | - | 168.80 ± 5.22 | 403.30 ± 21.24 | 126.52 ± 6.75 | [3] |
| CCl₄ + Gardenia ternifolia extract | 100 mg/kg | ↓ | ↓ | - | [3] |
| CCl₄ + Gardenia ternifolia extract | 200 mg/kg | ↓ | ↓ | - | [3] |
| CCl₄ + Gardenia ternifolia extract | 400 mg/kg | ↓ | ↓ | - | [3] |
Arrow (↓) indicates a significant decrease compared to the CCl₄ group.
Acetaminophen (B1664979) (APAP)-Induced Hepatotoxicity
| Treatment Group | Dose | ALT (IU/L) | AST (IU/L) | Hepatic GSH (nmol/mg protein) | Hepatic MDA (nmol/mg protein) | Reference |
| Control | - | - | - | 81.5 ± 12.4 | 40.5 ± 18.0 | [4][5] |
| APAP | - | ↑ | ↑ | 71.4 ± 7.8 | 108.6 ± 201.5 | [4][5] |
| APAP + GJE (low dose) | - | ↓ | - | - | - | [4] |
| APAP + GJE (high dose) | - | ↓ | - | 82.6 ± 6.6 | 40.5 ± 16.8 | [4][5] |
GJE: Gardenia jasminoides extract. Arrows (↑, ↓) indicate a significant increase or decrease compared to the control or APAP group, respectively.
Experimental Protocols
The evaluation of the hepatoprotective activity of this compound extracts involves standardized preclinical models and a battery of biochemical and histological analyses. This section details the common methodologies employed in the cited research.
Preparation of this compound Extract
The extraction of bioactive compounds from Gardenia jasminoides fruits is a critical first step. A common method involves:
-
Maceration and Reflux: Dried and powdered fruits are typically extracted with solvents such as methanol (B129727) or ethanol. The mixture is then subjected to reflux extraction to enhance the yield of active constituents.
-
Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation (Optional): The crude extract may be further fractionated using different solvents of increasing polarity to isolate specific classes of compounds.
-
Standardization: The final extract is often standardized based on the content of key marker compounds like geniposide or crocin, which is quantified using High-Performance Liquid Chromatography (HPLC).
Animal Models and Induction of Liver Injury
-
Animal Species: Male Sprague-Dawley or Wistar rats, and ICR mice are commonly used.
-
Carbon Tetrachloride (CCl₄)-Induced Injury: A single intraperitoneal injection of CCl₄, often diluted in olive oil, is administered to induce acute liver injury. CCl₄ is metabolized by cytochrome P450 enzymes to form the highly reactive trichloromethyl radical, which initiates lipid peroxidation and hepatocellular damage.
-
Acetaminophen (APAP)-Induced Injury: A single oral or intraperitoneal overdose of acetaminophen is administered to induce acute liver failure. APAP is metabolized to the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (B108866) (GSH) stores and causes oxidative stress and mitochondrial dysfunction.[6]
-
Cholestatic Liver Injury: This is often induced by the administration of α-naphthylisothiocyanate (ANIT), which causes intrahepatic cholestasis, leading to the accumulation of toxic bile acids.[7][8][9]
Treatment Protocol
-
Administration: this compound extract or its isolated components are typically administered orally by gavage.
-
Dosage and Duration: The doses and duration of treatment vary depending on the study design. In acute models, treatment may be given as a single dose or for a few days prior to or after the induction of liver injury.
Biochemical Assays
-
Liver Function Enzymes: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using commercially available kits. Elevated levels of these enzymes in the blood are indicative of hepatocellular damage.
-
Antioxidant Status: The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) are measured in liver homogenates. Malondialdehyde (MDA), a marker of lipid peroxidation, is also quantified.
-
Inflammatory Markers: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are measured in serum or liver tissue using ELISA kits. The expression of key inflammatory mediators like nuclear factor-kappa B (NF-κB) is assessed by Western blotting or immunohistochemistry.
Histopathological Analysis
-
Tissue Processing: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the liver architecture and assess the extent of necrosis, inflammation, and other pathological changes.
Molecular Mechanisms of Hepatoprotection
The hepatoprotective effects of this compound extracts are multi-faceted, involving the modulation of several key signaling pathways. The primary mechanisms include the suppression of inflammation and oxidative stress, and the regulation of bile acid metabolism.
Anti-inflammatory Effects via NF-κB Inhibition
Chronic inflammation is a key driver of liver damage. The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The active components of this compound, particularly crocetin, have been shown to inhibit the activation of the NF-κB pathway.[10][11][12][13]
References
- 1. Iridoids in gardenia fruit: key components in liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Gardenia jasminoides extract mitigates acetaminophen-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products for Acetaminophen-Induced Acute Liver Injury: A Review | MDPI [mdpi.com]
- 7. Gardenia extract protects against intrahepatic cholestasis by regulating bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A metabolomics study on the mechanisms of Gardeniae fructus against α-naphthylisothiocyanate-induced cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crocetin Protected Human Hepatocyte LO2 Cell From TGF-β-Induced Oxygen Stress and Apoptosis but Promoted Proliferation and Autophagy via AMPK/m-TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the Protective Potential of Crocin in Septic Acute Liver Injury via Assessment of TLR4/HGM1/NF-κB Signaling Pathway, Oxidative Stress and Heat Shock Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective role of crocin against sepsis-induced injury in the liver, kidney and lungs via inhibition of p38 MAPK/NF-κB and Bax/Bcl-2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction of Crocin from Gardenia Fruits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocin, a water-soluble carotenoid, is the primary compound responsible for the vibrant yellow-red color of Gardenia fruits (Gardenia jasminoides Ellis) and saffron stigmas.[1] Beyond its role as a natural colorant, crocin exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] These therapeutic potentials have garnered significant interest in its application in functional foods and drug development. Gardenia fruits represent a more accessible and cost-effective source of crocin compared to saffron.[3]
This document provides detailed application notes and protocols for various methods of extracting crocin from Gardenia fruits. It is designed to guide researchers in selecting and implementing the most suitable technique based on desired yield, purity, processing time, and available resources. The methods covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), and the use of novel green solvents like Natural Deep Eutectic Solvents (NADES).
Overview of Extraction Methods
The choice of extraction method significantly impacts the efficiency, yield, and purity of the recovered crocin. The structure of crocin, which contains a hydrophobic crocetin (B7823005) core and hydrophilic glycosyl groups, allows for its solubility in polar solvents like water, ethanol, and methanol.[4][5]
-
Conventional Solid-Liquid Extraction (SLE) / Maceration: This traditional method involves soaking the plant material in a solvent for an extended period.[2] It is simple and requires minimal specialized equipment but often suffers from long extraction times and lower efficiency compared to modern techniques.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates micro-jets and shockwaves, enhancing solvent penetration and accelerating the mass transfer of target compounds.[6] UAE significantly reduces extraction time and solvent consumption while often increasing yield.[4]
-
Natural Deep Eutectic Solvents (NADES): NADES are a new class of green solvents formed by mixing specific molar ratios of natural compounds (e.g., choline (B1196258) chloride, sugars, organic acids). They are biodegradable, have low toxicity, and can be tailored to efficiently dissolve specific bioactive compounds. When combined with UAE, NADES has shown high efficiency for the simultaneous extraction of crocin and other compounds like geniposide (B1671433) from Gardenia fruits.[7][8]
Quantitative Data Summary: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methods and parameters.
Table 1: Comparison of Optimal Conditions for Crocin Extraction from Gardenia Fruits
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Material:Solvent Ratio | Max. Crocin Yield (mg/g dw) | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | 41.48% Ethanol | N/A* | 5.95 | 2.7 g / 100 mL | 97.05 ± 1.00 | [4][6] |
| UAE with NADES | Choline chloride-1,2-propylene glycol (25% water) | 25 | 20 | N/A | 7.39 ± 0.20 | [7][8] |
| Conventional Extraction | 56% Ethanol | 55 | 57 | 24% fruits in solvent | 6.64 | [5][9] |
| Conventional SLE | Methanol | 25 | 60 | N/A | 0.0104 | [2] |
| Conventional SLE | Water | 25 | 60 | N/A** | 0.0069 | [2] |
*Temperature not specified as an optimized parameter in this study; UAE is often performed at or near room temperature.[6] **Ratio not explicitly provided in a comparable format. ***Yield reported in µg/mL of extract, converted here to mg/mL for consistency. Note that direct comparison is difficult without material-to-solvent ratios.
Table 2: Effect of Pretreatment on Crocin Yield via UAE
| Drying Method | Grinding Method | Crocin Yield (mg/g dw) | Reference(s) |
| Convection Drying (70°C, 24h) | Coarse Grinding | 33.55 ± 0.51 | [4] |
| Convection Drying (70°C, 24h) | With Liquid Nitrogen | 55.33 ± 0.54 | [4] |
| Freeze-Drying (-45°C, 24h) | Coarse Grinding | 41.92 ± 0.43 | [4] |
| Freeze-Drying (-45°C, 24h) | With Liquid Nitrogen | 62.23 ± 0.50 | [4] |
Experimental Workflows and Diagrams
The following diagrams illustrate the general and specific workflows for crocin extraction.
Caption: General workflow for crocin extraction from Gardenia fruits.
References
- 1. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: UHPLC Analysis of Crocetin in Hydrolyzed Gardenia Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow is a widely used natural food colorant extracted from the fruits of Gardenia jasminoides Ellis.[1] Its primary color components are a group of water-soluble carotenoid esters known as crocins, which are glycosyl esters of crocetin (B7823005).[2][3] For quality control, standardization, and pharmacokinetic studies, it is often necessary to quantify the core aglycone, crocetin. This requires a hydrolysis step to convert the various crocin esters into a single, analyzable molecule.[4]
This application note provides a detailed protocol for the quantitative analysis of crocetin in hydrolyzed this compound samples using Ultra-High-Performance Liquid Chromatography (UHPLC). The method is validated to ensure accuracy, precision, and reliability.
Experimental Workflow
The overall experimental process involves the alkaline hydrolysis of crocetin esters within the this compound sample, followed by extraction of the resulting crocetin, and subsequent analysis by UHPLC.
References
- 1. The Total Amount and Composition Determination of Crocetin and Its Derivatives from this compound by HPLC-MS-MS | Auctores [auctoresonline.org]
- 2. Evaluation of this compound using crocetin from alkaline hydrolysis based on ultra high performance liquid chromatography and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Speed Countercurrent Chromatography for the Preparative Isolation of Crocetin
Introduction
Crocetin (B7823005), a carotenoid dicarboxylic acid, is a valuable bioactive compound found in saffron (Crocus sativus) and the fruit of gardenia (Gardenia jasminoides). It is the central core of crocins, which are a series of glycosyl esters responsible for the vibrant color of saffron. Crocetin has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, its low natural abundance and the challenges associated with its isolation from complex plant matrices necessitate efficient and scalable purification techniques. High-Speed Countercurrent Chromatography (HSCCC) offers a robust, support-free liquid-liquid partitioning method ideal for the preparative isolation of natural products like crocetin. This application note details a comprehensive protocol for the isolation of crocetin, including sample preparation through enzymatic hydrolysis of crocins and subsequent purification using HSCCC.
Principle of High-Speed Countercurrent Chromatography
HSCCC is a liquid-liquid chromatography technique that utilizes a coil-planet centrifuge to create a strong centrifugal force field. This force allows for the retention of a liquid stationary phase within a coiled column while a liquid mobile phase is continuously pumped through it. The sample components are separated based on their differential partitioning between the two immiscible liquid phases. The absence of a solid support matrix eliminates irreversible adsorption, leading to high sample recovery and purity.
Application for Crocetin Isolation
HSCCC is particularly well-suited for the isolation of crocetin for several reasons:
-
High Purity: The technique can effectively separate crocetin from structurally similar compounds, yielding high-purity fractions.
-
Scalability: The method can be scaled up for preparative quantities, making it suitable for drug development and commercial production.
-
High Recovery: The lack of a solid support minimizes sample loss, ensuring high recovery rates.
-
Versatility: A wide range of two-phase solvent systems can be employed to optimize the separation of crocetin.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the isolation of crocetin using HSCCC, starting from the hydrolysis of crocins.
Protocol 1: Sample Preparation - Enzymatic Hydrolysis of Crocins to Crocetin
This protocol describes the conversion of crocins, the more abundant precursors in saffron and gardenia, into their aglycone, crocetin.
Materials and Reagents:
-
Crude crocin-rich extract (from saffron or gardenia)
-
Cellulase (B1617823) enzyme preparation (e.g., Celluclast® 1.5 L)
-
Citrate (B86180) buffer (pH 5.0)
-
Deionized water
-
Rotary evaporator
-
Incubator or water bath
Procedure:
-
Extraction of Crocins (Optional, if starting from raw material):
-
Macerate the dried and powdered plant material (e.g., saffron stigmas or gardenia fruits) with 50% aqueous ethanol.
-
Perform ultrasonic-assisted extraction for optimal efficiency.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude crocin-rich extract.
-
-
Enzymatic Hydrolysis:
-
Dissolve the crude crocin-rich extract in citrate buffer (pH 5.0) to a suitable concentration.
-
Add the cellulase enzyme preparation to the crocin solution. A recommended starting ratio is 2:1 (v/v) of the crocin solution to the enzyme preparation.
-
Incubate the mixture at 50°C for approximately 16 hours with gentle agitation. This allows for the complete hydrolysis of the glycosidic bonds of crocins, releasing free crocetin.
-
-
Extraction of Crocetin:
-
After incubation, terminate the enzymatic reaction by adding an equal volume of ethanol to the mixture.
-
Centrifuge the solution to precipitate the enzyme and other insoluble materials.
-
Collect the supernatant containing the hydrolyzed crocetin.
-
Concentrate the supernatant under reduced pressure to obtain the crude crocetin extract for HSCCC purification.
-
Protocol 2: High-Speed Countercurrent Chromatography of Crocetin
This protocol outlines the HSCCC separation of the crude crocetin extract. Two solvent systems are presented: a novel deep eutectic solvent-based system for high-efficiency separation of trans- and cis-crocetin, and a more conventional system that can be adapted for general crocetin purification.
HSCCC Instrumentation:
-
A preparative HSCCC instrument equipped with a multi-layer coil column.
-
A solvent delivery pump.
-
A sample injection valve.
-
A UV-Vis detector.
-
A fraction collector.
Solvent System Preparation and Equilibration:
-
Solvent System 1 (Deep Eutectic Solvent-based):
-
Prepare the two-phase solvent system by mixing n-heptane, n-butyl alcohol, 13 mmol/L aqueous Na2CO3, and an acetamide-benzyltrimethylammonium chloride deep eutectic solvent (4:1, mol/mol) in a volume ratio of 4:7:9:1.
-
Thoroughly mix the components in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
Solvent System 2 (Conventional - adapted from CPC of crocetin):
-
Prepare a two-phase solvent system composed of heptane, ethyl acetate, butanol, ethanol, and water. A suggested starting ratio for crocetin, which is more hydrophobic than crocins, would be in the range of 1:7:6:4:10 (v/v/v/v/v).
-
Equilibrate the solvent system in a separatory funnel and separate the two phases.
-
Degas both phases prior to use.
-
HSCCC Procedure:
-
Column Preparation:
-
Fill the entire column with the stationary phase (the upper phase for Solvent System 1, and typically the more non-polar phase for conventional systems).
-
-
System Equilibration:
-
Sample Injection:
-
Dissolve the crude crocetin extract in a small volume of the stationary phase.
-
Inject the sample solution into the column through the sample injection valve.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase at the set flow rate.
-
Monitor the effluent with a UV-Vis detector at a wavelength of approximately 440 nm, which is the maximum absorption wavelength for crocetin.[3]
-
Collect fractions of the eluate at regular intervals using a fraction collector.
-
-
Analysis and Post-Processing:
-
Analyze the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of crocetin in each fraction.
-
Pool the fractions containing high-purity crocetin.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified crocetin.
-
Data Presentation
The following tables summarize the key quantitative data for the HSCCC isolation of crocetin.
Table 1: HSCCC Solvent System Compositions
| Solvent System ID | Components | Volume Ratio (v/v/v/v/v) | Reference |
| SS-1 (DES-based) | n-heptane / n-butyl alcohol / 13 mmol/L aq. Na2CO3 / acetamide-benzyltrimethylammonium chloride (4:1 mol/mol) | 4:7:9:1 | A countercurrent chromatography solvent system based on deep eutectic solvents for separation of cis- and trans-crocetin from Gardenia jasminoides Ellis |
| SS-2 (Conventional) | Heptane / Ethyl Acetate / Butanol / Ethanol / Water | 1:7:6:4:10 (starting ratio) | Adapted from: Rapid isolation and characterization of crocins, picrocrocin (B1677794), and crocetin from saffron using centrifugal partition chromatography and LC-MS |
Table 2: HSCCC Operational Parameters
| Parameter | Recommended Value | Notes |
| Revolution Speed | 850 rpm | A common speed used in CPC/HSCCC for natural product isolation.[1][2] Optimization may be required based on the specific instrument and solvent system. |
| Flow Rate | 1.5 - 20 mL/min | A lower flow rate of 1.5 mL/min was used for polar phenolics, while a higher rate of 20 mL/min was used for crocetin in CPC.[1][2] The optimal rate depends on the column volume and desired separation time. |
| Detection Wavelength | 440 nm | This is the characteristic absorption maximum for crocetin.[3] |
Table 3: Expected Purity and Recovery
| Compound | Purity | Recovery | Notes |
| trans-Crocetin | >95% | High | Achieved with the deep eutectic solvent-based countercurrent chromatography method. Recovery is typically high in HSCCC due to the absence of a solid support. |
| cis-Crocetin | >91% | High | Achieved with the deep eutectic solvent-based countercurrent chromatography method. |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the isolation of crocetin.
Caption: Experimental workflow for the isolation of crocetin.
References
Application Notes: Macroporous Resin Chromatography for Gardenia Yellow Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinatexnet.com [chinatexnet.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Enrichment and purification of this compound from Gardenia jasminoides var. radicans Makino by column chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transformation of this compound Waste Production into Gardenia Blue Pigment by Leifsonia sp. ZF2019 and Evaluation of Its Physicochemical Stability | MDPI [mdpi.com]
- 11. CN102558902A - Process for extracting this compound from gardenia - Google Patents [patents.google.com]
Optimizing Gardenia Yellow Extraction: A Guide to Response Surface Methodology
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical starting point. Gardenia yellow, a natural pigment extracted from the fruits of Gardenia jasminoides Ellis, possesses not only vibrant color but also significant biological activities, including antioxidant properties. Response Surface Methodology (RSM) has emerged as a powerful statistical tool to optimize the extraction of this valuable compound, ensuring maximum yield and potency. This document provides a detailed guide to applying RSM for the optimization of this compound extraction.
Introduction to Response Surface Methodology in Extraction
Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques useful for modeling and analyzing problems in which a response of interest is influenced by several variables and the objective is to optimize this response. In the context of natural product extraction, RSM helps in identifying the optimal conditions for factors such as solvent concentration, temperature, time, and solid-to-liquid ratio to achieve the highest extraction yield. A common RSM design used for this purpose is the Box-Behnken design (BBD), which is an efficient way to fit a second-order polynomial model.
Experimental Design and Parameters
The optimization of this compound extraction typically involves the investigation of several key independent variables. Based on various studies, the most influential parameters include:
-
Ethanol (B145695) Concentration (%): The polarity of the solvent is crucial for selectively dissolving the target compounds.
-
Liquid-to-Solid Ratio (mL/g): This ratio affects the concentration gradient and the efficiency of mass transfer.
-
Extraction Time (minutes or seconds): Time is a critical factor that influences the completeness of the extraction.
-
Extraction Temperature (°C): Temperature can affect the solubility of the target compounds and the viscosity of the solvent.
-
Particle Size (mm): Smaller particle sizes increase the surface area available for extraction.
The responses, or dependent variables, are the outcomes measured to determine the efficiency of the extraction under different conditions. For this compound, common responses include:
-
Absorbance or Color Value: A direct measure of the pigment concentration in the extract.
-
Antioxidant Activity (AA): Measures the functional property of the extract.
-
Yield of Specific Compounds (e.g., Crocin): Quantifies the amount of key bioactive molecules.
Data Presentation: Optimized Extraction Conditions
The following tables summarize the optimal conditions for this compound extraction determined in different studies using RSM.
Table 1: Optimal Conditions for Heat-Aided Solvent Extraction of this compound Pigment (GYP) [1][2][3]
| Parameter | Optimal Value | Response |
| Ethanol Concentration | 65.10% | Absorbance: 0.79 |
| Liquid/Solid Ratio | 10:1 mL/g | Antioxidant Activity (AA): 91.30% |
| Extraction Time | 59.85 min | |
| Extraction Temperature | 60.04°C |
Table 2: Optimal Conditions for Homogenate Extraction of this compound Pigment [4][5]
| Parameter | Optimal Value | Response |
| Ethanol Concentration | 50% | Color Value: 52.37 g⁻¹ |
| Liquid/Solid Ratio | 15:1 mL/g | |
| Extraction Time | 41 s | |
| Particle Size | 1.7 mm |
Table 3: Optimal Conditions for Extraction of Bioactive Compounds from Gardenia Fruits [6]
| Parameter | Optimal Value | Response |
| Ethanol Concentration | 51.3% | Crocin Yield: 8.41 mg/g |
| Extraction Temperature | 70.4°C | Geniposide Yield: 109.0 mg/g |
| Extraction Time | 28.6 min | Total Phenolic Compounds: 24.97 mg CAE/g |
Experimental Protocols
Protocol for Heat-Aided Solvent Extraction and RSM Optimization
This protocol is based on a Box-Behnken design to optimize the extraction of this compound pigment.
Materials and Equipment:
-
Dried Gardenia jasminoides var. radicans Makikno fruit powder
-
Ethanol (analytical grade)
-
Distilled water
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Spectrophotometer
-
Whatman filter paper
Methodology:
-
Preparation of Plant Material: Grind the dried gardenia fruits into a fine powder and pass through a sieve to ensure uniform particle size.
-
Experimental Design: Employ a Box-Behnken design (BBD) with four independent variables: ethanol concentration (e.g., 50-70%), liquid/solid ratio (e.g., 8:1-12:1 mL/g), extraction time (e.g., 40-80 min), and extraction temperature (e.g., 50-70°C). A total of 29 experimental runs are typically performed.
-
Extraction Procedure:
-
For each experimental run, weigh a specific amount of gardenia fruit powder (e.g., 0.5 g) and place it in a flask.
-
Add the corresponding volume of ethanol-water solution according to the liquid/solid ratio.
-
Place the flask in a shaking water bath set to the specified temperature and time.
-
After extraction, cool the mixture to room temperature and centrifuge (e.g., at 4000 rpm for 10 min).
-
Collect the supernatant and filter it.
-
-
Analysis of Responses:
-
Absorbance: Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound (typically around 440 nm) using a spectrophotometer.
-
Antioxidant Activity: Evaluate the antioxidant activity of the extract using a suitable assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
-
Statistical Analysis: Analyze the experimental data using RSM software to fit a second-order polynomial equation to the data. Determine the optimal extraction conditions by analyzing the response surfaces and contour plots.
Protocol for Homogenate Extraction and RSM Optimization
This protocol utilizes a high-speed homogenizer to reduce extraction time significantly.
Materials and Equipment:
-
Dried Gardenia jasminoides Ellis fruit powder
-
Ethanol (analytical grade)
-
Distilled water
-
High-speed homogenizer
-
Centrifuge
-
Rotary evaporator
-
Vacuum drying oven
Methodology:
-
Preparation of Plant Material: Prepare gardenia fruit powder of a specific particle size (e.g., by sieving).
-
Experimental Design: Use a Box-Behnken design with four variables: extraction time (e.g., 30-50 s), ethanol concentration (e.g., 40-60%), ratio of liquid to material (e.g., 10:1-20:1 mL:g), and particle size (e.g., 1.0-2.0 mm).
-
Extraction Procedure:
-
Place a weighed amount of gardenia fruit powder (e.g., 20.0 g) and the corresponding volume of ethanol-water solution into the homogenizer.
-
Homogenize at room temperature for the time specified in the experimental design.
-
After extraction, centrifuge the mixture (e.g., at 4700 r/min for 10 min).
-
Collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator and then dry it in a vacuum drying oven.
-
-
Analysis of Response:
-
Color Value: Determine the color value of the dried extract according to standard methods.
-
-
Statistical Analysis: Use RSM to analyze the effect of the independent variables on the color value and to determine the optimal extraction conditions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of applying Response Surface Methodology for the optimization of this compound extraction.
Caption: Workflow for RSM Optimization of this compound Extraction.
Caption: Key Factors in this compound Extraction Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Homogenate Extraction of Pigments from Gardenia jasminoides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia jasminoides Ellis, an evergreen shrub, is a source of natural colorants, primarily the yellow pigments known as crocins, which are esters of crocetin.[1] These pigments are widely utilized in the food and pharmaceutical industries due to their high water solubility, stability, and non-toxic nature.[1] Another significant bioactive compound present in Gardenia fruits is geniposide (B1671433), an iridoid glycoside. This document provides detailed protocols for the efficient extraction of these valuable pigments using homogenate extraction technology, a method that offers advantages over traditional heat extraction by being less time-consuming and more energy-efficient.[1]
Key Pigments in Gardenia jasminoides
The primary pigments of interest in Gardenia jasminoides are:
-
Crocins: A group of carotenoid pigments responsible for the characteristic yellow to red color. Crocin-1 is a major component.[2][3] These compounds are known for their antioxidant properties.[4]
-
Geniposide: An iridoid glycoside which is colorless but can be transformed into blue pigments upon reaction with amino acids.[5][6] It also possesses various biological activities, including anti-inflammatory and hepatoprotective effects.[7]
Principle of Homogenate Extraction
Homogenate extraction involves the mechanical disruption of plant tissues in a solvent to release intracellular components. This method increases the surface area of the plant material, facilitating rapid and efficient mass transfer of the target pigments into the solvent.[1] It is typically performed at room temperature, which helps to prevent the degradation of thermosensitive compounds.[1]
Experimental Protocols
Protocol 1: Optimized Homogenate Extraction of Yellow Pigments
This protocol is based on the optimized conditions determined by response surface methodology for maximizing the color value of the extract.[1][8]
Materials and Reagents:
-
Dried Gardenia jasminoides Ellis fruit
-
Ethanol (B145695) (50% v/v in deionized water)
-
Grinder or mill
-
Homogenate extractor
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vacuum drying oven
Procedure:
-
Sample Preparation: Grind the dried Gardenia jasminoides fruit to a particle size of approximately 1.7 mm.[1][8]
-
Extraction:
-
Separation:
-
Transfer the mixture to centrifuge tubes and centrifuge at 4700 rpm for 10 minutes.[1]
-
Carefully collect the supernatant.
-
-
Concentration and Drying:
-
Concentrate the supernatant using a rotary evaporator to remove the ethanol.
-
Dry the concentrated extract in a vacuum drying oven to obtain the crude pigment powder.[1]
-
-
Analysis: The quality of the extracted pigment can be assessed by its color value, which is a measure of pigment concentration. Further analysis of specific crocins can be performed using High-Performance Liquid Chromatography (HPLC).[9]
Protocol 2: Ultrasound-Assisted Extraction for Crocin and Geniposide
This protocol utilizes ultrasonication to enhance extraction efficiency, particularly for the simultaneous extraction of both crocins and geniposide.[10][11]
Materials and Reagents:
-
Dried Gardenia jasminoides Ellis fruit powder
-
Natural Deep Eutectic Solvent (NADES): Choline chloride-1,2-propylene glycol
-
Water
-
Probe-type ultrasonic processor
-
Centrifuge and centrifuge tubes
-
HPLC system for analysis
Procedure:
-
Solvent Preparation: Prepare the NADES solvent with a water content of 25% (w/w).[10][11]
-
Extraction:
-
Separation: Centrifuge the mixture to separate the supernatant containing the extracted pigments.
-
Analysis: Quantify the yields of crocin and geniposide using an HPLC system.[10][11]
Downstream Processing and Purification
Following initial extraction, further purification may be required to isolate specific pigments.
Purification of Geniposide using Macroporous Resin:
-
Adsorption: Load the crude extract onto a D301R macroporous absorption resin column.[12]
-
Washing: Wash the column with water to remove impurities.[12]
-
Elution: Elute the geniposide from the resin using a 20% ethanol solution.[12]
-
Concentration: Collect the eluate and concentrate it using a rotary evaporator to remove the ethanol.
-
Drying: Dry the concentrated solution under vacuum to obtain purified geniposide powder.[12]
Data Presentation
The following tables summarize quantitative data from various extraction methods for comparison.
Table 1: Comparison of Homogenate Extraction with Heat Extraction for Yellow Pigment
| Extraction Method | Extraction Time | Temperature | Ethanol Concentration (%) | Liquid:Material Ratio (mL:g) | Color Value (g⁻¹) |
| Homogenate Extraction | 41 s | Room Temperature | 50 | 15:1 | 52.37 |
| Heat Extraction | 1 h | 50 °C | 50 | 15:1 | 43.69 |
Data sourced from a study comparing the two methods. The homogenate extraction shows a 16.57% higher color value with a significantly shorter extraction time.[1]
Table 2: Comparison of Different Solvents for Conventional Solid-Liquid Extraction of Crocins
| Solvent | Crocin-1 Yield (µg/mL) | Crocin-2 Yield (µg/mL) |
| Methanol | 10.43 ± 0.3 | 0.37 ± 0.02 |
| Water | 6.93 ± 0.3 | 0.22 ± 0.002 |
| Ethanol | Lowest values | Lowest values |
Methanol was found to be the most effective solvent in this conventional extraction method.[2]
Table 3: Optimized Conditions and Yields for Ultrasound-Assisted NADES Extraction
| Parameter | Optimal Value | Crocin Yield (mg/g) | Geniposide Yield (mg/g) |
| Extraction Temperature | 25 °C | 7.39 ± 0.20 | 57.99 ± 0.91 |
| Ultrasonic Power | 600 W | ||
| Extraction Time | 20 min | ||
| Water Content in NADES | 25% (w/w) |
This method demonstrates high efficiency for the simultaneous extraction of both crocin and geniposide.[10][11]
Visualizations
Caption: Workflow for Homogenate Extraction of Gardenia Pigments.
Caption: Workflow for Downstream Purification of Geniposide.
References
- 1. Homogenate extraction of gardenia yellow pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Gardenia Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow is a natural colorant extracted from the fruits of Gardenia jasminoides Ellis. Its primary bioactive components are crocins, which are water-soluble carotenoids. These compounds are of significant interest in the pharmaceutical and food industries due to their coloring properties and potential therapeutic activities. Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. This method utilizes the energy of ultrasonic waves to accelerate mass transfer, enhance solvent penetration, and disrupt cell walls, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.
This document provides detailed application notes and protocols for the ultrasound-assisted extraction of this compound, intended for use by researchers, scientists, and professionals in drug development.
Mechanism of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction enhances the extraction process through the phenomenon of acoustic cavitation. The propagation of high-intensity ultrasound waves through a liquid medium creates microbubbles. These bubbles grow and collapse violently, generating localized high pressures and temperatures. This process has several effects that facilitate extraction:
-
Cell Wall Disruption: The collapse of cavitation bubbles near the surface of the plant material creates micro-jets and shockwaves that mechanically disrupt the cell walls, releasing the intracellular contents, including this compound pigments.
-
Enhanced Mass Transfer: The turbulence and micro-streaming caused by acoustic cavitation increase the diffusion of the solvent into the plant matrix and the diffusion of the target compounds from the solid to the bulk liquid.
-
Increased Solvent Penetration: The ultrasonic waves can force the solvent into the pores and capillaries of the plant material, improving the contact area between the solvent and the target compounds.
Experimental Data Summary
The efficiency of ultrasound-assisted extraction of this compound is influenced by several key parameters. The following tables summarize quantitative data from various studies, showcasing the impact of these parameters on the extraction yield.
Table 1: Optimal Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimal Value | Yield/Concentration | Reference |
| Extraction Temperature | 40°C | 95.15% yield | [1] |
| Water to Raw Material Ratio | 6:1 | 95.15% yield | [1] |
| Extraction Time | 40 min | 95.15% yield | [1] |
| Ultrasonic Amplitude | 60.41% | 97.05 ± 1.00 mg/g dw crocin | [2][3] |
| Extraction Time (alternative) | 5.95 min | 97.05 ± 1.00 mg/g dw crocin | [2][3] |
| Solvent Concentration (Ethanol) | 41.48% | 97.05 ± 1.00 mg/g dw crocin | [2][3] |
| Material to Solvent Ratio | 2.7 g/100 mL | 97.05 ± 1.00 mg/g dw crocin | [2][3] |
| Ultrasonic Power | 600 W | 7.39 ± 0.20 mg/g crocin | [4][5] |
| Extraction Temperature (NADES) | 25°C | 7.39 ± 0.20 mg/g crocin | [4][5] |
| Extraction Time (NADES) | 20 min | 7.39 ± 0.20 mg/g crocin | [4][5] |
| Water Content in NADES | 25% (w/w) | 7.39 ± 0.20 mg/g crocin | [4][5] |
NADES: Natural Deep Eutectic Solvents dw: dry weight
Table 2: Comparison of Ultrasound-Assisted Extraction with Other Methods
| Extraction Method | Key Parameters | Yield/Result | Advantages of UAE | Reference |
| Ultrasound-Assisted Extraction (UAE) | 40°C, 40 min, water as solvent | 95.15% yield | Higher yield, shorter time, lower temperature, no organic solvents | [1] |
| Homogenate Extraction | 41 s, 50% ethanol (B145695), 15:1 liquid:material ratio | Color value: 52.37 g⁻¹ | - | [6] |
| Heat Extraction | 50°C, 1 h, 50% ethanol | Color value: 43.69 g⁻¹ | UAE is faster and more efficient at lower temperatures. | [6] |
| Mechanochemical Extraction | 5 min milling, 80% ethanol, 75°C, 5 min extraction | 1.45% ± 0.108% g/g this compound | - | [7][8] |
Experimental Protocols
1. Protocol for Ultrasound-Assisted Extraction of this compound
This protocol is a generalized procedure based on optimized parameters from multiple studies. Researchers should optimize these parameters for their specific equipment and raw material.
Materials and Equipment:
-
Dried Gardenia fruits
-
Grinder or mill
-
Ultrasound bath or probe system
-
Extraction solvent (e.g., deionized water, ethanol solutions)
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filtration system (e.g., vacuum filtration with filter paper)
-
Rotary evaporator (optional, for solvent removal and concentration)
-
Freeze-dryer or vacuum oven (for drying the extract)
Procedure:
-
Sample Preparation:
-
Wash the dried Gardenia fruits to remove any impurities.
-
Dry the fruits thoroughly in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried fruits into a fine powder using a grinder or mill. Sieve the powder to obtain a uniform particle size. Pre-treatment by freeze-drying followed by grinding with liquid nitrogen can enhance extraction efficiency.[2]
-
-
Extraction:
-
Weigh a specific amount of the Gardenia powder (e.g., 1 g) and place it into an extraction vessel (e.g., a 250 mL beaker).[2]
-
Add the extraction solvent at the desired solvent-to-material ratio (e.g., 6:1 v/w or 100 mL for 2.7 g of powder).[1][2]
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction parameters:
-
Begin the ultrasound treatment.
-
-
Separation and Filtration:
-
After the extraction is complete, remove the sample from the ultrasonic apparatus.
-
Separate the solid residue from the liquid extract by centrifugation (e.g., 6,000 rpm for 15 minutes).[2]
-
Filter the supernatant through an appropriate filter paper (e.g., Whatman No. 1) to remove any remaining fine particles.
-
-
Solvent Removal and Drying (Optional):
-
If a concentrated or solid extract is required, remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Dry the concentrated extract to a powder using a freeze-dryer or a vacuum oven.
-
-
Storage:
-
Store the final this compound extract in an airtight, light-protected container at a low temperature (e.g., 4°C) to prevent degradation.
-
2. Protocol for Quantification of this compound (Crocin) using UV-Vis Spectrophotometry
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
This compound extract
-
Extraction solvent (as a blank)
Procedure:
-
Sample Preparation:
-
Dilute the collected this compound extract with the extraction solvent to an appropriate concentration that falls within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Set the wavelength of the UV-Vis spectrophotometer to the maximum absorbance of crocin, which is approximately 440 nm.[2]
-
Use the extraction solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted extract.
-
-
Calculation of Crocin Concentration:
-
The concentration of crocin can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of crocin
-
c is the concentration
-
l is the path length of the cuvette (typically 1 cm)
-
-
Alternatively, a calibration curve can be prepared using a standard of pure crocin to determine the concentration of crocin in the extract.
-
Visualizations
References
- 1. Ultrasonic-Assisted Extraction of this compound from Fructus Gardeniae | Scientific.Net [scientific.net]
- 2. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dyeing Textiles with Gardenia Yellow Extract
Introduction
Gardenia yellow, a natural colorant extracted from the fruits of the Gardenia jasminoides plant, has been utilized for centuries in traditional textile dyeing, particularly in East Asia.[1][2][3] The primary coloring agent in gardenia is crocin, the same compound responsible for the vibrant hue of saffron.[1][2] This natural dye is known for producing a range of yellow shades, from soft lemon to bright, sunny yellows and deep golden tones, depending on the textile substrate and dyeing process employed.[1][2] this compound can be used on a variety of natural fibers, including protein fibers like silk and wool, and cellulosic fibers such as cotton and linen.[1][2][3]
These application notes provide detailed protocols for researchers, scientists, and professionals in drug development and related fields to effectively dye textiles with this compound extract. The protocols cover fiber preparation, mordanting, dye extraction, and the dyeing process for different types of fibers. Additionally, quantitative data on color strength and fastness are presented, along with diagrams illustrating the experimental workflow and the chemical interactions involved.
Materials and Equipment
-
Dye Source: this compound extract powder or dried and ground gardenia seeds.
-
Textiles: Scoured natural fibers such as silk, wool, cotton, or linen fabrics.
-
Mordant: Aluminum potassium sulfate (B86663) (alum).
-
Tannin (for cellulose (B213188) fibers): Tannic acid or a clear tannin extract (e.g., Sumac).
-
Reagents: Soda ash (sodium carbonate), neutral pH soap, ethanol (B145695) (for solvent extraction).
-
Equipment:
-
Dye pot (stainless steel or other non-reactive material)
-
Heat source (hot plate or stove)
-
Scale for accurate measurements
-
Thermometer
-
Glass stirring rods
-
Beakers and measuring cylinders
-
pH meter or pH strips
-
Personal protective equipment (gloves, safety glasses)
-
Experimental Protocols
Protocol 1: Preparation of Textile Fibers
1.1 Scouring of All Fibers: The first step is to scour the textiles to remove any impurities, oils, or sizing that could interfere with dye uptake.
-
Weigh the dry textile material. All subsequent measurements will be based on this weight, referred to as the weight of fabric (WOF).
-
Fill a pot with enough water to allow the fabric to move freely.
-
For cellulose fibers (cotton, linen), add 2 teaspoons of soda ash and a drop of neutral soap per 5 gallons of water.[2] For protein fibers (silk, wool), use only a drop of neutral pH soap.
-
Submerge the textile in the scouring solution and heat to 180-190°F (82-88°C) for approximately one hour, stirring occasionally.[2]
-
Allow the solution to cool, then remove the fabric, rinse thoroughly with warm water, and gently squeeze out the excess.
1.2 Tanning of Cellulose Fibers (Cotton, Linen): Tanning is a crucial step for cellulose fibers to improve mordant and dye absorption. This step should be performed after scouring and before mordanting.
-
Fill a dye pot with hot water.
-
Dissolve a clear tannin, such as Sumac extract, at 10% WOF.[4]
-
Immerse the scoured and still-damp cellulose fibers in the tannin solution.
-
Simmer for one hour, then allow the fibers to cool and steep in the solution, preferably overnight.[4]
-
Remove the fibers and rinse well with water.[4]
Protocol 2: Mordanting with Alum
Mordanting helps to fix the dye to the fabric, improving color fastness.[1] While this compound can dye fibers without a mordant, using one is recommended for enhanced durability.[1][2]
-
For protein fibers (wool, silk), measure alum at 12% WOF.[1] For tanned cellulose fibers, a similar percentage can be used.
-
Fill a pot with hot water and dissolve the measured alum completely.
-
Submerge the pre-wetted, scoured (and tanned, if applicable) fibers.
-
Heat the mordant bath to 180°F (82°C) and maintain this temperature for one hour, stirring every 15-20 minutes to ensure even mordanting.[1]
-
Let the bath cool down. Remove the fibers, rinse them briefly in lukewarm water, and proceed to the dyeing step. The fibers can be dyed immediately or dried for later use.
Protocol 3: Dye Extraction
3.1 Aqueous Extraction from Ground Seeds: This is the most straightforward method for preparing the dye bath.
-
Weigh the ground gardenia seed powder. For a strong yellow, use 40% WOF.[1]
-
In a separate cup, mix the powder with a small amount of warm water to create a slurry. This prevents clumping.[4]
-
Add the slurry to the dye pot filled with warm water and mix well.[4]
3.2 Solvent Extraction for a Concentrated Dye: This method can be used to create a more concentrated dye extract.
-
Prepare 10g of gardenia and dissolve it in 100 mL of ethanol.[5]
-
Heat the solution to 50°C for about 30 minutes, stirring continuously.[5]
-
After heating, cool the mixture to 20°C and separate the extract from the solid plant material.[5]
Protocol 4: Dyeing Process
The dyeing parameters can be adjusted based on the fiber type and the desired shade intensity.
-
Prepare the dye bath using one of the extraction methods described in Protocol 3. If using a commercial extract powder, a 10% WOF is typically recommended.[2]
-
This compound dyes well at a neutral pH of 7.[1]
-
Introduce the pre-mordanted, wet fibers into the dye bath.
-
Slowly heat the dye bath. For silk, heat to 180°F (82°C); for wool and cotton, heat to 185-190°F (85-88°C).[2][4]
-
Maintain the temperature for 90 minutes, stirring occasionally to ensure even color distribution.[2][4]
-
After 90 minutes, turn off the heat and allow the dye bath to cool to room temperature with the fibers still submerged.[2][4]
-
Once cooled, remove the textiles, rinse with lukewarm water until the water runs clear, and hang to dry away from direct sunlight.
-
For improved color fastness, a final heat setting with a steam iron can be beneficial.[5]
Data Presentation
The following tables summarize quantitative data on the optimal conditions and resulting properties of textiles dyed with this compound extract.
Table 1: Optimal Dyeing Process Parameters
| Parameter | Cotton (in Siloxane-based medium) | Lyocell (with Tannic Acid Pre-mordant) |
| Dye Dosage (o.w.f) | 2% | Not Specified |
| Mordant Dosage (o.w.f) | 3% Alum | Not Specified (Tannic Acid Pre-treatment) |
| Dyeing Temperature | 80°C | 90°C |
| Dyeing Time | 40 min | 60 min |
| Dyeing pH | Not Specified | 3.5 |
| Data sourced from studies on specific dyeing systems.[5][6] |
Table 2: Color Strength and Fastness Properties
| Fabric Type | Pre-treatment/Mordant | K/S Value | Washing Fastness | Rubbing Fastness | Light Fastness |
| Lyocell | Tannic Acid | 7.45 | > 3 | > 3 | Not Specified |
| Cotton | Cationic Modifier (CHPTAC) | Not Specified | 4-5 (Soap) | 5 (Dry & Wet) | 4-5 (Improved from 2-3) |
| K/S value is a measure of color strength. Fastness is rated on a scale of 1-5, with 5 being the highest.[5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for dyeing textiles with this compound.
Logical Relationship of Dyeing Chemistry
Caption: Chemical interactions in this compound dyeing with an alum mordant.
References
- 1. Dyeing With Yellow Gardenia Seed (Gardenia Jasminoides) — Shepherd Textiles [shepherdtextiles.com]
- 2. Dyeing With Yellow Gardenia Extract (Gardenia Jasminoides) — Shepherd Textiles [shepherdtextiles.com]
- 3. Shepherd Textiles Yellow Gardenia Seed Natural Dye (Gardenia Jasminoides) — Shepherd Textiles [shepherdtextiles.com]
- 4. santacolor.com [santacolor.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Formulation of Gardenia Yellow in Food and Beverage Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow is a natural colorant extracted from the fruit of the Gardenia jasminoides Ellis plant.[1] Its primary coloring components are crocetin (B7823005) and crocin, which are water-soluble carotenoids.[2][3] This document provides detailed application notes and protocols for the formulation and evaluation of this compound in food and beverage applications, with a focus on its stability, regulatory status, and analytical quantification.
Regulatory Status
It is crucial to note the regulatory landscape for this compound. While it is widely approved for use in a variety of food categories in several Asian countries, including China, Japan, South Korea, and Vietnam, it is not currently listed as an approved food colorant in the European Union or the United States.[4][5][6][7] The recent U.S. FDA approval for a "Gardenia blue" colorant should not be confused with this compound. Therefore, its application in food products should be carefully considered based on the target market's regulations.
Physicochemical Properties and Stability
This compound is valued for its excellent coloring properties and is generally considered to have good stability under various conditions.[8]
Table 1: General Properties of this compound
| Property | Description |
| Appearance | Yellow to orange-red powder, liquid, or paste.[8] |
| Solubility | Soluble in water, ethanol, and propylene (B89431) glycol; insoluble in oil.[2][8] |
| Main Coloring Components | Crocin and crocetin.[2][3] |
| Maximum Absorption | Approximately 440 nm.[1] |
The stability of this compound is influenced by several factors, including pH, temperature, and light exposure.
Table 2: Stability of this compound Under Various Conditions
| Parameter | Condition | Observation |
| pH | 1.0 - 12.0 | Generally stable, with optimal stability in the range of 4.0-11.0. The yellow hue can intensify under alkaline conditions.[1][8][9] |
| Temperature | 40 - 100°C | Generally stable within this range.[9] |
| Light | Xenon Arc Lamp | Photodegradation follows a second-order kinetic model with a half-decay time of approximately 5.82 hours.[10] |
Table 3: Degradation Kinetics of Crocin (a Key Component of this compound) in Aqueous Solution
| pH | Temperature (°C) | Half-life (days) | Degradation Order |
| 2 | 5 | ~6 | Second-order[10] |
| 5 | 5 | ~15 | Second-order[10] |
| 7 | 5 | ~12 | Second-order[10] |
| 8 | 5 | ~12 | Second-order[10] |
| 5 (with Ascorbic Acid) | 5 | 266.34 | Second-order[10] |
| 5 (with Ascorbic Acid) | 20 | 141.97 | Second-order[10] |
| Not specified | 100 | 260 minutes | Zero-order[11] |
| Not specified | 150 | 74 minutes | Zero-order[11] |
| Not specified | 200 | 20 minutes | First-order[11] |
Applications in Food and Beverages
This compound is utilized in a wide array of food and beverage products where a yellow to orange-yellow hue is desired.[1][12][13]
Table 4: Common Applications and Typical Dosage Levels of this compound
| Food/Beverage Category | Typical Dosage Range (%) |
| Beverages (fruit juices, flavored drinks) | 0.01 - 0.5[2] |
| Baked Goods (cakes, pastries) | 0.01 - 0.5[2] |
| Confectionery (candies, jellies) | 0.01 - 0.5[2] |
| Frozen Desserts (ice cream) | 0.01 - 0.5[2] |
| Instant Rice and Flour Products | 0.01 - 0.5[2] |
Experimental Protocols
Protocol 1: Formulation of a this compound-Colored Model Beverage
Objective: To prepare a model beverage system colored with this compound for stability testing.
Materials:
-
This compound powder
-
Citric acid
-
Sodium benzoate (B1203000) (preservative)
-
Distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh 1.0 g of this compound powder and dissolve it in 100 mL of distilled water to create a 1% (w/v) stock solution. Stir until fully dissolved.
-
Prepare the model beverage base:
-
In a 1 L volumetric flask, dissolve 100 g of sucrose in approximately 800 mL of distilled water.
-
Add 1.0 g of citric acid and 0.5 g of sodium benzoate.
-
Stir until all ingredients are completely dissolved.
-
Make up the volume to 1 L with distilled water.
-
-
Adjust the pH of the beverage base: Use a pH meter to measure the pH of the beverage base. Adjust the pH to the desired levels (e.g., 3.0, 5.0, and 7.0) using a 1M citric acid solution or 1M sodium hydroxide (B78521) solution.
-
Incorporate the this compound stock solution:
-
Calculate the required volume of the 1% this compound stock solution to achieve the desired final concentration in the beverage (e.g., for a 0.05% final concentration in 100 mL of beverage, add 5 mL of the stock solution).
-
Add the calculated volume of the stock solution to the pH-adjusted beverage base.
-
Mix thoroughly.
-
-
Package for stability testing: Pour the colored beverage into clear and amber glass bottles, leaving minimal headspace. Seal the bottles tightly.
Protocol 2: Stability Testing of this compound in a Model Beverage
Objective: To evaluate the stability of this compound in a model beverage under different storage conditions (temperature and light).
Materials:
-
Prepared this compound-colored model beverage (from Protocol 1)
-
Temperature-controlled incubators/chambers
-
Light exposure chamber with a controlled light source (e.g., xenon arc lamp)
-
Spectrophotometer or colorimeter
-
Cuvettes
Procedure:
-
Initial Measurement (Time = 0):
-
Take an initial sample of the freshly prepared colored beverage.
-
Measure the color using a spectrophotometer at the wavelength of maximum absorbance (approx. 440 nm) or a colorimeter to obtain CIELAB (L, a, b*) values. This will serve as the baseline.
-
-
Storage Conditions:
-
Temperature Stability: Place the beverage samples in incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C). Store samples in the dark to isolate the effect of temperature.
-
Light Stability: Place the beverage samples in a light exposure chamber at a controlled temperature (e.g., 25°C). Expose the samples to a consistent light source. Include control samples wrapped in aluminum foil to exclude light.
-
-
Periodic Measurements:
-
At regular intervals (e.g., every 24 hours for accelerated testing or weekly for real-time testing), withdraw samples from each storage condition.
-
Measure the color of each sample using the same method as the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage of color loss over time compared to the initial measurement.
-
Plot the color change (e.g., absorbance at 440 nm or ΔE* for CIELAB values) as a function of time for each storage condition.
-
Determine the degradation kinetics and half-life of the colorant under each condition.
-
Protocol 3: Quantification of Crocin and Crocetin in a Food Matrix using HPLC
Objective: To quantify the main coloring components of this compound in a food or beverage sample.
Materials:
-
Food or beverage sample containing this compound
-
Crocin and crocetin analytical standards
-
HPLC system with a UV-Vis detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (if sample cleanup is necessary)
-
Syringe filters (0.45 µm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Centrifuge the sample to remove any particulate matter. Filter the supernatant through a 0.45 µm syringe filter. If necessary, perform a solid-phase extraction to concentrate the analytes and remove interfering substances.
-
Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract the colorant with a suitable solvent (e.g., 50% ethanol). Vortex and sonicate to ensure complete extraction. Centrifuge the mixture and filter the supernatant.
-
-
Preparation of Standards:
-
Prepare a series of standard solutions of crocin and crocetin of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid), is typically used.
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set at approximately 440 nm.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Inject the prepared sample and identify the peaks corresponding to crocin and crocetin based on their retention times compared to the standards.
-
Quantify the concentration of crocin and crocetin in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and processing of this compound.
Caption: Decision tree for this compound formulation in food products.
Caption: Factors influencing the color stability of this compound.
References
- 1. This compound---the color code on the tip of your tongue_Zhuhai Jinghao Biological-tech Co., Ltd [biolo-tech.com]
- 2. ingreda.vn [ingreda.vn]
- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Subchronic Oral Toxicity Study of this compound E500 in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gardenia Blue Extract - Regulation & Insights | PDF [scribd.com]
- 6. iacmcolor.org [iacmcolor.org]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Crocus Sativus Color,natural food coloring,certified organic colors,natural ingredient, [nfcolor.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 12. fingredients.com [fingredients.com]
- 13. This compound - Buy food color, yellow color, food colorant Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
Application Notes and Protocols for Gardenia Yellow in Cosmetic and Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow, a natural pigment extracted from the fruit of Gardenia jasminoides Ellis, is gaining significant attention in the cosmetic and personal care industry. Its vibrant yellow hue, coupled with a growing body of scientific evidence supporting its bioactive properties, makes it a compelling ingredient for a wide range of applications. The primary coloring components of this compound are crocin and crocetin (B7823005), which are water-soluble carotenoids known for their potent antioxidant and anti-inflammatory effects.[1][2][3] These properties suggest that this compound can offer more than just color, potentially providing functional benefits for skin health, including anti-aging, skin brightening, and soothing effects.[4][5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in cosmetic and personal care formulations.
Key Bioactive Components
The principal bioactive compounds in this compound responsible for its color and therapeutic effects are:
-
Crocin: A water-soluble carotenoid ester, responsible for the yellow color. It possesses strong antioxidant and anti-inflammatory properties.[6][7]
-
Crocetin: The aglycone of crocin, which also exhibits significant antioxidant and anti-inflammatory activities.[1][8]
-
Geniposide (B1671433): An iridoid glycoside that contributes to the anti-inflammatory effects of Gardenia extract.[9][10]
Cosmetic Applications and Efficacy
This compound and its extracts can be incorporated into a variety of cosmetic and personal care products, including creams, lotions, serums, and color cosmetics. Its multifunctional nature allows for its use as both a natural colorant and a functional ingredient.
Anti-Aging and Skin Firmness
Clinical studies have demonstrated the anti-aging potential of Gardenia extracts. One study reported a significant improvement in skin firmness and a reduction in protein oxidation following topical application.[4] Another clinical study on an extract of Gardenia jasminoides showed a significant decrease in the number of wrinkles by 21% compared to a placebo.[11][12] In vitro studies have also shown that Gardenia jasminoides fruit extract can promote collagen synthesis in human dermal fibroblasts.[4][13]
| Parameter | Result | Study Type | Citation |
| Wrinkle Number | -21% vs. placebo | Clinical Study | [11][12] |
| Skin Firmness | Up to 44% improvement | Clinical Study | [4] |
| Protein Oxidation (from UV exposure) | Significant reduction | Clinical Study | [4] |
| Collagen Synthesis | Up to 131.4% of control | in vitro (Rat ligament fibroblasts) | [4] |
Antioxidant and Photoprotective Effects
The antioxidant properties of crocin and crocetin help protect the skin from oxidative stress induced by environmental aggressors such as UV radiation.[14] An in vitro study on skin explants demonstrated that a Gardenia jasminoides extract significantly decreased oxidized proteins by 86% after blue light exposure.[11][15]
| Parameter | Result | Study Type | Citation |
| Oxidized Proteins (Blue Light Exposure) | -86% vs. control | in vitro (Skin explants) | [11][15] |
| DPPH Radical Scavenging (Crocetin) | IC50 = 6.39 µg/mL (for •O2−) | in vitro | [16] |
| H2O2 Scavenging (Crocetin) | IC50 = 4.67 µg/mL | in vitro | [16] |
| •OH− Scavenging (Crocetin) | IC50 = 8.63 µg/mL | in vitro | [16] |
Anti-Inflammatory and Skin Soothing
This compound and its constituents, particularly geniposide, have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.[9][17] In vitro studies have shown that Gardenia jasminoides extract can significantly decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in skin cells.[13][18]
| Parameter | Result | Study Type | Citation |
| IL-1β, IL-6, TNF-α Expression | Markedly decreased | in vitro (LPS-stimulated RPE cells) | [18] |
| Inflammatory Cell Infiltration (in DSU) | -18.9% (high dose geniposide) | in vivo (Diabetic rats) | [17] |
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Activity
This protocol outlines three common in vitro assays to determine the antioxidant capacity of this compound extract and its active components.
1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19]
-
Reagents: DPPH solution (75 µM in methanol), methanol (B129727), test sample (this compound extract or isolated compounds), and a positive control (e.g., Trolox or Ascorbic Acid).
-
Procedure:
-
Prepare various concentrations of the test sample and positive control in methanol.
-
In a 96-well plate, add 50 µL of the sample or standard to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of its blue-green color.[19]
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), methanol, test sample, and a positive control.
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test sample or positive control at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
1.3 FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19]
-
Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), test sample, and a positive control.
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 20 µL of the test sample or positive control at various concentrations to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.
-
Antioxidant assay workflow.
Protocol 2: Cosmetic Formulation Stability Testing
This protocol provides a comprehensive approach to evaluating the stability of a cosmetic emulsion (e.g., cream or lotion) containing this compound.
-
Objective: To assess the physical, chemical, and microbiological stability of the formulation under various storage conditions.
-
Parameters to Evaluate:
-
Procedure:
-
Sample Preparation: Prepare a batch of the cosmetic formulation containing this compound. Package the product in its intended commercial packaging and in inert glass containers (as a control).[20]
-
Initial Analysis (Time 0): Perform a complete analysis of all physical, chemical, and microbiological parameters on a sample from the freshly prepared batch.
-
Storage Conditions: Store the packaged samples under the following conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.[11]
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).[11]
-
Freeze-Thaw Cycling: Three to five cycles of 24 hours at -10°C followed by 24 hours at 25°C.[17][20]
-
Photostability: Expose samples in transparent packaging to a controlled light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.[21][22]
-
-
Testing Intervals:
-
Accelerated Stability: Test at 1, 2, and 3 months.
-
Real-Time Stability: Test at 3, 6, 9, 12, 18, and 24 months.
-
Freeze-Thaw and Photostability: Test at the end of the exposure period.
-
-
Evaluation: At each testing interval, evaluate all physical, chemical, and microbiological parameters and compare them to the initial analysis.
-
Cosmetic stability testing workflow.
Protocol 3: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
-
Principle: This test evaluates the potential of a cosmetic ingredient to cause skin irritation by assessing its effect on a reconstructed human epidermis model. Cell viability is measured as an indicator of irritation.
-
Materials: Reconstructed human epidermis tissue kits (e.g., EpiDerm™, SkinEthic™ RHE), assay medium, test substance (this compound extract), positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., sterile PBS), MTT reagent.
-
Procedure:
-
Pre-incubate the RhE tissues in assay medium for 24 hours at 37°C, 5% CO₂.
-
Apply the test substance (e.g., 25 µL of a liquid or 25 mg of a solid) topically to the surface of the RhE tissue. Apply the positive and negative controls to separate tissues.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
After incubation, thoroughly wash the tissues with PBS to remove the test substance.
-
Transfer the tissues to a new 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours at 37°C, 5% CO₂.
-
After the MTT incubation, extract the formazan (B1609692) dye from the tissues using isopropanol.
-
Measure the optical density of the formazan solution at 570 nm.
-
Calculate cell viability as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Signaling Pathways
Antioxidant Signaling Pathway (Nrf2)
Crocin and crocetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[16][19]
Nrf2 antioxidant signaling pathway.
Anti-Inflammatory Signaling Pathway (NF-κB)
Geniposide, a component of this compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][17]
NF-κB anti-inflammatory signaling pathway.
Safety and Regulatory Information
-
Toxicity: Acute oral toxicity studies in rats have shown that this compound has a low toxicity profile, with an LD50 greater than 15.0 g/kg body weight.[1][2] A subchronic toxicity study established a No-Observed-Adverse-Effect Level (NOAEL) of 0.50 g/kg·bw/day in rats.[1][23]
-
Genotoxicity: Studies on the genotoxicity of this compound have shown mixed results. While it was found to be non-mutagenic in the Ames test, some studies have indicated potential DNA damage in other assays, which has been attributed to the component genipin (B1671432).[24]
-
Skin Irritation and Sensitization: A safety assessment by the Cosmetic Ingredient Review (CIR) indicated that Gardenia jasminoides fruit extract is safe for use in cosmetics at specified concentrations.[9]
-
Regulatory Status: The U.S. Food and Drug Administration (FDA) has permanently listed Gardenia Blue (derived from genipin from Gardenia) as a color additive exempt from certification for use in certain foods, which may support its safety profile for other applications.[3][25] The regulatory status for the use of this compound as a colorant in cosmetics can vary by region, and it is essential to consult the relevant regulatory bodies (e.g., FDA, European Commission's SCCS).
Conclusion
This compound is a promising multifunctional ingredient for the cosmetic and personal care industry. Its primary components, crocin, crocetin, and geniposide, provide not only a natural yellow color but also potent antioxidant and anti-inflammatory benefits. These properties translate to potential anti-aging, skin-soothing, and photoprotective effects. The provided protocols offer a framework for evaluating the efficacy and stability of formulations containing this compound. Further clinical research is warranted to fully elucidate its benefits for skin health and to establish optimal concentrations for various cosmetic applications.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. foodresearchlab.com [foodresearchlab.com]
- 4. Effects of Gardeniae Fructus extract and geniposide on promoting ligament cell proliferation and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Correlation of transepidermal water loss with skin barrier properties in vitro: comparison of three evaporimeters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. åå¦ååææ åï¼GARDENIA JASMINOIDESï¼ææåç© çå®å ¨è¯ä¼°æ¥å - 绿ç¿åè§ - ChinaCIR [lv-1.cn]
- 10. scielo.br [scielo.br]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. Gardenia jasminoides Extract, with a Melatonin-like Activity, Protects against Digital Stress and Reverses Signs of Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gardenia jasminoides Extract Attenuates the UVB-Induced Expressions of Cytokines in Keratinocytes and Indirectly Inhibits Matrix Metalloproteinase-1 Expression in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gardenia jasminoides Extract, with a Melatonin-like Activity, Protects against Digital Stress and Reverses Signs of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 21. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 22. certified-laboratories.com [certified-laboratories.com]
- 23. ewg.org [ewg.org]
- 24. Assessment of skin barrier function using transepidermal water loss: effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
Application Notes and Protocols: Gardenia Yellow as a Biological Stain for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow is a natural pigment extracted from the fruit of the Gardenia jasminoides Ellis plant. Its principal coloring components are crocins, which are water-soluble carotenoids, and their aglycone, crocetin.[1][2] Traditionally used as a food colorant and in herbal medicine, this compound also presents significant potential as a biological stain in microscopy due to its affinity for various tissue components, particularly collagen.[1][3] This document provides detailed application notes and protocols for the use of this compound as a histological and potential fluorescence stain.
Principle of Staining
The staining mechanism of this compound is primarily attributed to its main components, crocins. Crocins are glycosyl esters of crocetin, a dicarboxylic acid carotenoid. The acidic nature of these water-soluble carotenoids allows them to act as an acid dye, binding to acidophilic tissue components.[1] This property is particularly effective for staining collagen fibers, which are major components of connective tissue.[1][3] In histological preparations, this results in a distinct yellow to orange coloration, providing strong contrast to basophilic structures stained with hematoxylin.
Some components of gardenia extracts, such as genipin (B1671432), are known to autofluoresce after cross-linking with proteins.[4][5] While the primary application of this compound as a stain is for brightfield microscopy, the inherent fluorescence of its constituents suggests potential for use in fluorescence microscopy, although this application is less documented and may require further optimization.
Data Presentation
Table 1: Physicochemical Properties of this compound Components
| Property | Crocin | Crocetin | Genipin |
| CI Number | 75100 (Natural Yellow 6)[6] | - | - |
| Molecular Formula | C44H64O24[7] | C20H24O4[8] | C11H14O5 |
| Molecular Weight | 976.98 g/mol [7][9] | 328.4 g/mol [8] | 226.23 g/mol |
| Solubility | Readily soluble in water and ethanol[6] | Soluble in organic solvents, low solubility in water | Soluble in water and ethanol (B145695) |
| Absorption Maxima (λmax) | 434, 464 nm (in ethanol)[6] | ~420-450 nm | - |
Table 2: Staining Characteristics of this compound (Saffron) in Histology
| Tissue Component | Staining Color with this compound (Saffron) |
| Collagen | Bright yellow to orange[1][10] |
| Muscle | Pink (when counterstained with eosin)[1] |
| Cytoplasm | Pink (when counterstained with eosin)[1] |
| Nuclei | Blue/Purple (when counterstained with hematoxylin)[1] |
Experimental Protocols
Protocol 1: Haematoxylin-Eosin-Saffron (HES) Staining for Connective Tissue
This protocol is adapted from a standard HES staining procedure and is highly effective for differentiating collagenous connective tissue from other tissue types.[1][10]
Materials:
-
This compound powder (or Saffron stigmas)
-
Absolute ethanol
-
Harris's Hematoxylin solution
-
Eosin Y solution (1% aqueous)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (optional, for bluing)
-
Xylene
-
Mounting medium
-
Deparaffinized and rehydrated tissue sections on slides
Staining Solution Preparation (Saffron Solution):
-
Weigh 1 gram of this compound powder (or ground saffron stigmas).
-
Dissolve in 15 mL of absolute alcohol.
-
Heat the solution to 35-40°C for 30 minutes with constant stirring.[1]
-
Filter the solution before use. Store at room temperature in a tightly sealed, light-protected container.
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin Staining: Stain with Harris's Hematoxylin for 4 minutes to stain cell nuclei.[1]
-
Rinsing: Rinse slides in running tap water.
-
Differentiation: Differentiate with a quick dip in acid alcohol to remove excess hematoxylin.
-
Bluing: "Blue" the sections in running tap water for 10 minutes or by a brief immersion in Scott's tap water substitute.[1]
-
Eosin Staining: Counterstain with 1% Eosin Y solution for 4 minutes to stain cytoplasm and muscle.[1]
-
Rinsing: Rinse briefly in distilled water.
-
Dehydration (Partial): Briefly immerse the slides in 96% ethanol.[1]
-
Saffron Staining: Incubate slides in the pre-warmed (35-40°C) saffron staining solution for 15 minutes.[1]
-
Dehydration: Dehydrate the sections rapidly through graded alcohols (95% and 100% ethanol).
-
Clearing: Clear in xylene.
-
Mounting: Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle: Pink/Red
-
Collagen: Bright Yellow/Orange[1]
Protocol 2: this compound as a Standalone Stain for Collagen (Brightfield Microscopy)
This protocol utilizes this compound as the primary stain for collagen, with a common counterstain for nuclei.
Materials:
-
This compound staining solution (prepared as in Protocol 1)
-
Methyl Green or Nuclear Fast Red solution
-
Deparaffinized and rehydrated tissue sections on slides
-
Ethanol (graded series)
-
Xylene
-
Mounting medium
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as in Protocol 1.
-
This compound Staining: Incubate slides in the this compound staining solution for 15-20 minutes.
-
Rinsing: Rinse briefly in 95% ethanol.
-
Counterstaining: Stain with Methyl Green or Nuclear Fast Red for 5-10 minutes to visualize nuclei.
-
Rinsing: Rinse according to the counterstain protocol.
-
Dehydration, Clearing, and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Collagen: Bright Yellow/Orange
-
Nuclei: Green (with Methyl Green) or Red (with Nuclear Fast Red)
Protocol 3: Potential Application in Fluorescence Microscopy
The intrinsic fluorescence of this compound components can be explored for fluorescence microscopy. This protocol is a starting point and will likely require optimization based on the specific sample and microscopy setup.
Materials:
-
This compound staining solution (a more dilute solution, e.g., 0.1-0.5% w/v in ethanol or PBS, may be required)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
-
Fixed cells or tissue sections
Staining Procedure:
-
Sample Preparation: Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Staining: Incubate the sample with the dilute this compound staining solution for 10-30 minutes at room temperature.
-
Washing: Wash the sample thoroughly with PBS to remove unbound stain.
-
Mounting: Mount with an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Based on available data, excitation in the UV to blue range (e.g., ~360-450 nm) may yield emission in the blue to green spectrum (~450-550 nm).[11] The fluorescence of genipin-protein cross-links is excitation-dependent, with a notable emission at 462 nm with 400 nm excitation and 630 nm with 590 nm excitation.[5]
Expected Results:
-
Fluorescent labeling of structures, potentially collagen-rich areas, with emission dependent on the excitation wavelength used.
Visualizations
Diagram 1: Staining Mechanism of this compound (Crocin)
Caption: Ionic interaction between acidic crocin and acidophilic collagen fibers.
Diagram 2: HES Staining Workflow
References
- 1. Modification of a Haematoxylin, Eosin, and Natural Saffron Staining Method for The Detection of Connective Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the chemistry and uses of crocins and crocetin, the carotenoid natural dyes in saffron, with particular emphasis on applications as colorants including their use as biological stains [pubmed.ncbi.nlm.nih.gov]
- 3. 20149676.fs1.hubspotusercontent-na1.net [20149676.fs1.hubspotusercontent-na1.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of genipin crosslinking on the optical spectral properties and structures of collagen hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Testing of Gardenia Yellow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for assessing the diverse bioactivities of Gardenia yellow, a natural pigment derived from the fruits of Gardenia jasminoides. The protocols outlined below detail established experimental procedures for evaluating its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.
Data Presentation: Quantitative Bioactivity of this compound and Its Constituents
The following tables summarize the quantitative data from various in vitro studies on this compound extracts and its primary bioactive components, geniposide (B1671433) and crocin.
Table 1: Antioxidant Activity of Gardenia Extracts
| Assay | Extract Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Methanolic | 49.4 ± 0.2[1] | Ascorbic Acid | - |
| DPPH Radical Scavenging | Methanolic | 87.35[1] | - | - |
| DPPH Radical Scavenging | Ethanolic | 48.33 ± 0.58[2] | Rutin | - |
| DPPH Radical Scavenging | G. latifolia Methanolic | 65.82 | Ascorbic Acid | 43.03 |
| ABTS Radical Cation Scavenging | Methanolic | 10.0 ± 0.0[1] | - | - |
Table 2: Anti-inflammatory Activity of Gardenia Constituents
| Assay | Compound/Extract | Cell Line | Inhibitory Effect | IC50 Value |
| Nitric Oxide (NO) Production | Geniposide | Rat air pouch edema model | Inhibition of NO production | - |
| TNF-α, IL-1β, IL-6 Inhibition | Geniposide | Diabetic Rat Wound Tissue | Inhibition of cytokine expression | 1.36 g/kg (TNF-α), 1.02 g/kg (IL-1β), 1.23 g/kg (IL-6)[3][4] |
| Membrane Stabilization | G. coronaria Methanolic Extract | Human Red Blood Cells | Inhibition of hemolysis | >100 µg/mL |
Table 3: Anticancer Activity of this compound and Its Extracts
| Cell Line | Extract/Compound | Assay | Time Point (h) | IC50 Value (mg/mL) |
| HepG2 | Yellow Pigment (YP) | MTT | 24 | 3.29[5] |
| HepG2 | Yellow Pigment (YP) | MTT | 36 | 1.46[5] |
| HepG2 | Yellow Pigment (YP) | MTT | 72 | 1.19[5] |
| HepG2 | G. gummifera Ethanolic Extract | MTT | - | 0.043872 |
Table 4: Neuroprotective Activity of Gardenia Extract
| In Vitro Model | Cell Line | Toxin/Insult | Bioassay | Protective Effect |
| Tauopathy Model | SH-SY5Y | Zinc Sulfate (100 µM) | MTT, Calcein Staining | Increased cell viability and reduced cell damage with 100 µM extract pretreatment |
| Glutamate-induced toxicity | SH-SY5Y | Glutamate (B1630785) | Cell Viability | Pretreatment with Gardenia extract improves cell viability |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare a series of concentrations of the this compound extract and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank control (100 µL methanol + 100 µL DPPH solution) and a sample blank (100 µL sample + 100 µL methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of the this compound extract and a standard (e.g., Trolox).
-
Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from a plot of percent inhibition against concentration.
-
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS) induced by an external pro-oxidant. The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to detect ROS.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black-walled plate and culture until confluent.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of this compound extract and a pro-oxidant (e.g., AAPH) for 1 hour at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
-
Calculation:
-
Calculate the percentage of ROS inhibition for each sample concentration compared to the control (cells treated with the pro-oxidant only).
-
Determine the EC50 value, the concentration at which the extract reduces ROS production by 50%.
-
Anti-inflammatory Activity Assays
Principle: This assay measures the amount of nitrite (B80452) (a stable product of NO) in a sample. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured at 540 nm.
Protocol:
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound extract for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Assay Procedure:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Cell Culture and Supernatant Collection:
-
Follow the cell culture and treatment protocol as described for the Griess assay.
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
-
Measure the absorbance at the specified wavelength.
-
-
Calculation:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentrations of TNF-α and IL-6 in the samples from the standard curve.
-
Neuroprotective Activity Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Culture:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound extract for 24 hours.
-
Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-20 mM) for another 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Anticancer Activity Assay
Principle: As described in the neuroprotective assay, the MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., HepG2) in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound extract for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Follow the same procedure as described in the neuroprotective MTT assay protocol.
-
-
Calculation:
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the extract that inhibits cell growth by 50%.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro bioactivity of this compound.
Signaling Pathway: Inhibition of NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.[4]
Signaling Pathway: Activation of Nrf2/ARE Pathway
Caption: this compound activates the Nrf2/ARE pathway, enhancing antioxidant defenses.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Gardenia Decoction Prevent Intestinal Mucosal Injury by Inhibiting Pro-inflammatory Cytokines and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Crocetin Research
These application notes provide an overview and detailed protocols for utilizing various animal models to study the pharmacological effects of crocetin (B7823005), a primary carotenoid compound derived from saffron (Crocus sativus L.). The information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of crocetin in neurodegenerative diseases, inflammation, cancer, and cardiovascular conditions.
Neuroprotective Effects of Crocetin
Application Note: Crocetin has demonstrated significant neuroprotective properties, including antioxidant and anti-inflammatory actions, in several animal models of neurological and neurodegenerative diseases.[1] It has been shown to cross the blood-brain barrier, making it a promising candidate for treating conditions like Parkinson's disease, Alzheimer's disease, and glaucoma.[2] Studies in rodent models have revealed crocetin's ability to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive and motor deficits.[2][3]
Summary of Animal Models for Neuroprotection
| Pharmacological Effect | Animal Model | Species/Strain | Induction Method | Crocetin Dosage | Key Findings | Reference(s) |
| Neuroprotection (Parkinson's Disease) | Hemi-Parkinsonian Rat Model | Male Wistar Rats | Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) | 25, 50, 75 µg/kg body weight (pre-treatment) | Protected dopamine (B1211576) levels, attenuated oxidative stress (TBARS), and preserved antioxidant enzyme activity.[3][4] | [3][4] |
| Neuroprotection (Alzheimer's Disease) | Transgenic Mouse Model | APPsw Transgenic Mice | Swedish mutant APP751 transgene | Oral administration (dosage not specified) | Reduced pro-inflammatory cytokines, suppressed NF-κB activation, decreased insoluble Aβ, and reversed learning/memory deficits.[1] | [1] |
| Neuroprotection (Glaucoma) | Experimental Glaucoma Rat Model | Rats | Injection of 0.3% carbomer into the anterior chamber | Dose-dependent (specifics not detailed) | Prevented retinal ganglion cell (RGC) decline and exerted anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB pathway.[2] | [2] |
Protocol: 6-OHDA-Induced Hemi-Parkinsonian Rat Model
This protocol details the induction of a Parkinson's disease model in rats and subsequent treatment with crocetin to evaluate its neuroprotective effects.[4]
Materials:
-
Male Wistar rats
-
Crocetin
-
6-hydroxydopamine (6-OHDA)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
Workflow Diagram:
Caption: Experimental workflow for the 6-OHDA Parkinson's model.
Procedure:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before the experiment.
-
Crocetin Pre-treatment: Administer crocetin orally at doses of 25, 50, and 75 µg/kg body weight daily for 7 consecutive days.[4] A control group should receive the vehicle.
-
Model Induction (Day 8):
-
Anesthetize the rats.
-
Mount the animal in a stereotaxic apparatus.
-
Inject a single unilateral dose of 10 µg 6-OHDA into the striatum.
-
-
Post-Induction Period: Continue observation and care for the animals.
-
Behavioral Analysis (Day 23): Assess motor asymmetry by observing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
Endpoint Analysis (After 4 weeks):
-
Sacrifice the animals and dissect the striatum and substantia nigra.
-
In the striatum, measure dopamine (DA) and its metabolites and the activity of antioxidant enzymes.[4]
-
In the substantia nigra, evaluate glutathione (B108866) (GSH) content and thiobarbituric acid reactive substances (TBARS) as a marker of lipid peroxidation.[4]
-
Perform histopathological analysis of the substantia nigra to assess neuronal protection.[4]
-
Anti-inflammatory and Anti-Cancer Effects
Application Note: Chronic inflammation is a key driver of various diseases, including arthritis and cancer.[5][6] Crocetin has shown potent anti-inflammatory and anti-tumor effects in multiple animal models. It can modulate inflammatory pathways, such as NF-κB, and reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] In cancer models, crocetin has been found to inhibit tumor growth by suppressing nucleic acid synthesis, inducing apoptosis, and enhancing the body's antioxidant systems.[7][8][9]
Summary of Animal Models for Inflammation and Cancer
| Pharmacological Effect | Animal Model | Species/Strain | Induction Method | Crocetin Dosage | Key Findings | Reference(s) |
| Anti-arthritic | Adjuvant-induced Arthritis | Rats | Single intraperitoneal injection of Complete Freund's Adjuvant (CFA) | Dose-dependent (oral) | Modulated paw edema, reduced pro-inflammatory cytokines (TNF-R1, IL-6, IL-1β), and altered hematological parameters.[5] | [5] |
| Anti-cancer (Pancreatic) | Pancreatic Cancer Xenograft | Athymic (nude) mice | Subcutaneous injection of pancreatic cancer cells (e.g., MIA-PaCA-2) | Not specified | Regressed tumor growth by inhibiting proliferation (PCNA) and EGFR expression and phosphorylation.[8] | [8] |
| Anti-cancer (Lung) | Carcinogen-induced Lung Cancer | Not specified | Administration of benzo[a]pyrene (B130552) (B[a]P) | Not specified | Scavenged free radicals, inhibited lipid peroxidation, and increased the activity of drug-metabolizing enzymes (GST, GSH-Px).[8] | [8] |
| Anti-cancer (Cervical) | Uterine Cervix Tumorigenesis | Murine model | Methylcholanthrene (MCA) induced | 20 and 40 mg/kg | Attenuated increases in plasma MDA, IL-1β, and TNF-α; acted as a chemopreventive agent.[6] | [6] |
Protocol: CFA-Induced Arthritis in Rats
This protocol describes the induction of chronic inflammation via Complete Freund's Adjuvant (CFA) to study the anti-arthritic properties of crocetin.[5]
Materials:
-
Wistar or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
Crocetin
-
Indomethacin (B1671933) (positive control)
-
Plethysmometer or calipers for paw measurement
Procedure:
-
Acclimatization: House rats under standard conditions for one week.
-
Arthritis Induction: Induce arthritis with a single intraperitoneal injection of CFA.
-
Treatment:
-
Divide rats into groups: control, CFA-only, CFA + indomethacin, and CFA + crocetin (multiple doses).
-
Begin oral administration of crocetin or indomethacin one day after CFA injection and continue for a specified period (e.g., 28 days).[5]
-
-
Monitoring:
-
Measure paw edema (volume or diameter) and body weight at regular intervals throughout the 28-day period.[5]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematological (RBC, WBC, ESR) and biochemical (SGPT, ALP) analysis.[5]
-
Measure pro-inflammatory cytokines (TNF-R1, IL-6, IL-1β) and VEGF in serum.[5]
-
Assess the expression of Nrf2 and HO-1 in tissue samples (e.g., paw tissue) via Western blot or other molecular techniques.[5]
-
Signaling Pathway: Crocetin's Anti-inflammatory Action
Crocetin exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][5]
Caption: Crocetin inhibits the PI3K/Akt/NF-κB signaling pathway.
Cardiovascular Protective Effects
Application Note: Crocetin has beneficial effects on the cardiovascular system. It has been studied in animal models of heart failure, hypertension, and myocardial infarction.[10][11] Its mechanisms of action include improving cardiac function, reducing myocardial fibrosis, inhibiting myocardial hypertrophy, and enhancing endothelium-dependent vascular relaxation via nitric oxide pathways.[10][11]
Summary of Animal Models for Cardiovascular Protection
| Pharmacological Effect | Animal Model | Species/Strain | Induction Method | Crocetin Dosage | Key Findings | Reference(s) |
| Heart Failure | Pressure Overload & Ischemia | Rats | Abdominal aorta constriction; Renal hypertension; Coronary ligation | Low and High doses (not specified) | Reduced myocardial fibrosis and hypertrophy; improved cardiac function (EF, FS); reduced left ventricular diameter.[10] | [10] |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | SHR and Wistar (control) rats | Genetic | Incubation of aortic rings with crocetin | Enhanced acetylcholine-induced vascular relaxation via an endothelial nitric oxide-dependent pathway.[11] | [11] |
| Myocardial Infarction | Isoproterenol-induced MI | Rats | Isoproterenol administration | Not specified | Recovered myocardial CK-MB activity, reduced MDA levels, and improved heart tissue histology (less edema, necrosis).[12] | [12] |
Protocol: Heart Failure Model (Coronary Ligation) in Rats
This protocol outlines the creation of a heart failure model through surgical ligation of the left anterior descending (LAD) coronary artery to assess the therapeutic effects of crocetin.[10]
Materials:
-
Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments
-
Ventilator
-
Crocetin
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction, which progresses to heart failure.
-
A sham-operated group undergoes the same procedure without ligation.
-
-
Post-operative Recovery: Provide appropriate post-operative care, including analgesics.
-
Treatment Administration:
-
After a recovery period (e.g., one week), begin treatment.
-
Administer different dosages of crocetin (e.g., low-dose and high-dose groups) orally for a specified duration (e.g., 5 weeks).[10]
-
-
Functional Assessment:
-
Perform echocardiography at baseline and at the end of the treatment period to measure cardiac function parameters like Ejection Fraction (EF), Fractional Shortening (FS), and Left Ventricular Diameters (LVDd, LVDs).[10]
-
-
Endpoint Analysis:
Pharmacokinetics
Application Note: Understanding the pharmacokinetics of crocetin is crucial for designing effective treatment regimens. Studies in rats show that after oral administration of crocin (a precursor to crocetin), it is rapidly transformed into crocetin in the gastrointestinal tract.[13] The bioavailability of oral crocin is low, but its aglycone, crocetin, is found in much higher concentrations in the plasma, suggesting crocetin is the primary active component responsible for the pharmacological effects.[13][14][15] The metabolism of crocin to crocetin by intestinal microbiota is a critical step for its absorption and subsequent in vivo effects.[14][16]
Summary of Pharmacokinetic Findings in Animal Models
| Parameter | Animal Model | Administration Route | Key Findings | Reference(s) |
| Metabolism & Absorption | Sprague-Dawley Rats | Oral (Crocin) | Crocin is metabolized to crocetin by intestinal microbiota, which is a critical step for absorption. Crocetin levels in plasma are 56-81 fold higher than crocin.[13][14][16] | [13][14][16] |
| Bioavailability | Sprague-Dawley Rats | Oral (Crocin vs. Crocetin) | Oral administration of crocin leads to higher plasma exposure of crocetin compared to administering an equal molar dose of crocetin itself.[13] | [13] |
| Distribution | C57/Bl6J Mice | IV and Oral (Saffron Extract) | Non-compartmental analysis revealed extensive distribution of crocetin to the liver and kidneys.[17] | [17] |
Logical Diagram: Crocin to Crocetin Conversion
Caption: Metabolic conversion of crocin to crocetin in vivo.
References
- 1. Crocetin attenuates inflammation and amyloid-β accumulation in APPsw transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Neuroprotection by crocetin in a hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression [frontiersin.org]
- 6. Crocetin Downregulates the Proinflammatory Cytokines in Methylcholanthrene-Induced Rodent Tumor Model and Inhibits COX-2 Expression in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effects of crocetin and related molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preventive and Therapeutic Effects of Crocetin in Rats with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Intestinal Microbiota on Pharmacokinetics of Crocin and Crocetin in Male Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preparation, chemical characterization and determination of crocetin's pharmacokinetics after oral and intravenous administration of saffron (Crocus sativus L.) aqueous extract to C57/BL6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Gardenia Yellow Stability through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenia yellow, a natural pigment extracted from the fruits of Gardenia jasminoides Ellis, is a mixture of carotenoid derivatives, primarily crocins and crocetin.[1] Its vibrant color and potential biological activities, including antioxidant and anti-inflammatory properties, make it a desirable ingredient in the food, pharmaceutical, and cosmetic industries.[1] However, the inherent instability of this compound when exposed to light, heat, and certain pH conditions significantly limits its application.[2]
Encapsulation technologies provide a robust solution to protect sensitive compounds like this compound from degradative environmental factors, thereby enhancing their stability and extending their shelf life.[2] This document provides detailed application notes and experimental protocols for various microencapsulation techniques tailored for this compound, including spray-drying, freeze-drying, complex coacervation, and liposomal encapsulation.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the encapsulation of this compound, offering a comparative overview of the efficiency and stability afforded by different techniques and wall materials.
Table 1: Encapsulation Efficiency and Loading Capacity of this compound.
| Encapsulation Technique | Wall Material(s) | Encapsulation Efficiency (%) | Loading Capacity ( g/100g ) | Reference(s) |
| Spray-Drying | Maltodextrin (B1146171) (MD) & Whey Protein (WP) | 83.16 | 3.32 | [3][4] |
| Spray-Drying | Maltodextrin (MD) & Gum Arabic (GA) | 75.50 | 2.50 | [3] |
| Spray-Drying | Maltodextrin (MD) & Soy Protein Isolate (SPI) | 65.23 | 1.89 | [3] |
| Spray-Drying | Gum Arabic (GA) & Soy Protein Isolate (SPI) | 58.73 | 1.63 | [3] |
| Freeze-Drying | Maltodextrin (MD) & Gum Arabic (GA) | ~75 | Not Reported | [5] |
| Liposomal Encapsulation | Phosphatidylcholine & Cholesterol | ~81 (for similar molecules) | Not Reported | [6] |
Table 2: Stability of Encapsulated this compound under Different Stress Conditions.
| Encapsulation Technique | Wall Material(s) | Stress Condition | Stability Outcome | Reference(s) |
| Spray-Drying | MD & WP | Thermal (100°C, 10h) | Significant improvement in color retention | [2] |
| Spray-Drying | MD & GA | Light (30W, 72h) | Significant improvement in color retention | [2] |
| Spray-Drying | MD & SPI | pH (3-9) | Stable across the tested pH range | [3] |
| Unencapsulated | - | Thermal & Light | Significant degradation and color fading | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the encapsulation of this compound using various techniques.
Spray-Drying Encapsulation
Spray-drying is a widely used, cost-effective, and scalable method for producing microcapsules.[8]
Materials:
-
This compound Pigment (GYP) extract
-
Wall materials: Maltodextrin (MD), Whey Protein Isolate (WPI)
-
Distilled water
-
Magnetic stirrer
-
Spray dryer
Protocol:
-
Preparation of Wall Material Solution:
-
Dissolve maltodextrin and whey protein isolate in distilled water to achieve a final concentration of 20-30% (w/v). A common ratio is 1:1 of MD to WPI.
-
Stir the solution continuously with a magnetic stirrer for at least 30 minutes to ensure complete dissolution.
-
-
Preparation of Feed Emulsion:
-
Disperse the this compound extract into the wall material solution. The core-to-wall material ratio can be optimized, but a starting point of 1:10 (GYP:wall material) is recommended.
-
Homogenize the mixture to form a stable emulsion.
-
-
Spray-Drying Process:
-
Set the spray dryer parameters. Optimal conditions can vary depending on the equipment, but typical parameters are:
-
Feed the emulsion into the spray dryer.
-
-
Collection and Storage:
-
Collect the resulting powder from the cyclone collector.
-
Store the microcapsules in an airtight, light-proof container at a cool and dry place.
-
Freeze-Drying (Lyophilization) Encapsulation
Freeze-drying is suitable for heat-sensitive materials and can produce porous microcapsules with high stability.[11]
Materials:
-
This compound Pigment (GYP) extract
-
Wall materials: Gum Arabic (GA), Maltodextrin (MD)
-
Distilled water
-
Homogenizer
-
Freeze-dryer
Protocol:
-
Preparation of Feed Solution:
-
Dissolve gum arabic and maltodextrin in distilled water to a concentration of 10-20% (w/v).
-
Add the this compound extract to the wall material solution (e.g., 1:10 core:wall ratio).
-
Homogenize the mixture to ensure uniform dispersion.
-
-
Freezing:
-
Pour the solution into trays or vials.
-
Freeze the solution at a controlled rate to -40°C or lower and hold for at least 12 hours to ensure complete solidification.[12]
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in the freeze-dryer.
-
Set the shelf temperature to a low value (e.g., -10°C) and reduce the chamber pressure to below 100 mTorr.
-
Maintain these conditions until most of the ice has sublimated. This step can take 24-48 hours.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to 20-25°C while maintaining a low pressure to remove residual unfrozen water.
-
Continue secondary drying for several hours until the product is completely dry.
-
-
Collection and Storage:
-
Break the vacuum with an inert gas (e.g., nitrogen) and quickly collect the dried powder.
-
Store in a desiccator or a tightly sealed container to prevent moisture absorption.
-
Complex Coacervation
This technique involves the phase separation of two oppositely charged polymers to form a protective shell around the core material.[13]
Materials:
-
This compound Pigment (GYP) extract
-
Gelatin (Type A or B)
-
Gum Arabic
-
Distilled water
-
Hydrochloric acid (HCl) or Acetic acid (for pH adjustment)
-
Sodium hydroxide (B78521) (NaOH) (for pH adjustment)
-
Cross-linking agent (e.g., glutaraldehyde, transglutaminase) - Use with caution and follow safety guidelines.
-
Stirrer with temperature control
Protocol:
-
Polymer Solution Preparation:
-
Prepare a 1-5% (w/v) gelatin solution in distilled water at 40-50°C with continuous stirring.
-
Prepare a 1-5% (w/v) gum arabic solution in distilled water at room temperature.
-
-
Emulsification:
-
Add the this compound extract to the gelatin solution and emulsify by stirring at a high speed to form fine droplets.
-
-
Coacervation Induction:
-
Slowly add the gum arabic solution to the gelatin-GYP emulsion while maintaining the temperature at 40-50°C and continuous stirring. A common gelatin to gum arabic ratio is 1:1.[14]
-
Adjust the pH of the mixture to 3.5-4.5 by slowly adding HCl or acetic acid. This will induce the formation of the coacervate phase.[9]
-
-
Maturation and Hardening:
-
Gradually cool the mixture to 5-10°C over a period of 1-2 hours to allow the coacervate to deposit around the GYP droplets and solidify.
-
For enhanced stability, a cross-linking agent can be added at this stage. The concentration and reaction time will depend on the specific agent used.
-
-
Washing and Drying:
-
Separate the microcapsules from the solution by decantation or centrifugation.
-
Wash the microcapsules with distilled water to remove residual reagents.
-
The microcapsules can be used as a slurry or dried using freeze-drying or spray-drying.
-
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. The thin-film hydration method is a common technique for their preparation.[15]
Materials:
-
This compound Pigment (GYP) extract
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Sonicator or extruder
Protocol:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.
-
If GYP is lipophilic, it can be co-dissolved with the lipids.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. If GYP is hydrophilic, it should be dissolved in this buffer.
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated GYP by dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Storage:
-
Store the liposome (B1194612) suspension at 4°C.
-
Stability Testing Protocol
A standardized protocol is essential for evaluating and comparing the stability of encapsulated this compound.
1. Sample Preparation:
-
Prepare solutions or dispersions of both encapsulated and unencapsulated this compound at the same concentration in a suitable solvent (e.g., distilled water, buffer).
2. Stress Conditions:
-
Thermal Stability:
-
Incubate samples in a water bath or oven at controlled temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Take aliquots at regular time intervals for analysis.
-
-
Photostability:
-
Expose samples to a controlled light source (e.g., UV lamp, xenon lamp with a filter) in a light stability chamber.
-
A control group should be kept in the dark at the same temperature.
-
Take aliquots at regular time intervals.
-
-
pH Stability:
-
Adjust the pH of the sample solutions to various levels (e.g., pH 3, 5, 7, 9) using appropriate buffers.
-
Store the samples at a constant temperature and monitor for changes over time.
-
3. Analysis:
-
Color Measurement: Use a colorimeter or spectrophotometer to measure the color parameters (e.g., L, a, b* values) or absorbance at the maximum wavelength of this compound (around 440 nm).
-
Pigment Retention: Quantify the amount of retained this compound using High-Performance Liquid Chromatography (HPLC) by monitoring the peak area of the major crocins. The retention rate can be calculated as:
-
Retention (%) = (Ct / C0) × 100
-
Where Ct is the concentration of the pigment at time 't' and C0 is the initial concentration.
-
4. Data Presentation:
-
Plot the degradation of this compound over time for each stress condition.
-
Calculate the degradation rate constants and half-life of the pigment under different conditions to quantitatively compare the stability of encapsulated versus unencapsulated samples.
Visualizations
Caption: General workflow for the encapsulation of this compound.
Caption: Workflow for stability testing of encapsulated this compound.
Caption: Simplified degradation pathway of Crocin in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of gelatin and gum arabic for microencapsulation of probiotic cells from Lactobacillus plantarum by a dual process combining double emulsification followed by complex coacervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spray-drying microencapsulation using whey protein isolate and nano-crystalline starch for enhancing the survivability and stability of Lactobacillus reuteri TF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freeze Drying vs Spray Drying - Which is Most Suitable For Your Projects ? - Lyophilization & Bioprocessing Equipment Division of Biopharma Group [biopharma.co.uk]
- 12. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex coacervation of anthocyanin-rich pigments from red cabbage (Brassica oleracea) with inulin, gum arabic and pea protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Crocin in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of crocin in aqueous solutions. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade crocin in aqueous solutions?
A1: Crocin, a water-soluble carotenoid, is highly susceptible to degradation. The main factors influencing its stability in aqueous solutions are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of crocin.[1][2]
-
pH: Crocin's stability is pH-dependent. It is most stable in a weakly acidic medium (around pH 5) and degrades more rapidly in highly acidic (pH 2) or neutral and basic conditions.[1][3]
-
Light: Exposure to light, including both UV and ambient light, can lead to rapid degradation.[4][5]
-
Oxygen: The presence of dissolved oxygen can cause oxidative degradation of crocin.[4][6]
Q2: My crocin solution is rapidly losing its characteristic yellow-orange color. What is the likely cause?
A2: The loss of color is a direct indication of crocin degradation.[4] To troubleshoot this issue, consider the following:
-
Storage Conditions: Ensure your solution is stored in a cool, dark place. Use amber-colored vials or wrap containers in aluminum foil to protect against light.[4]
-
pH of the Solution: Verify the pH of your aqueous solution. A pH outside the optimal range of 5-7 can hasten color loss.[1][4]
-
Dissolved Oxygen: For maximum stability, consider preparing your solutions with deoxygenated water.[4]
Q3: What are the most effective methods to improve the stability of my crocin solutions?
A3: Several methods can significantly enhance crocin stability:
-
Use of Preservatives: Adding antioxidants can protect crocin from oxidative degradation. Ascorbic acid has been shown to be particularly effective, significantly increasing the half-life of crocin in solution.[1]
-
pH Adjustment: Maintaining the pH of the solution at 5 provides the most satisfactory stability.[1][3]
-
Encapsulation: Microencapsulation or nanoencapsulation techniques, such as using chitosan-alginate nanoparticles or double-layer emulsions, can protect crocin from degradative environmental factors.[6][7][8]
Q4: I am observing precipitation in my crocin solution upon storage. What could be the reason?
A4: Precipitation in your crocin solution could be due to:
-
Supersaturation: Ensure that the concentration of crocin is within its solubility limit in the aqueous solvent.
-
Changes in Temperature or pH: Fluctuations in storage temperature or a shift in the pH of the solution can affect crocin's solubility.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of color in a freshly prepared solution | 1. Exposure to strong light during preparation. 2. Use of a high-temperature solvent. 3. Inappropriate pH of the aqueous solution. | 1. Prepare the solution under subdued light conditions.[4] 2. Ensure the solvent is at room temperature or cooler before dissolving the crocin.[4] 3. Adjust the pH of the solution to 5 using a suitable buffer.[1][4] |
| Inconsistent results in bioactivity assays | 1. Degradation of crocin between experiments. 2. Variability in the preparation of the stock solution. | 1. Prepare fresh crocin solutions for each experiment or store stock solutions under optimal conditions (dark, at 4°C or -20°C) for a limited time.[4] 2. Standardize the protocol for preparing the crocin solution, including the source of crocin, solvent, pH, and concentration.[4] |
| Precipitation observed in the solution upon storage | 1. The solution is supersaturated. 2. Changes in temperature or pH affecting solubility. | 1. Ensure the concentration of crocin is within its solubility limit in the chosen solvent.[4] 2. Store the solution at a constant temperature and verify that the pH has not shifted.[4] |
Quantitative Data on Crocin Stability
The stability of crocin is often expressed by its half-life (t½), which is the time required for 50% of the initial concentration to degrade.
Table 1: Effect of Temperature and pH on the Half-Life (t½) of Crocin in Aqueous Solution
| Temperature (°C) | pH | Half-Life (t½) in Days |
| 5 | 2 | 2.52 |
| 5 | 5 | 8.72 |
| 5 | 7 | 6.54 |
| 5 | 8 | 6.54 |
| 20 | 2 | 1.92 |
| 20 | 5 | 6.69 |
| 20 | 7 | 5.01 |
| 20 | 8 | 4.90 |
| 35 | 2 | 0.72 |
| 35 | 5 | 2.22 |
| 35 | 7 | 1.63 |
| 35 | 8 | 1.83 |
Data compiled from a study on the degradation kinetics of crocin. The degradation was found to follow a second-order reaction.[1]
Table 2: Effect of Preservatives on the Half-Life (t½) of Crocin in Aqueous Solution (pH 7)
| Temperature (°C) | Preservative (1 mg/mL) | Half-Life (t½) in Days |
| 5 | Ascorbic Acid | 266.34 |
| 5 | EDTA | 11.24 |
| 5 | Citric Acid | 9.43 |
| 20 | Ascorbic Acid | 141.97 |
| 20 | EDTA | 8.66 |
| 20 | Citric Acid | 7.12 |
| 35 | Ascorbic Acid | 6.01 |
| 35 | EDTA | 4.25 |
| 35 | Citric Acid | 3.44 |
Data from the same study, highlighting the significant stabilizing effect of ascorbic acid.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Crocin Aqueous Solution
This protocol describes the preparation of a crocin solution with enhanced stability for use in various assays.
Materials:
-
Crocin
-
Distilled, deoxygenated water
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Ascorbic acid
-
pH meter
-
Magnetic stirrer and stir bar
-
Amber-colored volumetric flasks and vials
Procedure:
-
Buffer Preparation: Prepare a 0.2 M phosphate buffer solution and adjust the pH to 5.0 using a pH meter.[1]
-
Preservative Addition: Dissolve ascorbic acid in the pH 5 buffer to a final concentration of 1 mg/mL.[1]
-
Crocin Dissolution: Accurately weigh the desired amount of crocin and dissolve it in the ascorbic acid-containing buffer solution in an amber-colored volumetric flask.
-
Mixing: Stir the solution using a magnetic stirrer in the dark for 20-30 minutes to ensure complete dissolution.[1]
-
Storage: Store the final solution in amber-colored vials at 4°C to minimize degradation.[4]
Protocol 2: Quantification of Crocin Concentration using UV-Vis Spectrophotometry
This protocol outlines a simple method for determining the concentration of crocin in an aqueous solution.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to 440 nm, which is the maximum absorbance wavelength for crocin.[1]
-
Blank Measurement: Fill a quartz cuvette with the same buffer solution used to dissolve the crocin. Place it in the spectrophotometer and zero the absorbance.
-
Sample Measurement: Rinse the cuvette with the crocin solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorbance at 440 nm.
-
Concentration Calculation: The concentration of crocin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of crocin, b is the path length of the cuvette (typically 1 cm), and c is the concentration. Alternatively, a calibration curve can be prepared using known concentrations of crocin to determine the concentration of the unknown sample.
Visualizations
Caption: Factors influencing crocin stability and corresponding protective measures.
Caption: Workflow for preparing a stabilized crocin solution and assessing its stability.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoencapsulation of crocin in double-layer emulsions for improved stability and enhanced efficacy against depression | PLOS One [journals.plos.org]
- 7. Nanoencapsulation of crocin in double-layer emulsions for improved stability and enhanced efficacy against depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of crocin stability by biodegradeble nanoparticles of chitosan-alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
Effects of pH and temperature on Gardenia yellow degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenia yellow pigment. It addresses common issues encountered during experiments related to the effects of pH and temperature on its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound pigment under different pH conditions?
A1: this compound pigment is known to be relatively stable across a broad pH range, typically from pH 1.0 to 12.0. However, its stability can decrease under acidic conditions.[1]
Q2: How does temperature affect the stability of this compound?
A2: The degradation of this compound is accelerated at higher temperatures. Studies have shown that the thermal degradation of the pigment follows first-order reaction kinetics.[2]
Q3: What are the primary methods for analyzing the degradation of this compound?
A3: The most common methods for analyzing the degradation of this compound are UV-Vis spectrophotometry and colorimetry (CIELab). Spectrophotometry is used to measure the decrease in absorbance at the maximum wavelength (around 440 nm), which corresponds to the concentration of the pigment.[2][3] Colorimetry is used to quantify changes in color in terms of lightness (L), redness-greenness (a), and yellowness-blueness (b).
Q4: What is the expected shelf-life or half-life of this compound in solution?
A4: The half-life of this compound is highly dependent on the specific conditions of pH, temperature, and light exposure. For instance, under photodegradation conditions with a xenon arc lamp, one study reported a half-life of 5.82 hours.[4][5] For thermal degradation, the half-life will decrease as the temperature increases.
Troubleshooting Guides
Problem 1: Rapid color fading of this compound solution at room temperature.
-
Possible Cause 1: Low pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. If it is in the acidic range (below pH 7.0), consider adjusting it to a neutral or slightly alkaline pH. The stability of this compound can be significantly lower in acidic conditions.[1]
-
-
Possible Cause 2: Exposure to light.
-
Possible Cause 3: Presence of oxidizing agents.
-
Troubleshooting Step: Ensure that your solution is free from oxidizing agents, as they can accelerate the degradation of the pigment.
-
Problem 2: Inconsistent results in degradation kinetic studies.
-
Possible Cause 1: Temperature fluctuations.
-
Troubleshooting Step: Use a calibrated water bath or incubator with precise temperature control to maintain a constant temperature throughout the experiment. Even small temperature variations can significantly affect the degradation rate.
-
-
Possible Cause 2: Inaccurate pH measurement and control.
-
Troubleshooting Step: Calibrate your pH meter before each use and ensure that the buffer solutions are freshly prepared and have the correct pH.
-
-
Possible Cause 3: Variability in initial pigment concentration.
-
Troubleshooting Step: Prepare a stock solution of this compound and dilute it accurately to the desired concentration for each experiment to ensure consistency.
-
Problem 3: Difficulty in interpreting CIELab* color data.
-
Possible Cause 1: Lack of a proper baseline measurement.
-
Troubleshooting Step: Always measure the CIELab* values of your this compound solution immediately after preparation (t=0) to establish a baseline for comparison.
-
-
Possible Cause 2: Misunderstanding the meaning of L, a, and b* values.
-
Troubleshooting Step: Remember that a decrease in L* indicates darkening, a change in a* towards negative values indicates a shift from red to green, and a decrease in b* indicates a shift from yellow to blue. The total color difference (ΔE*) can be calculated to represent the overall change in color.
-
Quantitative Data on this compound Degradation
Table 1: Thermal Degradation Kinetics of this compound (First-Order Model)
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| Data not available in a comprehensive table in the search results. Further research is needed to populate this table. | ||||
| Example Data Point (Photodegradation) | Not Specified | 2.26 × 10⁻³ (mg·L⁻¹)¹⁻ᵐ·h⁻¹ | 5.82 h | [4][5] |
Table 2: Color Stability of this compound (CIELab* values)
| Condition | L | a | b | ΔE | Reference |
| Data not available in a comprehensive table in the search results. Further research is needed to populate this table. |
Table 3: Color Value Retention of this compound Pigment at Different pH and Temperatures after 10 hours
| Temperature (°C) | pH 3.0 | pH 5.0 | pH 7.0 | pH 8.5 |
| 60 | Significantly lower than pH > 5.0 | > 80% | > 80% | > 80% |
| 80 | Significantly lower than pH > 5.0 | > 80% | > 80% | > 80% |
| 100 | Significantly lower than pH > 5.0 | > 80% | > 80% | > 80% |
| Data adapted from a study on a biotransformed Gardenia pigment, indicating good stability at neutral to alkaline pH even at high temperatures.[1][6] |
Experimental Protocols
1. Protocol for Determining the Effect of pH and Temperature on this compound Degradation using UV-Vis Spectrophotometry
-
Materials:
-
This compound pigment powder
-
Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Distilled water
-
UV-Vis spectrophotometer
-
Temperature-controlled water bath or incubator
-
Volumetric flasks and pipettes
-
Cuvettes
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound pigment powder and dissolve it in a specific volume of distilled water to prepare a stock solution of known concentration.
-
Preparation of Test Solutions: Pipette a precise volume of the stock solution into separate volumetric flasks. Dilute each to the mark with the respective buffer solutions to obtain test solutions of the same initial pigment concentration at different pH values.
-
Initial Absorbance Measurement (t=0): Immediately after preparation, measure the absorbance of each test solution at the maximum wavelength of this compound (approximately 440 nm) using the spectrophotometer. Use the corresponding buffer solution as the blank.
-
Incubation: Place the test solutions in a temperature-controlled water bath or incubator set to the desired experimental temperature (e.g., 40°C, 60°C, 80°C).
-
Time-course Absorbance Measurements: At regular time intervals (e.g., every 30 or 60 minutes), withdraw an aliquot from each test solution and measure its absorbance at 440 nm. Ensure the cuvette is at room temperature before measurement to avoid condensation.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time for each pH and temperature condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
-
2. Protocol for Measuring Color Changes of this compound using a Colorimeter (CIELab*)
-
Materials:
-
This compound solutions prepared as described in the previous protocol.
-
Colorimeter.
-
Cuvettes suitable for the colorimeter.
-
-
Procedure:
-
Calibration: Calibrate the colorimeter according to the manufacturer's instructions using a white and black standard.
-
Initial Color Measurement (t=0): Immediately after preparing the this compound solutions at different pH values, measure the L, a, and b* values of each solution.
-
Incubation: Place the solutions in a temperature-controlled environment.
-
Time-course Color Measurements: At regular time intervals, measure the L, a, and b* values of each solution.
-
Data Analysis:
-
Record the L, a, and b* values over time.
-
Calculate the total color difference (ΔE) at each time point relative to the initial measurement using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL = L_time_t - L_initial, and so on.
-
-
Visualizations
Caption: Experimental workflow for studying the effects of pH and temperature on this compound degradation.
Caption: Key factors influencing the degradation of this compound pigment.
References
- 1. Transformation of this compound Waste Production into Gardenia Blue Pigment by Leifsonia sp. ZF2019 and Evaluation of Its Physicochemical Stability [mdpi.com]
- 2. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Dyeing mechanism and photodegradation kinetics of this compound natural colorant | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Optimizing solvent systems for thin-layer chromatography of Gardenia extracts
Welcome to the Technical Support Center for Chromatographic Analysis of Gardenia Extracts. This guide provides detailed troubleshooting advice, protocols, and data to help you optimize thin-layer chromatography (TLC) solvent systems for your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds I should be looking for in a Gardenia extract TLC?
A1: The most prominent bioactive compounds in Gardenia fruits (Gardenia jasminoides Ellis) are iridoid glycosides and carotenoids. Key compounds to monitor include geniposide (B1671433) (an iridoid) and crocin (a water-soluble carotenoid), which are often used as chemical markers for quality control.[1][2] Other related compounds include geniposidic acid and gardenoside.[1][3]
Q2: What is a good starting solvent system for separating compounds in a Gardenia extract?
A2: A good starting point for separating the polar compounds found in Gardenia is a solvent system containing ethyl acetate (B1210297), a C4 alcohol like n-butanol, and water. A frequently cited ratio for separating geniposide and crocin-1 is ethyl acetate : n-butanol : water (1:4:5, v/v/v) .[1] For general screening of plant extracts, mixtures of ethyl acetate and hexane (B92381) are standard for moderately polar compounds, while methanol (B129727)/dichloromethane (B109758) systems are used for more polar compounds.[4]
Q3: How should I prepare my dried Gardenia extract for TLC spotting?
A3: Dissolve a small amount of your dried extract (e.g., ~1 mg) in a minimal volume (e.g., 1 mL) of a volatile solvent.[5] Methanol is a common choice for extracting and dissolving polar compounds from Gardenia.[6][7] For normal-phase TLC, it's best to use the least polar solvent that can fully dissolve the sample to ensure tight, small spots upon application.[8] The final concentration should be around 1% to avoid overloading the plate.[5]
Q4: What type of TLC plate should I use?
A4: For most applications involving plant extracts, silica (B1680970) gel 60 F254 plates are the standard.[8][9] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of many compounds under UV light at 254 nm.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of Gardenia extracts.
| Problem / Question | Potential Causes | Solutions & Recommendations |
| My spots are streaking or appearing as elongated smears. | 1. Sample Overloading : The most common cause is applying too much sample to the origin.[5][10] 2. High Sample Concentration : The spotting solution is too concentrated.[11][12] 3. Highly Polar Compounds : Strongly acidic or basic compounds in the extract can interact strongly with the silica gel, causing tailing.[5][10] 4. Poor Sample Solubility : The sample may not be fully dissolved in the mobile phase, causing it to drag.[12] | 1. Dilute the Sample : Prepare a more dilute solution of your extract and re-spot the plate.[11][13] 2. Reduce Application Volume : Apply less volume to the plate. You can do this by spotting multiple times in the same location, allowing the solvent to dry completely between applications.[13] 3. Modify the Mobile Phase : For acidic compounds (like phenolic acids in Gardenia), add a small amount (0.1–2.0%) of formic or acetic acid to the solvent system.[13][14] This can improve spot shape. 4. Change the Solvent : If solubility is an issue, try a different spotting solvent or adjust the mobile phase to better accommodate the sample.[12] |
| All my spots stayed at the bottom (low Rf) or ran to the top (high Rf). | 1. Solvent Polarity is Incorrect : The mobile phase is either not polar enough to move the compounds or too polar, causing everything to travel with the solvent front.[13] | 1. Spots Near Baseline (Low Rf) : Your solvent system is not polar enough. Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate or methanol relative to hexane or toluene).[13] 2. Spots Near Solvent Front (High Rf) : Your solvent system is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[13] |
| The spots are not round and have strange shapes (e.g., crescents). | 1. Plate Gouging : The TLC plate's silica layer was disturbed or scraped during spotting.[10] 2. Polar Spotting Solvent : Using a highly polar solvent to dissolve the sample can create a ring effect at the origin as it dries.[10] | 1. Gentle Application : Be careful when spotting. Use microcapillary tubes and touch them gently to the plate without breaking the silica surface.[15] 2. Use a Less Polar Solvent : If possible, dissolve your sample in a less polar, volatile solvent (like dichloromethane or ethyl acetate) for spotting.[8][16] |
| I can't see any spots on the plate after development. | 1. Sample is Too Dilute : The concentration of the compounds is below the detection limit.[5][13] 2. No UV-Active Chromophore : The compounds of interest do not absorb UV light at 254 nm. 3. Solvent Level Too High : The origin line was below the solvent level in the chamber, washing the sample away.[5][16] | 1. Concentrate the Sample : Re-run the TLC with a more concentrated sample solution or apply the sample multiple times to the same spot, ensuring it dries in between.[13] 2. Use a Different Visualization Method : Try viewing under a different UV wavelength (e.g., 365 nm). Use a chemical staining reagent. A common stain for natural products is a vanillin-sulfuric acid spray, which reveals compounds as colored spots upon heating. 3. Check Chamber Setup : Ensure the solvent in the developing chamber is always below the pencil line marking the origin.[16] |
Experimental Protocols
Detailed Protocol for TLC Analysis of Gardenia Extract
This protocol outlines the standard procedure for analyzing a methanolic extract of Gardenia fruits on a silica gel plate.
-
Preparation of the TLC Chamber
-
Pour the chosen solvent system (e.g., Ethyl Acetate : n-Butanol : Water, 1:4:5) into the developing chamber to a depth of about 0.5 cm.[16]
-
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This helps to saturate the chamber atmosphere with solvent vapors, ensuring even development.[16]
-
Cover the chamber with its lid and let it equilibrate for at least 15-20 minutes.
-
-
Preparation of the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.[17]
-
Using a pencil and a ruler, gently draw a straight line across the plate, about 1 cm from the bottom. This is the origin line.[16]
-
Mark small, evenly spaced ticks on this line where you will apply your samples.
-
-
Sample Application (Spotting)
-
Prepare a ~1% solution of your Gardenia extract in methanol.[5]
-
Using a capillary tube, apply a small amount of the dissolved extract to a marked spot on the origin line. Aim for a spot size of 1-2 mm in diameter.[16]
-
Allow the solvent to evaporate completely before proceeding. For dilute samples, you can apply the sample multiple times to the same spot, ensuring it dries between each application.[13]
-
-
Development of the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[16]
-
Replace the lid and allow the solvent to move up the plate via capillary action. Do not disturb the chamber during this process.[16]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate with forceps.[16]
-
Immediately mark the position of the solvent front with a pencil.[17]
-
-
Visualization and Analysis
-
Allow the plate to dry completely in a fume hood.[17]
-
Visualize the separated spots. First, view the plate under UV light (254 nm and/or 365 nm) and circle any visible spots with a pencil.
-
If necessary, use a chemical stain. For Gardenia extracts, a vanillin-sulfuric acid spray followed by gentle heating will reveal various compounds as colored spots.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
Table 1: Recommended Solvent Systems for Gardenia Extract TLC
This table provides various solvent systems and their suitability for separating the primary compounds in Gardenia extracts. The ratios are by volume.
| Solvent System Components | Ratio (v/v/v) | Target Compounds & Notes |
| Ethyl Acetate : n-Butanol : Water | 1:4:5 | Excellent for simultaneous separation of polar compounds. Good for resolving geniposide, crocin-1, and geniposidic acid.[1] |
| Ethyl Acetate : Methanol : Water | 100:13.5:10 | A system used for quantifying anthraquinones, but its polarity may be suitable for separating some glycosides in Gardenia.[14] |
| Ethyl Acetate : Formic Acid : Acetic Acid : Water | 100:11:11:27 | Specifically developed for flavonoids and phenolic compounds, which are present in Gardenia extracts.[7][14] |
| Toluene : Ethyl Acetate | 7.5:2.5 | Reported for the isolation of terpenoid-based constituents from Gardenia resinifera.[18] |
| Chloroform : Methanol : Ethyl Acetate | 3.3:3.3:3.4 | An optimized system for separating compounds in Ginkgo biloba, which contains similarly polar glycosides and flavonoids.[19] Could be adapted for Gardenia. |
Table 2: Typical Rf Values for Key Gardenia Compounds
These are approximate Rf values and can vary based on exact experimental conditions (plate type, temperature, chamber saturation). They serve as a reference for compound identification.
| Compound | Solvent System (v/v/v) | Approximate Rf Value |
| Geniposide | Ethyl Acetate : n-Butanol : Water (1:4:5) | 0.45 - 0.55 |
| Crocin-1 | Ethyl Acetate : n-Butanol : Water (1:4:5) | 0.30 - 0.40 |
| Geniposidic Acid | Ethyl Acetate : n-Butanol : Water (1:4:5) | 0.20 - 0.30 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Thin-Layer Chromatography of Gardenia Extracts.
Troubleshooting Logic Diagram
Caption: Decision Tree for Troubleshooting Common TLC Separation Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Phytochemical Profiling of Methanolic Fruit Extract of Gardenia latifolia Ait. by LC-MS/MS Analysis and Evaluation of Its Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. chembam.com [chembam.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theaspd.com [theaspd.com]
- 19. [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Crocins
Welcome to the technical support center for the large-scale purification of crocins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of these valuable bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of crocins?
A1: The main challenges in purifying crocins on a large scale stem from their chemical nature and the complexity of the source material, primarily saffron (Crocus sativus L.) stigmas. Key difficulties include:
-
Structural Similarity of Crocins: Saffron contains a mixture of several crocin analogues, which are glycosyl esters of crocetin. These compounds have very similar chemical structures, making their separation difficult and often leading to a trade-off between purity and yield.[1][2][3]
-
Co-extraction of Impurities: Along with crocins, other compounds like picrocrocin (B1677794) (responsible for taste) and safranal (B46814) (responsible for aroma) are also extracted.[4][5] Removing these impurities to achieve high-purity crocins for pharmaceutical applications is a significant hurdle.
-
Instability of Crocins: Crocins are sensitive to heat, light, oxygen, and pH changes.[6][7] This instability can lead to degradation during extraction and purification, reducing the final yield and purity. For instance, crocin in an aqueous solution is most stable at a slightly acidic pH of 5.[7]
-
Economic Feasibility: Traditional purification methods like single-column preparative chromatography can be time-consuming, labor-intensive, and require large volumes of organic solvents, which impacts the economic viability of large-scale production.[1]
Q2: Which solvents are most effective for the initial extraction of crocins?
A2: The choice of solvent is critical for efficient crocin extraction. Ethanol (B145695), particularly an 80% ethanol-water solution, is widely reported as an effective and green solvent for extracting crocins from saffron stigmas.[4][8][9][10][11] Other solvents like methanol-water mixtures have also been used.[12] The selection depends on balancing the solubility of crocins while minimizing the co-extraction of unwanted, insoluble compounds.[8][13]
Q3: How can I improve the purity of my crocin sample?
A3: Improving crocin purity often requires a multi-step approach. Here are some effective strategies:
-
Recrystallization: A second crystallization step can significantly enhance purity. For example, an initial crystallization might yield a product with around 85% purity, which can be increased to over 97% with a subsequent recrystallization.[9]
-
Chromatographic Techniques: Advanced chromatographic methods can be employed for high-purity separation.
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique can overcome the yield-purity trade-off often seen in traditional batch chromatography, achieving purities of up to 99.7%.[1][2][3]
-
Macroporous Resin Chromatography: Using a series of macroporous resin columns can effectively purify crocin-I.[14]
-
-
Antisolvent Precipitation: This method can enrich the concentration of total crocins and selectively increase the proportion of specific crocins like crocin-I.[15][16][17]
Q4: What analytical methods are used to assess crocin purity?
A4: Several analytical techniques are used to determine the purity of crocin samples:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful method for both qualitative and quantitative analysis of crocins.[13][18][19][20] It allows for the separation and quantification of different crocin analogues and impurities.
-
UV-Visible Spectrophotometry: This technique is used to measure the concentration of crocins, typically at their maximum absorbance wavelength of around 440 nm.[8][18][19]
-
Thin-Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of crocins and other saffron components.[18][19][21]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These methods are used for the structural elucidation and confirmation of the purified compounds.[18][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crocin Yield | - Inefficient initial extraction. - Degradation of crocins during processing. - Loss of product during purification steps. | - Optimize extraction parameters (solvent, temperature, time). Ethanol (80%) is often a good starting point.[8][9][11] - Maintain low temperatures (e.g., storing extracts at 6-8°C) and protect from light to prevent degradation.[1] Crocin feed stored at room temperature can degrade by 40% in 24 hours.[1] - For crystallization, control the temperature carefully; temperatures below -5°C can decrease purity, while higher temperatures result in low yield.[9] |
| Low Purity of Final Product | - Co-elution of structurally similar crocins in chromatography. - Presence of other saffron components like picrocrocin. - Incomplete separation during crystallization. | - Employ advanced chromatography like MCSGP to resolve the purity-yield trade-off.[1][2][3] - Use a multi-step purification approach, such as combining crystallization with chromatography. - Perform a second crystallization step; purity can increase from ~85% to >97%.[9] - Antisolvent precipitation can be used to reduce impurities like picrocrocin.[15][16] |
| Product Degradation (Color Fading) | - Exposure to high temperatures, light, or oxygen. - Unfavorable pH conditions. | - Conduct all purification steps at low temperatures and in the dark.[1][7] - Maintain a slightly acidic pH (around 5) for aqueous solutions.[7] - Consider using preservatives like ascorbic acid for storage.[7] |
| Inconsistent Results Between Batches | - Variation in the quality of the starting saffron material. - Inconsistent experimental conditions. | - Standardize the source and quality of saffron stigmas. - Precisely control all experimental parameters, including temperature, solvent composition, and processing times. |
Quantitative Data Summary
Table 1: Comparison of Crocin Purification Techniques
| Purification Method | Solvent/Mobile Phase | Key Parameters | Purity Achieved | Yield/Recovery | Reference |
| Two-Step Crystallization | Ethanol (80%) | Temperature: -5°C for the second crystallization. | > 97% | 10% from initial stigmas powder. | [9] |
| Antisolvent Precipitation | Ethyl Acetate (antisolvent) | Saffron concentration: 59.94 mg/mL, Temperature: 28.3°C. | Total crocin concentration increased by 81%. | - | [15][16] |
| Batch Chromatography | Ethanol/Water Gradient | C18 column. | Purity-yield trade-off observed. | - | [1] |
| MCSGP | Ethanol/Water Gradient | Twin-column continuous process. | 99.7% | +334% increase in recovery compared to batch. | [1][2] |
| Preparative TLC | - | Aluminum oxide stationary phase. | ~70% for crocins. | 70% | [21] |
Experimental Protocols
Protocol 1: Two-Step Crystallization for High-Purity Crocins
This protocol is based on the method described by Hadizadeh et al. (2010).[8][9][10][11]
Objective: To extract and purify total crocins from saffron stigmas to a high purity (>97%).
Materials:
-
Dried saffron stigmas, powdered
-
Ethanol (80% in water)
-
Centrifuge
-
Vortex mixer
-
Dark, sealed containers
Procedure:
Step 1: Initial Extraction
-
Suspend 10 g of saffron stigma powder in 25 mL of 80% ethanol at 0°C.
-
Vortex the suspension for 2 minutes.
-
Centrifuge the suspension to separate the insoluble compounds.
-
Collect the supernatant containing the crocins.
Step 2: First Crystallization
-
Store the supernatant in a sealed, dark container at -5°C.
-
Allow crystals to form. This may take several days.
-
Separate the resulting crystals. This first batch will have a purity of approximately 85%.
Step 3: Second Crystallization (Recrystallization)
-
Dissolve the crystals from the first step in a minimal amount of 80% ethanol.
-
Repeat the crystallization process by storing the solution at -5°C in a sealed, dark container.
-
Wash the final crystals with cold acetone to remove any remaining water.
-
The resulting crystals should have a purity of over 97%.
Step 4: Purity Analysis
-
Analyze the final product using HPLC and UV-Visible spectrophotometry to confirm purity.
Protocol 2: HPLC Analysis of Crocin Purity
This protocol is a general guideline for the HPLC analysis of crocins.
Objective: To quantify the purity of a crocin sample.
Materials:
-
Purified crocin sample
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
C18 reversed-phase column
-
HPLC system with a UV-Visible or Diode Array Detector (DAD)
Procedure:
-
Sample Preparation: Prepare a stock solution of the crocin sample in methanol (e.g., 1 mg/mL) and store it at 0°C in the dark.[8] Further dilute the stock solution to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and run the HPLC method. Identify and quantify the crocin peaks based on their retention times and peak areas relative to a standard if available.
Visualizations
Caption: Workflow for two-step crystallization of crocins.
Caption: Key challenges in large-scale crocin purification.
References
- 1. Enhancing the purification of crocin-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the purification of crocin-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. ijpmbs.com [ijpmbs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. scialert.net [scialert.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The process of extracting crocin from saffron extract powder. [greenskybio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WITHDRAWN: Efficient Purification of Crocin-I from Saffron Stigmas Using Antisolvent Precipitation: Implications for Food Technology | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 21. TLC Preparative Purification of Picrocrocin, HTCC and Crocin from Saffron | Zendy [zendy.io]
Minimizing the degradation of crocetin during thermal processing
This technical support center is designed for researchers, scientists, and drug development professionals working with crocetin (B7823005). It provides troubleshooting guidance and answers to frequently asked questions to help minimize its degradation during thermal processing and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to crocetin degradation during thermal processing?
A1: Crocetin is a carotenoid that is highly susceptible to degradation. The main factors that accelerate its degradation during thermal processing are:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[1][2]
-
Light: Exposure to light, especially UV light, can cause rapid isomerization and degradation.[1][3]
-
pH: Crocetin's stability is pH-dependent. It is more stable in slightly acidic to neutral conditions (around pH 5) and degrades quickly in highly acidic or alkaline environments.[4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the crocetin molecule.[1]
Q2: My crocetin solution is changing color and showing reduced bioactivity. What is the likely cause?
A2: A color change, typically a fading of its characteristic reddish color, is a primary indicator of crocetin degradation. This loss of color corresponds to a loss of the conjugated double bond system responsible for its biological activity. The most common causes include:
-
Improper Storage: Storing solutions at room temperature or in lighted conditions will lead to rapid degradation.
-
Incorrect pH: If the pH of your solution is not optimized (around 5), degradation can be accelerated.[4][5]
-
Oxidation: Failure to use deoxygenated solvents or protect the solution from air can lead to oxidative damage.
Q3: What are the expected degradation products of crocetin under thermal stress?
A3: Thermal processing can lead to both isomerization (conversion from the more stable trans-isomer to the less stable cis-isomer) and oxidative cleavage of the polyene chain. This results in the formation of smaller, often colorless, compounds, leading to a loss of the characteristic absorbance at around 423 nm.[6] In some cooking models, hydrolysis of crocetin esters (crocins) to crocetin and subsequent isomerization to 13-cis-crocetin has been observed at high temperatures (e.g., 180°C).[6]
Q4: How can I improve the stability of my crocetin solutions for experiments?
A4: To enhance the stability of crocetin in your experimental solutions, consider the following:
-
Use Antioxidants: Adding antioxidants such as ascorbic acid can help protect crocetin from oxidative degradation.[4][5]
-
Encapsulation: Forming inclusion complexes with cyclodextrins can significantly improve the solubility and stability of crocetin by protecting the molecule from light, heat, and oxygen.[7][8]
-
Control pH: Maintain the pH of your aqueous solutions around 5 for optimal stability.[4][5]
-
Minimize Light and Heat Exposure: Always work under subdued light and use temperature-controlled conditions whenever possible. Store stock solutions at low temperatures (-20°C or below) in the dark.
Troubleshooting Guides
Issue 1: Rapid Degradation of Crocetin During Thermal Processing
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Significant loss of color and concentration after heating. | 1. Temperature is too high.2. Heating duration is too long.3. Presence of oxygen.4. Unfavorable pH. | 1. Lower the processing temperature if possible. Refer to stability data for temperature-dependent degradation rates.2. Reduce the heating time to the minimum required for the process.3. Purge solutions with an inert gas (e.g., nitrogen or argon) before and during heating.4. Adjust the pH of the medium to around 5. |
Issue 2: Inconsistent Results in Crocetin Quantification by HPLC
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Variable peak areas for the same sample concentration. | 1. Degradation of crocetin in the autosampler.2. Inconsistent sample preparation.3. Issues with the mobile phase. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).2. Ensure a standardized and rapid sample preparation protocol. Protect samples from light during preparation.3. Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Appearance of unexpected peaks. | 1. Presence of crocetin isomers or degradation products.2. Contamination of the sample or HPLC system. | 1. Confirm the identity of peaks using a diode array detector (DAD) to check the UV-Vis spectrum or by mass spectrometry. cis-isomers will have a different retention time from the trans-isomer.2. Run a blank injection to check for system contamination. Ensure high-purity solvents and clean vials. |
Quantitative Data on Crocetin (from Crocin) Stability
The stability of crocetin is often inferred from studies on its glycosylated precursors, crocins, which are more commonly used in stability studies due to their higher water solubility. The degradation of crocin ultimately leads to the loss of the crocetin core.
Table 1: Effect of Temperature on the Half-Life (t½) of Crocin in Aqueous Solution
| Temperature (°C) | Half-Life (days) |
| 5 | 266.34 (with ascorbic acid) |
| 20 | 141.97 (with ascorbic acid) |
| 35 | Considerably shorter |
Data derived from studies on crocin degradation. The presence of ascorbic acid significantly enhances stability.[4][5]
Table 2: Effect of pH on the Half-Life (t½) of Crocin in Aqueous Solution at 5°C
| pH | Half-Life (days) |
| 2 | ~2.5 |
| 5 | ~8.7 |
| 7 | ~2.5 |
| 8 | ~2.5 |
Data derived from studies on crocin degradation, indicating optimal stability at pH 5.[4]
Experimental Protocols
Protocol 1: Extraction and Purification of Crocin (Crocetin Precursor) from Saffron by Crystallization
This method yields high-purity crocin, which can then be hydrolyzed to obtain crocetin.
Materials:
-
Dried saffron stigmas
-
80% Ethanol (B145695) (v/v) in water
-
Mortar and pestle or grinder
-
Centrifuge and centrifuge tubes
-
Glass container for crystallization
Procedure:
-
Grind approximately 10 g of dried saffron stigmas into a fine powder.
-
Suspend the saffron powder in 25 mL of 80% ethanol at 0°C and vortex for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet with fresh 80% ethanol multiple times (e.g., 7 more times) until the pellet becomes pale yellow.
-
Pool all the supernatants. The total solvent volume will be around 200 mL.
-
Transfer the pooled extract to a thick-walled glass container, seal it, and store it in the dark at -5°C for approximately 24 days to allow for crystallization.
-
After crystallization, separate the crocin crystals from the solution. Wash the crystals with cold acetone to remove impurities.
-
For higher purity, the crystals can be re-dissolved in a minimal amount of 80% ethanol and recrystallized under the same conditions. The purity of the final product can exceed 97%.[9][10][11][12]
Protocol 2: Quantification of Crocetin by High-Performance Liquid Chromatography (HPLC)
This protocol is for the analysis of crocetin in various samples.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or formic acid (for mobile phase acidification)
-
Acetonitrile (B52724) (for sample preparation, if needed)
Procedure:
-
Sample Preparation (from human serum - can be adapted):
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and a small amount of acid (e.g., methanol/water/acetic acid in a ratio of 85:14.5:0.5 v/v/v).[14] Isocratic or gradient elution can be used.
-
Flow Rate: Typically set between 0.8 and 1.0 mL/min.[13][15]
-
Detection Wavelength: Crocetin has a maximum absorbance around 423-440 nm.[13][15]
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
-
-
Quantification:
-
Prepare a calibration curve using a crocetin standard of known concentrations.
-
The concentration of crocetin in the samples is determined by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Factors leading to crocetin degradation.
Caption: Crocetin's role in cancer cell apoptosis.
Caption: Workflow for crocetin stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Addressing solubility issues of crocetin in polar solvents
Technical Support Center: Crocetin (B7823005) Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the significant solubility challenges of crocetin, a promising bioactive compound derived from saffron.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of crocetin in common polar solvents?
A1: Crocetin is a polyunsaturated dicarboxylic acid, and its structure leads to very poor solubility in aqueous media.[3] Its solubility is exceptionally low in water and only slightly better in some organic polar solvents. The compound is sensitive to heat, light, and pH, further complicating its use.[1][4] It is practically insoluble in water but shows partial solubility in solvents like dimethyl sulfoxide (B87167) (DMSO) and in alkaline aqueous solutions with a pH greater than 9.0.[1][3][4]
Table 1: Intrinsic Solubility of trans-Crocetin in Various Solvents [3]
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1.23 µg/mL |
| Phosphate (B84403) Buffer (pH 6.8) | 25 | 1.84 ± 0.11 µg/mL |
| Pyridine | Not Specified | Partially Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Partially Soluble |
Q2: Why is addressing crocetin's solubility crucial for research and drug development?
A2: The poor aqueous solubility of crocetin is a major hurdle that limits its bioavailability and, consequently, its therapeutic efficacy in clinical applications.[1][3] For crocetin to exert its wide array of pharmacological effects—including anticancer, neuroprotective, and cardioprotective properties—it must be adequately absorbed in the body.[3][5][6] Improving its solubility is a critical step to enhance dissolution, absorption, and ultimately, achieve its maximum pharmacological potential.[1][2]
Q3: What are the primary strategies to enhance the aqueous solubility of crocetin?
A3: Several formulation strategies have been developed to overcome crocetin's low solubility. The most common and effective methods include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating crocetin within cyclodextrin molecules can dramatically increase its aqueous solubility by orders of magnitude.[1][2][7][8][9]
-
Nanoparticle Formulations: Loading crocetin into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA) or Solid Lipid Nanoparticles (SLNs), improves solubility and can enhance cellular uptake and bioavailability.[10][11][12]
-
Liposomal Formulations: Encapsulating crocetin within liposomes provides a stable delivery system that can improve its pharmacokinetic profile.[13]
Troubleshooting Guide
Issue 1: My crocetin powder is not dissolving in my aqueous buffer (e.g., PBS).
-
Cause: This is expected behavior due to crocetin's extremely low intrinsic water solubility.[3]
-
Solution Workflow:
Caption: Decision workflow for dissolving crocetin.
Issue 2: After successfully formulating crocetin (e.g., in nanoparticles), I'm observing low bioavailability in animal studies.
-
Cause: Even with enhanced solubility, factors like particle size, surface charge, and formulation stability can affect absorption and bioavailability. The relative bioavailability of crocetin can be increased by approximately 3-4 times using cyclodextrin inclusion complexes.[7][8]
-
Troubleshooting Steps:
-
Characterize Your Formulation: Ensure your nanoparticles or liposomes are within the optimal size range for absorption (typically <200 nm) and have a consistent surface charge (zeta potential).
-
Assess Stability: Confirm that the formulation is stable in physiological conditions and does not aggregate or prematurely release the drug.
-
Optimize the Carrier: If using cyclodextrins, ensure the correct type (e.g., HP-β-CD, γ-CD) and molar ratio are used for optimal complexation efficiency.[1][2] Studies show that inclusion complexes with these cyclodextrins can increase solubility by 6,500 to 10,000 times.[1][2][7][8][9]
-
Table 2: Comparison of Solubility Enhancement Techniques for Crocetin
| Technique | Carrier/Polymer | Solubility Enhancement Factor | Key Advantages |
| Cyclodextrin Inclusion | α-CD, HP-β-CD, γ-CD | 6,500 - 10,000x | High encapsulation efficiency (~90%), improved stability, increased oral bioavailability (3-4 fold).[1][2][7][8][9] |
| Nanoparticles | PLGA | Significant improvement | Enhanced cellular uptake, biodegradable, suitable for targeted delivery.[10] |
| Nanosponges | β-cyclodextrin-based | ~5,900x (to 7.27 µg/mL) | High surface area for drug loading.[2][4] |
| Liposomes | Phospholipids | Formulation dependent | Sustained release, improved half-life, suitable for IV administration.[13] |
Experimental Protocols
Protocol 1: Preparation of Crocetin-Cyclodextrin Inclusion Complex
This protocol is adapted from methods described for forming highly soluble crocetin complexes.[1][14]
Objective: To significantly increase the aqueous solubility of crocetin through encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
trans-Crocetin
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ultrasonic bath/sonicator
-
Rotary evaporator or freeze-dryer
Methodology:
-
Dissolve Crocetin: Accurately weigh crocetin and dissolve it in a minimal volume of methanol or ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL).[14]
-
Prepare Cyclodextrin Solution: In a separate vessel, dissolve HP-β-CD in deionized water. The molar ratio of crocetin to cyclodextrin is critical; a 1:1 to 1:10 ratio is often used.[14]
-
Complexation: Slowly add the crocetin solution to the aqueous HP-β-CD solution while stirring continuously.
-
Sonication: Place the mixture in an ultrasonic bath for 1 to 12 hours at a controlled temperature (e.g., 25-40°C) to facilitate the inclusion of crocetin into the cyclodextrin cavity.[14]
-
Solvent Removal: Remove the organic solvent (methanol/ethanol) and some of the water using a rotary evaporator under vacuum.
-
Drying: Lyophilize (freeze-dry) the resulting aqueous solution to obtain a dry powder of the crocetin-cyclodextrin inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques like FTIR, XRD, and DSC analysis.[1][8] The solubility of the final product can be determined using the shake-flask method.[3]
Protocol 2: Solubility Determination by Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.[3]
Methodology:
-
Preparation: Add an excess amount of the crocetin formulation (or pure crocetin) to a known volume of the desired solvent (e.g., phosphate buffer pH 6.8) in a sealed, light-protected container.
-
Equilibration: Place the container in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and shake for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[3][4]
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[3]
-
Quantification: Carefully withdraw a sample of the supernatant, dilute it appropriately with a suitable solvent (e.g., methanol), and determine the crocetin concentration using HPLC.[4][15]
Signaling Pathway Visualization
Crocetin's therapeutic effects are often mediated through its interaction with key cellular signaling pathways. Its bioavailability, which is dependent on solubility, is critical for these interactions. For instance, crocetin has been shown to inhibit angiogenesis by regulating the VEGF/VEGFR2 signaling pathway and to protect against cardiac hypertrophy by blocking the MEK-ERK1/2 pathway.[16][17]
Caption: Crocetin's inhibitory effects on key signaling pathways.
References
- 1. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Typ… [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. Crocetin as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unict.it [iris.unict.it]
- 13. Liposomal encapsulation of trans-crocetin enhances oxygenation in patients with COVID-19-related ARDS receiving mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101422612A - Method for increasing crocetin water solubility - Google Patents [patents.google.com]
- 15. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crocetin protects against cardiac hypertrophy by blocking MEK-ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
Technical Support Center: Purification of Gardenia Yellow Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenia yellow extracts. Our goal is to offer practical solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound extracts?
A1: Crude this compound extracts typically contain several impurities that can affect the quality and stability of the final product. The main components of this compound are crocin and crocetin.[1] Key impurities include:
-
Iridoids: Geniposide (B1671433) is a major iridoid glycoside present in Gardenia fruits. It is colorless but can be hydrolyzed to genipin (B1671432), which then reacts with amino acids to form undesirable blue or green pigments.[2]
-
Lipids and Fats: These can be co-extracted, especially when using less polar solvents or if the gardenia seeds are crushed during initial processing.
-
Pectins and Proteins: These macromolecules can be extracted with water and may lead to issues such as column clogging during chromatographic purification.
-
Other Glycosides and Organic Acids: Various other small molecule compounds are also co-extracted from the plant material.
Q2: What are the most common methods for purifying this compound extracts?
A2: Several methods are employed to purify this compound extracts, with the choice of method depending on the desired purity and scale of operation. The most widely used techniques are:
-
Macroporous Resin Chromatography: This is a highly effective and widely used method for separating crocins from impurities like geniposide due to differences in their polarity and molecular size.[3][4]
-
Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities, but it may be less selective and involve large volumes of organic solvents.
-
Membrane Filtration: Techniques like microfiltration and ultrafiltration can be used to remove particulate matter, bacteria, and large molecules like pectins and proteins.[2]
-
Activated Carbon Treatment: Activated carbon can be used to decolorize and remove certain impurities, though it may also adsorb some of the desired pigments if not used selectively.
-
Enzymatic Treatment: Pectinases can be used to break down pectin, reducing the viscosity of the extract and preventing issues in subsequent purification steps.
Q3: How can I prevent the formation of blue/green pigments in my extract?
A3: The formation of blue or green pigments is a common issue caused by the degradation of geniposide. Here’s how to prevent it:
-
Remove Geniposide Early: The most effective strategy is to remove geniposide from the extract as early as possible. Macroporous resin chromatography is very effective for this.
-
Control pH and Temperature: The conversion of geniposide to genipin and the subsequent reaction with amino acids are influenced by pH and temperature. Maintaining a stable and appropriate pH and avoiding excessive heat can slow down these reactions.
-
Enzymatic Deactivation: If the blueing is due to enzymatic activity (e.g., from microbial contamination), heat treatment or the use of antimicrobial agents might be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction. | 1. Optimize extraction parameters (e.g., solvent concentration, temperature, time). Homogenate extraction has been shown to be more efficient than heat extraction.[1] |
| 2. Adsorption of pigments to impurities (e.g., pectin). | 2. Pre-treat the extract to remove interfering substances (e.g., enzymatic treatment with pectinase, microfiltration).[2] | |
| 3. Irreversible adsorption on the purification column. | 3. Select the appropriate resin and optimize elution conditions. Ensure the resin is properly regenerated. | |
| Greenish or Bluish Tinge in the Final Product | 1. Presence of geniposide and its degradation products. | 1. Improve the purification process to effectively remove geniposide. Macroporous resin chromatography is recommended. A geniposide content of less than 1% is desirable.[2] |
| 2. Contamination with amino acids that react with genipin. | 2. Ensure all equipment is clean and avoid sources of amino acid contamination. | |
| Macroporous Resin Column Clogging | 1. Presence of suspended solids or macromolecules (pectin, proteins) in the crude extract. | 1. Pre-filter the crude extract using microfiltration (e.g., 0.2-1 µm ceramic membrane) before loading it onto the column.[2] |
| 2. Resin beads breaking down due to excessive pressure. | 2. Operate the column within the recommended pressure limits. | |
| Incomplete Removal of Impurities | 1. Inappropriate choice of macroporous resin. | 1. Screen different types of macroporous resins to find one with the best selectivity for your specific impurities. HPD-400 and HPD722 have shown good performance.[3][5] |
| 2. Sub-optimal loading, washing, or elution conditions. | 2. Optimize parameters such as sample concentration, flow rate, and the composition and volume of washing and elution solvents. | |
| Difficulty Regenerating the Macroporous Resin Column | 1. Incomplete elution of strongly bound compounds. | 1. Use a more effective regeneration solution (e.g., a higher concentration of ethanol (B145695) or a mild acid/base wash, depending on the resin type). |
| 2. Fouling of the resin by precipitated material. | 2. Implement a more rigorous cleaning-in-place (CIP) protocol. |
Data on Purification Methods
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Key Parameters | Color Value (g⁻¹) | Reference |
| Homogenate Extraction | 41 s extraction time, 50% ethanol, 15:1 liquid-to-solid ratio | 52.37 | [1] |
| Heat Extraction | 1 h extraction time, 50% ethanol, 50°C | 43.69 | [1] |
Table 2: Performance of Different Macroporous Resins for this compound Purification
| Resin Type | Adsorption Conditions | Elution Conditions | Resulting Colority | Reference |
| HPD-400 | Temperature: 25°C, pH: 3.0 | 70% ethanol at 25°C | - | [3] |
| HPD722 | 15 mg/mL crude extract, 1.0 mL/min flow rate | 80% ethanol at 3.5 mL/min | Up to 300 | [5] |
| HPD100A & H103 | - | - | > 368 | [4] |
| ZT-03 | - | 15-25% ethanol wash, then 80% ethanol elution | Color scale > 500, Geniposide < 1% | [2] |
Experimental Protocols
Protocol 1: Purification of this compound using HPD722 Macroporous Resin
This protocol is based on the findings for the enrichment and purification of this compound using HPD722 resin.[5]
1. Preparation of Crude Extract: a. Extract Gardenia fruit powder with a suitable solvent (e.g., 50% ethanol). b. Filter the extract to remove solid particles. c. Concentrate the extract to a final concentration of approximately 15 mg/mL. d. Pre-filter the concentrated extract through a 0.45 µm membrane.
2. Column Preparation: a. Swell the HPD722 resin in ethanol for 24 hours. b. Pack the resin into a suitable chromatography column. c. Wash the column sequentially with deionized water, 5% HCl, deionized water, 2% NaOH, and finally deionized water until the effluent is neutral.
3. Adsorption: a. Load the pre-filtered crude extract onto the prepared column at a flow rate of 1.0 mL/min. b. Collect the flow-through and monitor for pigment breakthrough.
4. Washing: a. Wash the column with 800 mL of deionized water at a flow rate of 2.5 mL/min to remove unbound sugars and other polar impurities. b. Wash the column with 600 mL of 15% ethanol-water solution at a flow rate of 2.5 mL/min to remove geniposide and other less polar impurities.
5. Elution: a. Elute the this compound pigments from the column using 200 mL of 80% ethanol-water solution at a flow rate of 3.5 mL/min. b. Collect the yellow eluate.
6. Post-Elution Processing: a. Concentrate the eluate under vacuum to remove the ethanol. b. Dry the concentrated pigment solution (e.g., by spray drying or freeze drying) to obtain the purified this compound powder.
7. Resin Regeneration: a. After elution, wash the column with deionized water. b. For regeneration, wash with 2% NaOH solution, followed by deionized water until neutral. c. Store the resin in a suitable solution (e.g., 20% ethanol) for future use.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Formation pathway of undesirable blue/green pigments.
References
- 1. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102558902A - Process for extracting this compound from gardenia - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Purification of this compound by Macroporous Adsorption Resin [spkx.net.cn]
- 5. Enrichment and purification of this compound from Gardenia jasminoides var. radicans Makino by column chromatography technique [agris.fao.org]
Technical Support Center: Enhancing the Color Strength and Stability of Gardenia Yellow in Food Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Gardenia yellow in various food matrices.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the application of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Color Fading or Poor Stability | High Processing Temperature: Thermal degradation is a primary cause of color loss in this compound.[1] Exposure to Light: The crocetin (B7823005) and crocin components of this compound are sensitive to light, leading to photodegradation. Extreme pH: The stability of this compound is pH-dependent.[2] | Temperature Control: Minimize heat exposure during processing. If high temperatures are unavoidable, consider microencapsulation to protect the pigment.[3] Light Protection: Utilize opaque or UV-protective packaging for the final product. pH Management: Maintain the pH of the food matrix within the optimal range of 4.0-6.0 or 8.0-11.0 for better stability.[2] |
| Green Discoloration in Fermented or Flour-Based Products | Presence of Geniposide (B1671433): this compound extracts can contain geniposide, an iridoid glycoside. In the presence of certain enzymes or amino acids in fermented or flour-based products, geniposide can react to form a blue pigment. The combination of this blue pigment with the inherent yellow of the crocin results in a green hue. | Use Geniposide-Free Extract: Utilize a this compound preparation where geniposide has been separated and removed during the extraction process. |
| Color Precipitation or Cloudiness | Interaction with Metal Ions: Certain metal ions, particularly iron, can react with the pigment, leading to precipitation and discoloration.[2] Protein Interaction: In some protein-rich systems, interactions between the pigment and proteins can lead to instability and precipitation. | Chelating Agents: Incorporate food-grade chelating agents like citric acid or EDTA to bind with metal ions and prevent their interaction with the pigment. Stabilizer Addition: The use of hydrocolloids or emulsifiers can help maintain the dispersion of the pigment. In protein systems, optimizing the pH and ionic strength can minimize adverse interactions. |
| Inconsistent Color Intensity Between Batches | Variability in Raw Material: The concentration of active coloring compounds (crocin and crocetin) can vary in the raw Gardenia fruit. Inconsistent Processing Parameters: Variations in extraction and processing conditions can lead to batch-to-batch differences in color strength. | Standardized Extract: Use a standardized this compound extract with a specified color value to ensure consistency. Process Control: Maintain strict control over processing parameters such as temperature, time, and pH. |
| Off-Flavor Development | Degradation Products: Degradation of the pigment due to heat, light, or extreme pH can lead to the formation of compounds that impart off-flavors. | Optimize Stability: By addressing the root causes of pigment degradation (as mentioned above), the development of off-flavors can be minimized. Antioxidant Addition: The use of antioxidants can help prevent oxidative degradation of the pigment.[4] |
Quantitative Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables summarize the quantitative effects of pH, temperature, and the addition of antioxidants on the stability of this compound.
Table 1: Effect of pH on the Stability of this compound
| pH | Color Characteristics | Stability | Reference |
| 1.0 - 3.0 | Orange-yellow | Less stable | [5] |
| 4.0 - 6.0 | Bright yellow | Optimal stability | [2] |
| 7.0 | Bright yellow | Stable | [5] |
| 8.0 - 11.0 | Yellow hue intensifies | Optimal stability | [2] |
| > 11.0 | Less stable | [6] |
Table 2: Effect of Temperature on the Stability of this compound
| Temperature (°C) | Exposure Time | Retention Rate (%) | Food Matrix | Reference |
| 60 | 30 min | High stability | Aqueous solution | [4] |
| 80 | 120 min | > 85% | Aqueous solution | [5] |
| 100 | 10 h | > 80% (at pH 5.0, 7.0, 8.5) | Aqueous solution | [5] |
| < 220 | - | Good thermal stability | Microencapsulated | [3] |
Table 3: Effect of Antioxidants on the Stability of this compound
| Antioxidant (0.2% concentration) | Condition | Stability Improvement | Reference |
| Tea Polyphenols | Heat, Light, Ferric Iron | Significantly improved | [4] |
| Sodium Phytate | Heat, Light, Ferric Iron | Improved | [4] |
| Potassium Citrate | Heat, Light, Ferric Iron | Improved | [4] |
| Ascorbic Acid | Heat, Light, Ferric Iron | Improved | [4] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To evaluate the color stability of this compound in a liquid food matrix under different temperature conditions.
Materials:
-
This compound extract
-
Buffer solutions (pH 4.0, 7.0, 9.0)
-
Spectrophotometer or Colorimeter
-
Water bath or incubator
-
Cuvettes or test tubes
Methodology:
-
Prepare solutions of this compound in the different buffer solutions to achieve a consistent initial absorbance reading (e.g., 1.0 at λmax, typically around 440 nm).
-
Transfer aliquots of each solution into separate test tubes.
-
Measure the initial color of each sample using a spectrophotometer (absorbance at λmax) or a colorimeter (Lab* values).
-
Place the test tubes in water baths or incubators set at the desired temperatures (e.g., 60°C, 80°C, 100°C).
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove a sample from each temperature condition and cool it rapidly in an ice bath to stop the degradation reaction.
-
Measure the color of the cooled samples using the same method as in step 3.
-
Calculate the percentage of color retention at each time point and temperature relative to the initial measurement.
Protocol 2: Photostability Assessment of this compound
Objective: To determine the stability of this compound when exposed to light.
Materials:
-
This compound solution
-
Light stability chamber equipped with a controlled light source (e.g., Xenon lamp)
-
Spectrophotometer or Colorimeter
-
Cuvettes or transparent containers
-
Aluminum foil
Methodology:
-
Prepare a solution of this compound in a relevant food matrix or buffer.
-
Divide the solution into two sets of transparent containers.
-
Wrap one set of containers completely in aluminum foil to serve as the dark control.
-
Place both sets of containers in the light stability chamber.
-
Expose the samples to a controlled light intensity for a specified duration.
-
At regular intervals, remove one exposed sample and one dark control sample from the chamber.
-
Measure the color of each sample using a spectrophotometer or colorimeter.
-
Compare the color change of the exposed samples to the dark control to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation and stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the main coloring components of this compound? A1: The primary coloring components of this compound are crocin and crocetin, which are water-soluble carotenoids.
Q2: Is this compound stable across a wide pH range? A2: this compound exhibits good stability in the pH ranges of 4.0-6.0 and 8.0-11.0.[2] It is less stable in highly acidic conditions (pH < 4.0).
Q3: How does temperature affect the stability of this compound? A3: this compound has good heat resistance compared to some other natural colorants. It can withstand temperatures up to 80-100°C for certain durations with high color retention.[5] However, prolonged exposure to high temperatures will lead to degradation. Microencapsulation can significantly improve its thermal stability.[3]
Q4: Can this compound be used in clear beverages? A4: Yes, this compound is water-soluble and can be used in clear beverages. However, its stability to light is a critical factor to consider. Using UV-protective packaging is recommended for such applications.
Q5: Why did the this compound in my product turn green? A5: This can happen in products containing certain enzymes or amino acids, such as fermented foods or those with a high flour content. The green color is a result of a reaction with geniposide, a compound that can be present in this compound extracts. Using a geniposide-free this compound preparation will prevent this issue.
Q6: Are there any known interactions between this compound and other food ingredients? A6: Yes, this compound can interact with metal ions, particularly iron, which can cause discoloration.[2] It can also interact with proteins, which may affect its stability in some food systems. The addition of chelating agents and stabilizers can help mitigate these interactions.
Q7: How can I improve the light stability of this compound? A7: Besides using light-blocking packaging, microencapsulation is an effective technique to protect the pigment from light-induced degradation.[3] The addition of antioxidants, such as tea polyphenols and ascorbic acid, can also enhance its photostability.[4]
Q8: What is the typical dosage of this compound in food products? A8: The dosage depends on the desired color intensity and the specific food matrix. It is recommended to start with a low concentration and adjust as needed. Always adhere to the regulatory limits for its use in different food categories.
Q9: Does this compound impart any flavor to the final product? A9: High-quality this compound extracts should not impart any significant flavor at typical usage levels. However, off-flavors can develop if the pigment degrades due to improper storage or processing.
Q10: What are the best practices for storing this compound? A10: this compound should be stored in a cool, dark, and dry place in a tightly sealed container to protect it from light, heat, and moisture, which can all contribute to its degradation.
References
Troubleshooting low extraction yields of crocin from Gardenia fruits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low crocin extraction yields from Gardenia fruits.
Troubleshooting Guide: Low Crocin Extraction Yields
Low yields of crocin can be attributed to several factors, from the initial sample preparation to the final extraction and storage conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Inefficient Initial Extraction
If you are experiencing low yields from the outset, consider the following variables related to your raw material and solvent system.
Question: My crocin yield is lower than expected. What are the first things I should check?
Answer: Start by evaluating your raw material preparation and the specifics of your extraction solvent.
-
Material Pre-treatment: The physical state of your Gardenia fruits significantly impacts extraction efficiency. Grinding the dried fruits to a smaller particle size increases the surface area available for solvent interaction.[1] For instance, freeze-dried samples ground with liquid nitrogen have shown the highest crocin extraction yields.[1]
-
Solvent Choice and Concentration: Crocins are water-soluble carotenoids, but a mixture of ethanol (B145695) and water is often more effective for extraction.[2][3][4] The optimal ethanol concentration is typically in the range of 50-60%.[2][5][6] Using 100% ethanol or other less polar organic solvents may result in lower yields.[4]
-
Solid-to-Solvent Ratio: An appropriate ratio of plant material to solvent is crucial. A suboptimal ratio can lead to incomplete extraction. Studies have shown that a higher percentage of fruit in the solvent (e.g., 24%) can lead to increased crocin content in the extract.[2][5]
Issue 2: Suboptimal Extraction Parameters
The efficiency of your extraction is highly dependent on temperature, duration, and the extraction method itself.
Question: I've optimized my solvent, but the yield is still low. What other extraction parameters can I adjust?
Answer: Fine-tuning your extraction temperature and time is critical. Increasing these parameters can enhance extraction, but there's a delicate balance to avoid degradation.
-
Extraction Temperature: Higher temperatures generally increase the rate of pigment diffusion. However, excessively high temperatures can lead to the degradation of crocins.[7] Optimized protocols often use temperatures in the range of 45-70.4°C.[2][5]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete release of crocins from the plant matrix. Optimal extraction times can vary from approximately 28.6 minutes to 57 minutes, depending on the other parameters.[2][5]
-
Extraction Method: While conventional solvent extraction is common, advanced techniques can significantly improve yields. Ultrasound-assisted extraction (UAE) is a highly effective method for enhancing crocin recovery.[1][8]
Issue 3: Crocin Degradation During or After Extraction
Crocins are sensitive compounds, and their degradation can be a major cause of low final yields.
Question: I suspect my extracted crocin is degrading. What factors contribute to this, and how can I prevent it?
Answer: Crocin degradation is primarily influenced by pH, temperature, and light exposure.[3][9][7][10]
-
pH: Crocins are most stable in a slightly acidic to neutral environment.[10] Highly acidic or alkaline conditions can accelerate their degradation.[9][10] One study found the lowest half-life for crocin at pH 3 and the highest at pH 7.[10]
-
Temperature: As mentioned, high temperatures during extraction can be detrimental. This sensitivity extends to storage. Storing extracts at elevated temperatures will lead to a rapid decline in crocin content.[9][10] For instance, the degradation rate increases significantly when the temperature is raised from 4°C to 35°C.[9]
-
Light and Oxygen: Exposure to light and oxygen can also contribute to the degradation of crocins.[9][10] It is advisable to work in low-light conditions and to store extracts in amber-colored, airtight containers.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting crocin from Gardenia fruits?
A1: A mixture of ethanol and water is generally the most effective solvent system.[2][4] Studies have shown that an ethanol concentration of around 51.3% to 56% provides optimal results.[2]
Q2: Can I use water alone for extraction?
A2: While crocins are water-soluble, using only water may not be as efficient as an ethanol-water mixture for extracting them from the plant material.[4]
Q3: What are the optimal temperature and time for crocin extraction?
A3: Optimal conditions can vary, but research suggests an extraction temperature of around 55°C for a duration of 57 minutes can be effective.[2][5] Another study found optimal parameters to be 70.4°C for 28.6 minutes. It is important to find the right balance to maximize extraction without causing significant degradation.
Q4: How can I improve my extraction yield without changing the solvent?
A4: Consider implementing ultrasound-assisted extraction (UAE), which has been shown to enhance extraction efficiency and yield.[1][8] Additionally, ensure your Gardenia fruit is finely ground to increase the surface area for extraction.[1]
Q5: How should I store my crocin extract to prevent degradation?
A5: To minimize degradation, store your extract in a cool, dark place in an airtight container.[7] If possible, refrigeration or freezing is recommended for long-term storage.[9] Adjusting the pH to be slightly acidic to neutral can also improve stability.[10]
Data and Protocols
Table 1: Comparison of Optimized Crocin Extraction Parameters
| Parameter | Study 1[2][5] | Study 2 | Study 3[8] |
| Solvent | 56% Ethanol | 51.3% Ethanol | Natural Deep Eutectic Solvents (NADES) |
| Temperature | 55°C | 70.4°C | 25°C |
| Time | 57 min | 28.6 min | 20 min |
| Solid/Solvent Ratio | 24% fruits in solvent | Not specified | Not specified |
| Extraction Method | Conventional | Conventional | Ultrasound-Assisted |
| Reported Yield | 153.25 mg/100 mL | 8.41 mg/g | 7.39 mg/g |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Crocin
This protocol is a generalized procedure based on common practices in the literature.[1][8]
-
Material Preparation:
-
Dry the Gardenia jasminoides fruits.
-
Grind the dried fruits into a fine powder. For enhanced results, consider freeze-drying followed by grinding with liquid nitrogen.[1]
-
-
Extraction:
-
Weigh a specific amount of the powdered fruit material.
-
Add the appropriate volume of the extraction solvent (e.g., 50-60% ethanol) to achieve the desired solid-to-solvent ratio.
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasound at a specified power (e.g., 600 W) and temperature (e.g., 25°C) for a set duration (e.g., 20 minutes).[8]
-
-
Separation and Filtration:
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filter the supernatant to obtain a clear crocin extract.
-
-
Analysis:
-
Determine the crocin concentration in the extract using a UV-Vis spectrophotometer at a wavelength of 440 nm.
-
Visual Guides
Troubleshooting Workflow for Low Crocin Yield
Caption: A flowchart for troubleshooting low crocin extraction yields.
Factors Influencing Crocin Extraction Yield
Caption: Key factors affecting the final yield of crocin extraction.
References
- 1. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Optimization of Crocin from Gardenia (Gardenia jasminoides Ellis)Fruits Using Response Surface Methodology a… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 10. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Mitigating Enzymatic Degradation of Gardenia Yellow
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic degradation of Gardenia yellow in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. This compound solution turns green or blue over time. | Enzymatic hydrolysis of geniposide (B1671433) to genipin (B1671432) by β-glucosidase, followed by the reaction of genipin with primary amines. | Inhibit β-glucosidase activity: - Adjust pH to be outside the optimal range for the enzyme (typically pH 4.5-5.6).[1] - Consider adding known β-glucosidase inhibitors if compatible with your experiment. Chelate metal ions: - Introduce a chelating agent like EDTA, as some metal ions can act as cofactors for enzymatic activity. Control temperature: - Store solutions at lower temperatures (e.g., 4°C) to reduce enzyme activity. |
| 2. Rapid loss of yellow color intensity. | Exposure to high temperatures, certain pH conditions, or light. | Temperature Control: - Avoid prolonged exposure to temperatures above 60°C.[2][3] - For heat-sensitive experiments, consider using microencapsulated this compound for enhanced thermal stability.[4][5] pH Management: - Maintain a pH between 5.0 and 8.5 for optimal stability. Stability significantly decreases at a pH of 3.0.[2][3] Light Protection: - Store solutions in amber vials or protect from direct light exposure. This compound can degrade under intense light.[2][3] |
| 3. Precipitation or cloudiness in the this compound solution. | Poor solubility in the chosen solvent, or interaction with other components in the formulation. Carotenoids, the main components of this compound, can be prone to precipitation in aqueous solutions. | Solvent Selection: - Ensure the solvent is appropriate. This compound is soluble in water and ethanol (B145695) but not in non-polar solvents.[6] Addition of Stabilizers: - Incorporate hydrocolloids like gum arabic or maltodextrin (B1146171) to improve dispersion and prevent precipitation.[7] pH Adjustment: - Check and adjust the pH of the solution, as solubility can be pH-dependent. |
| 4. Inconsistent results between batches of this compound. | Variation in the purity and composition of the this compound extract, particularly the concentration of geniposide. | Source a standardized extract: - Use a supplier that provides a certificate of analysis with quantified levels of key components like crocin and geniposide. Purify the extract: - If batch-to-batch consistency is critical, consider purifying the extract in-house using techniques like macroporous resin chromatography.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my experiments?
A1: The primary cause of degradation is often enzymatic activity, specifically from β-glucosidase. This enzyme hydrolyzes geniposide, a component of this compound, into genipin. Genipin can then react with primary amino acids or proteins in your medium, leading to the formation of blue pigments and a subsequent color shift from yellow to green or blue.[9][10]
Q2: How can I improve the stability of this compound in my formulations?
A2: Several methods can enhance stability:
-
Microencapsulation: Encapsulating this compound in wall materials like maltodextrin, gum arabic, or whey protein can significantly improve its thermal, light, and pH stability.[4][5]
-
Addition of Antioxidants: Incorporating phenolic compounds such as tea polyphenols, tannic acid, or rosmarinic acid can protect this compound from oxidative degradation.[3][11]
-
pH and Temperature Control: Maintaining a pH between 5.0 and 8.5 and avoiding high temperatures are crucial for stability.[2][3]
Q3: What is the optimal pH and temperature for storing this compound solutions?
A3: For optimal stability, this compound solutions should be stored at a pH between 5.0 and 8.5. The stability is significantly lower in acidic conditions (pH 3.0).[2][3] It is best to store the solutions at refrigerated temperatures (around 4°C) and protected from light.
Q4: Can I use this compound in applications that require heating?
A4: Yes, but with precautions. While this compound has good heat resistance, prolonged exposure to high temperatures (above 80-100°C) can lead to degradation.[2][3][6] For applications requiring heating, using microencapsulated this compound is highly recommended as it enhances thermal stability.[4][5]
Quantitative Data on Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Gardenia Blue Pigment (a derivative of this compound) at Different Temperatures and pH Levels over 10 hours.
| Temperature | pH 3.0 (Retention Rate %) | pH 5.0 (Retention Rate %) | pH 7.0 (Retention Rate %) | pH 8.5 (Retention Rate %) |
| 60°C | < 80% | > 90% | > 90% | > 90% |
| 80°C | < 70% | ~85% | ~88% | ~90% |
| 100°C | < 60% | > 80% | > 80% | > 80% |
Data adapted from studies on Gardenia Blue Pigment, which has similar stability characteristics to this compound.[2][3]
Table 2: Effect of Antioxidants (0.2%) on the Stability of this compound Pigment (GYP) under Heat Treatment (100°C for 10 hours).
| Treatment | Retention Rate (%) |
| Control (No Antioxidant) | Significantly lower than treatments with antioxidants |
| Tea Polyphenols | Significantly improved stability |
| Sodium Phytate | Improved stability |
| Potassium Citrate | Improved stability |
| Ascorbic Acid | Improved stability |
Qualitative representation based on findings that these antioxidants significantly improve stability. Specific percentages were not provided in the source.[7]
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray Drying
This protocol provides a general guideline for the microencapsulation of this compound to enhance its stability.
Materials:
-
This compound extract
-
Wall materials: Maltodextrin (MD) and Gum Arabic (GA) (ratio 1:1 w/w)
-
Distilled water
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Prepare the Wall Material Solution: Dissolve the maltodextrin and gum arabic mixture in distilled water to a final concentration of 20-30% (w/v). Stir continuously until a clear solution is formed.
-
Prepare the Core Material Solution: Dissolve the this compound extract in a separate container of distilled water. The concentration will depend on the desired loading capacity.
-
Create the Emulsion: Add the this compound solution to the wall material solution under continuous stirring. The ratio of core to wall material can be optimized, but a starting point of 1:10 (w/w) is common.
-
Homogenization: Homogenize the mixture to create a stable emulsion with a small droplet size.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to 160-180°C.
-
Set the outlet temperature to 80-90°C.
-
Adjust the feed flow rate to maintain the desired outlet temperature.
-
Atomize the emulsion into the drying chamber.
-
-
Collection and Storage: Collect the resulting powder and store it in an airtight, light-protected container at a low temperature.
Protocol 2: Stabilization of this compound with Phenolic Compounds
This protocol describes how to incorporate phenolic compounds to improve the stability of this compound solutions.
Materials:
-
This compound solution of known concentration
-
Phenolic compound (e.g., tea polyphenols, tannic acid, rosmarinic acid)
-
Solvent (e.g., distilled water, ethanol/water mixture)
-
Magnetic stirrer
-
pH meter
Procedure:
-
Prepare the this compound Solution: Dissolve the this compound extract in the desired solvent to achieve the target concentration.
-
Prepare the Phenolic Compound Stock Solution: Prepare a stock solution of the chosen phenolic compound in the same solvent.
-
Addition of Phenolic Compound: While stirring the this compound solution, add the phenolic compound stock solution dropwise to reach the desired final concentration (e.g., 0.2% w/v).
-
pH Adjustment: Measure the pH of the final solution and adjust if necessary to the optimal range for this compound stability (pH 5.0-8.5).
-
Storage: Store the stabilized solution in an amber vial or a container protected from light at a cool temperature.
-
Stability Assessment: To quantify the stabilizing effect, prepare a control sample without the phenolic compound and expose both samples to stress conditions (e.g., heat, light). Measure the color intensity (e.g., using a spectrophotometer at the maximum absorbance wavelength) at different time points to determine the retention rate.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for stabilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What's Causing Yellowing of Gardenia Leaves [bhg.com]
- 5. researchgate.net [researchgate.net]
- 6. High Quality this compound color/extract Factory, Manufacturer | CNJ [cnjnaturalcolors.com]
- 7. researchgate.net [researchgate.net]
- 8. gardenia.net [gardenia.net]
- 9. Elucidating the formation mechanism of gardenia blue pigment from amino acid and genipin - Arabian Journal of Chemistry [arabjchem.org]
- 10. How to Test Stability of Plant-Based Colorants - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Stability evaluation of this compound pigment in presence of different phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent cis-trans isomerization of crocetin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crocetin (B7823005). This resource provides in-depth guidance on preventing the common experimental challenge of cis-trans isomerization, ensuring the integrity and reproducibility of your results. The therapeutically relevant isomer is primarily trans-crocetin, but it is highly sensitive to environmental factors that can induce its conversion to various cis-isomers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is cis-trans isomerization and why is it a concern for crocetin?
A1: Crocetin is a polyunsaturated dicarboxylic acid with a long chain of conjugated double bonds.[3] This structure allows for the existence of geometric isomers, primarily the all-trans form and various cis forms. Isomerization is the process where one isomer converts into another. This is a critical concern because the pharmacological efficacy of crocetin is primarily attributed to the trans-isomer.[1] The conversion to cis-isomers can lead to altered biological activity, reduced potency, and inconsistent experimental outcomes.
Q2: What are the primary factors that cause trans-crocetin to convert to its cis-isomers?
A2: The primary environmental factors that induce the isomerization of trans-crocetin to its cis forms are exposure to light, heat, and certain pH conditions.[1][3][4] Due to its structure, crocetin is sensitive to these factors, which can provide the energy needed to overcome the rotational barrier of the carbon-carbon double bonds, leading to a change in its geometric configuration.[3]
Q3: How can I minimize isomerization during routine sample preparation and storage?
A3: To minimize isomerization, all procedures involving crocetin should be performed under dim or red light.[5][6] Use amber glass vials or wrap containers in aluminum foil to protect solutions from light.[5] Stock solutions should be stored at low temperatures, such as -80°C, for long-term stability.[5] Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 4°C is acceptable, but protection from light is still crucial.[5]
Q4: How does pH affect the stability of crocetin?
A4: Crocetin's stability is significantly influenced by pH. Studies on the related compound crocin show that degradation is accelerated in highly acidic conditions (e.g., pH 2).[7] While neutral or basic conditions can also pose challenges, a weakly acidic medium around pH 5 has been shown to provide better stability for crocin.[7] For crocetin, solubility increases at alkaline pH (>9.0), but this may not be optimal for stability.[1][8] It is recommended to maintain the pH of aqueous solutions in the weakly acidic to neutral range and to buffer the system if necessary.
Q5: What are the best solvents for dissolving crocetin to maintain its stability?
A5: Trans-crocetin has very poor solubility in water (1.23 µg/mL at 25°C) and most common organic solvents.[8] It is partially soluble in dimethyl sulfoxide (B87167) (DMSO) and pyridine.[3][8] For experimental purposes, a stock solution is often prepared in DMSO.[5] When preparing aqueous dilutions from a DMSO stock, it is crucial to work quickly and protect the solution from light to minimize precipitation and isomerization.
Troubleshooting Guide
Issue: My crocetin solution appears to be degrading or changing color.
-
Possible Cause 1: Light Exposure. Direct exposure to light, especially UV or blue light, can rapidly cause both isomerization and oxidative degradation.[3][9]
-
Solution: Always work under dim or red light. Store all crocetin-containing solutions in amber vials or light-blocking containers. Prepare solutions fresh whenever possible.
-
-
Possible Cause 2: High Temperature. Elevated temperatures accelerate isomerization and degradation.[5][10]
-
Solution: Avoid heating crocetin solutions unless it is part of a specific experimental protocol (e.g., forming inclusion complexes). Store stock solutions at -20°C or -80°C and working solutions on ice or at 4°C for short periods.
-
-
Possible Cause 3: Inappropriate pH. Extreme pH values can catalyze degradation.[7]
-
Solution: Check the pH of your medium. If working in an aqueous solution, consider buffering it to a weakly acidic or neutral pH (e.g., pH 5.0-7.0).
-
Issue: I am observing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Isomerization. The appearance of new peaks, often eluting close to the main trans-crocetin peak, is a strong indicator of cis-isomer formation.[5][11]
-
Solution: Review your sample handling and storage procedures. Implement stricter light and temperature controls. To confirm, you can intentionally expose a sample to heat (e.g., 100°C for 1 hour) and light to observe the growth of these secondary peaks, which correspond to cis-isomers.[2]
-
Issue: My experimental results show poor reproducibility.
-
Possible Cause: Inconsistent Isomer Content. If your crocetin stock solution is isomerizing over time, the ratio of trans to cis isomers will change, leading to variable results in biological assays.
-
Solution: Implement a strict protocol for stock solution preparation and storage. Prepare smaller, single-use aliquots to avoid repeated thawing of the main stock. It is also good practice to periodically check the purity and isomeric ratio of your stock solution using HPLC-DAD.
-
Data on Crocetin Stability
The following tables summarize quantitative data regarding the stability of trans-crocetin under various conditions.
Table 1: Influence of Heat and Light on trans-Crocetin Isomerization (Data derived from a heat-induced isomerization study)
| Treatment Condition | Duration | % trans-crocetin Isomerized to cis-crocetin | Reference |
| 100°C water bath + ambient light (1 hr/day) | 3 days | ~13.9% | [5] |
| 100°C water bath + ambient light (1 hr/day) | 4 days | ~14.1% | [5] |
| 100°C water bath + ambient light (1 hr/day) | 7 days | ~15.7% | [5] |
Table 2: Stability of Free trans-Crocetin vs. Cyclodextrin Inclusion Complexes (ICs) after 10 Days (Data represents the remaining percentage of the initial crocetin content)
| Storage Condition | Free Crocetin | CRT/α-CD IC | CRT/HP-β-CD IC | CRT/γ-CD IC | Reference |
| 60°C | ~65% | ~88% | ~92% | ~90% | [1] |
| 4500 ± 500 lx light at 25°C | ~70% | ~90% | ~94% | ~92% | [1] |
| 75% relative humidity at 25°C | ~80% | ~92% | ~95% | ~93% | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable trans-Crocetin Stock Solution
-
Materials: trans-Crocetin powder, anhydrous DMSO, 1.5 mL amber microcentrifuge tubes, precision balance.
-
Procedure:
-
Perform all steps under dim light conditions.
-
Weigh the desired amount of trans-crocetin powder in a tared amber tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 1-2 mg/mL).[5]
-
Vortex thoroughly until the crocetin is fully dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[5]
-
For use, thaw a single aliquot and dilute it into the appropriate experimental buffer immediately before the experiment. Do not refreeze the thawed aliquot.
-
Protocol 2: Quantification of cis- and trans-Crocetin Isomers using HPLC-DAD
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV-Vis detector and a C18 analytical column.[12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used.[12][13]
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 30% to 70% Solvent B over 20 minutes, at a flow rate of ~0.9 mL/min.[12]
-
Detection: Monitor at the maximum absorbance wavelength for crocetin, which is around 427-440 nm.[5][12] The trans-isomer is typically the major peak, while cis-isomers will appear as separate, often smaller, peaks with slightly different retention times and spectral characteristics.
-
Quantification: Integrate the peak areas for the trans and all visible cis isomers. The percentage of each isomer can be calculated relative to the total integrated area of all crocetin-related peaks.
Protocol 3: Stabilization of Crocetin via Cyclodextrin Inclusion Complex Formation
This protocol enhances the stability and aqueous solubility of crocetin.[1][14]
-
Materials: trans-Crocetin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, ultrasonic bath.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add trans-crocetin powder to the HP-β-CD solution in a specific molar ratio (e.g., 1:3 crocetin to cyclodextrin).
-
Sonicate the mixture in an ultrasonic bath. This provides the energy for the crocetin molecule to enter the hydrophobic cavity of the cyclodextrin.[14]
-
After sonication, the solution can be filtered to remove any undissolved crocetin. The resulting solution contains the crocetin-cyclodextrin inclusion complex.
-
The complex can be used in solution or lyophilized to produce a stable, water-soluble powder.[14] This formulation significantly improves stability against heat, light, and moisture.[1][15]
-
Visual Guides and Workflows
Below are diagrams created using Graphviz to illustrate key concepts and workflows for managing crocetin stability.
Caption: Factors inducing crocetin isomerization and corresponding prevention strategies.
Caption: Recommended experimental workflow for handling crocetin to ensure stability.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 5. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Monochromatic blue light enhances crocin and picrocrocin content by upregulating the expression of underlying biosynthetic pathway genes in saffron (Crocus sativus L.) [frontiersin.org]
- 10. Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) … [ouci.dntb.gov.ua]
- 12. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]
- 14. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Shelf-Life of Products Containing Gardenia Yellow
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of products containing Gardenia yellow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary active components?
This compound is a natural colorant extracted from the fruit of the Gardenia jasminoides Ellis plant.[1] Its vibrant yellow hue is primarily attributed to a group of water-soluble carotenoids, with the main components being crocin and crocetin.[2] These compounds are not only responsible for the color but also contribute to the biological activities of the extract, including antioxidant and anti-inflammatory properties.
Q2: What are the key factors influencing the stability of this compound in a formulation?
The stability of this compound is significantly affected by several factors, including:
-
pH: The pigment is most stable in a neutral to slightly alkaline pH range.
-
Light: Exposure to UV and visible light can cause photodegradation, leading to color fading.[3][4]
-
Temperature: High temperatures accelerate the degradation of the pigment.
-
Metal Ions: The presence of certain metal ions, such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺), can lead to discoloration and degradation.[5]
-
Oxidizing and Reducing Agents: These agents can negatively impact the stability of the pigment.[5]
Q3: What is the optimal pH range for maintaining the stability of this compound?
This compound exhibits its highest stability in a pH range of 7.0 to 8.0. Under acidic conditions, particularly below pH 5.0, the pigment's stability decreases significantly, leading to a rapid loss of color.[5]
Q4: How can the shelf-life of products containing this compound be improved?
Several strategies can be employed to enhance the stability and extend the shelf-life of products containing this compound:
-
Addition of Antioxidants: Incorporating antioxidants such as tea polyphenols, ascorbic acid, and rosmarinic acid can significantly improve the stability of this compound by mitigating oxidative degradation.[6][7]
-
Microencapsulation: Encapsulating the pigment in a protective matrix, such as maltodextrin, gum arabic, or whey protein, can shield it from adverse environmental factors like light, heat, and oxygen.[6][8][9]
-
Chelating Agents: The addition of chelating agents can help to sequester metal ions that may catalyze degradation reactions.
-
Opaque Packaging: Using light-blocking packaging materials can prevent photodegradation.
Troubleshooting Guide
Q5: My product containing this compound is fading over time. What are the potential causes and how can I resolve this?
Color fading is a common issue and can be attributed to several factors. The following troubleshooting guide can help identify and address the root cause.
Caption: Troubleshooting logic for color fading of this compound.
Q6: The color of my this compound formulation has turned greenish. What causes this and how can it be prevented?
A greenish discoloration is often due to the presence of geniposide (B1671433), a precursor in this compound, which can react with amino acids to form blue pigments. This blue, in combination with the original yellow, results in a green hue.
-
Cause: Presence of geniposide and amino acids in the formulation.
-
Prevention:
-
Use a highly purified this compound extract with a low geniposide content.
-
Avoid formulating with high concentrations of free amino acids.
-
Control the pH of the formulation, as the reaction is pH-dependent.
-
Q7: I am observing precipitation in my liquid formulation. What could be the cause?
Precipitation can occur due to a few reasons:
-
pH Shift: A significant change in pH can reduce the solubility of the pigment.
-
Interactions with Other Ingredients: The pigment may interact with other components in the formulation, such as proteins or polysaccharides, leading to the formation of insoluble complexes.
-
Saturation: The concentration of this compound may have exceeded its solubility limit in the solvent system.
To resolve this, ensure the pH is maintained within the optimal range and conduct compatibility studies with other ingredients. If saturation is the issue, consider reducing the concentration or using a co-solvent.
Data Presentation
Table 1: Effect of pH on the Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Color Retention (%) |
| 3.0 | 60 | 10 | < 40 |
| 5.0 | 60 | 10 | > 80 |
| 7.0 | 60 | 10 | > 95 |
| 8.5 | 60 | 10 | > 95 |
| 3.0 | 100 | 10 | < 20 |
| 5.0 | 100 | 10 | > 80 |
| 7.0 | 100 | 10 | > 80 |
| 8.5 | 100 | 10 | > 80 |
Data synthesized from a study on a related Gardenia-derived pigment, indicating high stability at pH 5.0 and above.[5]
Table 2: Influence of Metal Ions on the Stability of Gardenia-Derived Pigment
| Metal Ion (at 0.1 M) | Effect on Stability |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | Minimal impact |
| Al³⁺, Fe²⁺, Fe³⁺, Cu²⁺ | Significant reduction in stability |
Based on a study on a Gardenia-derived blue pigment, highlighting the detrimental effects of certain metal ions.[5]
Table 3: Improvement of this compound Stability with Antioxidants
| Antioxidant | Concentration | Condition | Stability Improvement |
| Tea Polyphenols | 0.2% | Heat, Light, Ferric Iron | Significant |
| Ascorbic Acid | 0.2% | Heat, Light, Ferric Iron | Moderate |
| Rosmarinic Acid | Not specified | Light and Thermal Treatment | Significant |
| Tannic Acid | Not specified | Light and Thermal Treatment | Significant |
Qualitative summary based on studies showing the protective effects of various antioxidants.[6][7]
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol outlines a method for assessing the stability of this compound in a liquid formulation under various stress conditions.
Caption: Experimental workflow for stability testing of this compound.
Methodology:
-
Preparation of Samples: Prepare the final product formulation containing this compound. Aliquot the formulation into separate, sealed containers for each stress condition and time point.
-
Application of Stress Conditions:
-
Temperature: Place samples in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Light: Expose samples to a controlled light source, such as a xenon arc lamp, to simulate sunlight.[3][4] Keep control samples in the dark.
-
pH: Adjust the pH of different sample sets to various levels (e.g., 3, 5, 7, 9) using appropriate buffers.
-
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a sample from each stress condition.
-
Spectrophotometric Measurement:
-
Dilute the sample if necessary to obtain an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the sample at the maximum absorption wavelength (λmax) of this compound, which is approximately 440 nm.
-
-
Data Analysis:
-
Calculate the percentage of color retention at each time point relative to the initial absorbance (time 0).
-
Plot color retention versus time to determine the degradation kinetics.
-
Protocol 2: HPLC Analysis of Crocin Content
This method provides a more precise quantification of the primary coloring component, crocin, for stability assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the product and dissolve or extract it in a suitable solvent (e.g., methanol-water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 1% phosphoric acid).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 440 nm.
-
Column Temperature: 35°C.[11]
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of crocin.
-
Inject the samples and standards into the HPLC system.
-
Quantify the amount of crocin in the samples by comparing the peak area with the standard curve.
-
Protocol 3: Preparation of Microencapsulated this compound
This protocol provides a general guideline for improving the stability of this compound through spray-drying microencapsulation.
Methodology:
-
Preparation of the Emulsion:
-
Dissolve the wall material (e.g., maltodextrin, gum arabic) in distilled water.[6]
-
Disperse the this compound powder in the wall material solution.
-
Homogenize the mixture to form a stable emulsion.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the inlet and outlet temperatures to optimize the drying process and encapsulation efficiency.
-
Collect the powdered microcapsules from the cyclone separator.
-
-
Characterization:
-
Evaluate the encapsulation efficiency by measuring the surface and total pigment content.
-
Analyze the morphology of the microcapsules using scanning electron microscopy (SEM).
-
Assess the stability of the microencapsulated pigment under various stress conditions as described in Protocol 1.[8]
-
References
- 1. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Surfactant and Metal Ions on the Stability and Rheological Properties of Nanoemulsions Loaded with this compound Pigment | MDPI [mdpi.com]
- 3. Dyeing mechanism and photodegradation kinetics of this compound natural colorant [agris.fao.org]
- 4. Dyeing mechanism and photodegradation kinetics of this compound natural colorant | Semantic Scholar [semanticscholar.org]
- 5. Transformation of this compound Waste Production into Gardenia Blue Pigment by Leifsonia sp. ZF2019 and Evaluation of Its Physicochemical Stability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability evaluation of this compound pigment in presence of different phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural characterization, physicochemical properties, and stability of this compound pigment microcapsules [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the HPLC analysis of Gardenia yellow
Welcome to our technical support center for the HPLC analysis of Gardenia yellow. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to matrix effects in the analysis of this natural colorant.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the HPLC analysis of this compound?
A: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2] In the context of this compound analysis, which is often used in complex food products like dairy, confectionery, and beverages, these interferences can either suppress or enhance the detector response to the main coloring components, crocin and crocetin (B7823005).[2][3] This can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[4] Common matrix components in food that can cause these effects include fats, proteins, sugars, and other natural pigments.[2][5]
Q2: I am observing poor peak shape (e.g., peak tailing) in my chromatograms. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC analysis and can be caused by several factors when analyzing this compound. The primary causes include secondary interactions between the analytes and the stationary phase, column overload, or issues with the HPLC system itself.[6][7]
Troubleshooting Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: The main components of this compound, crocins, have polar functional groups that can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[6]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[7]
-
-
Column Contamination and Voids: Accumulation of matrix components on the column inlet frit or the formation of a void in the packing material can cause peak tailing.[5]
-
Extra-Column Dead Volume: Excessive tubing length or improper fittings can contribute to peak broadening and tailing.[8]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected.[7]
-
Q3: How can I identify and quantify matrix effects in my specific sample?
A: The presence and extent of matrix effects can be determined by comparing the analytical response of the analyte in a pure solvent standard to that in a matrix-matched standard.[1] The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100 [10]
-
A negative ME value indicates signal suppression.
-
A positive ME value indicates signal enhancement.
-
Values between -20% and +20% are often considered acceptable, but values outside this range typically require corrective actions.[1]
Alternatively, comparing the slopes of the calibration curves prepared in a neat solvent and in the sample matrix extract can also quantify the matrix effect.[1]
Q4: What are the most effective strategies to mitigate matrix effects when analyzing this compound in complex food matrices?
A: Several strategies can be employed to minimize or compensate for matrix effects:
-
Thorough Sample Preparation: The goal is to remove as many interfering matrix components as possible before HPLC analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound analysis, C18 cartridges are commonly used.[11]
-
Liquid-Liquid Extraction (LLE): This can be used to partition the analytes of interest away from interfering substances.
-
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[4] This helps to ensure that the standards and the samples experience the same matrix effects, leading to more accurate quantification.
-
Standard Addition Method: This method involves adding known amounts of the analyte standard to the sample itself.[12] By observing the increase in signal, the original concentration of the analyte in the sample can be determined, effectively compensating for matrix effects.[13][14] This is particularly useful when a blank matrix is not available.
-
Use of an Internal Standard (IS): An ideal internal standard is structurally similar to the analyte and experiences the same matrix effects.[15] By adding a known amount of the IS to all samples and standards, any signal suppression or enhancement of the analyte will be mirrored by the IS, allowing for accurate correction. For crocetin analysis, 13-cis retinoic acid has been used as an internal standard due to its structural similarity.[1]
Troubleshooting Guides
Guide 1: General HPLC System Troubleshooting
This guide provides a systematic approach to resolving common HPLC issues encountered during the analysis of this compound.
| Symptom | Possible Cause | Suggested Solution |
| No Peaks | No injection, detector off, no flow | Check autosampler, detector settings, and pump. Ensure mobile phase reservoirs are not empty. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, guard column) | Systematically isolate components to identify the blockage. Replace the guard column. Reverse and flush the analytical column (if permissible).[4] |
| Fluctuating Baseline | Air bubbles in the pump or detector, mobile phase not properly mixed or degassed | Degas the mobile phase. Purge the pump to remove air bubbles.[16] |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column | Run a blank gradient. Clean the injector. Use fresh, high-purity mobile phase. |
| Drifting Retention Times | Change in mobile phase composition, column temperature fluctuations, column equilibration issues | Ensure accurate mobile phase preparation. Use a column oven for temperature control. Allow sufficient time for column equilibration.[17] |
Guide 2: Addressing Matrix Effects in Different Food Matrices
| Food Matrix | Potential Interfering Substances | Recommended Sample Preparation Strategy | Mitigation Strategy |
| Dairy Products (e.g., Yogurt, Ice Cream) | Fats, proteins, sugars | Protein precipitation with acetonitrile (B52724) followed by centrifugation. Saponification can be used to remove lipids.[18][19] | Matrix-matched calibration using a blank dairy product. |
| Beverages (e.g., Juices, Soft Drinks) | Sugars, organic acids, other natural colorants | Dilution followed by filtration. Solid-Phase Extraction (SPE) with a C18 cartridge for cleanup.[16] | Standard addition method. |
| Confectionery (e.g., Candies, Jellies) | High sugar content, gelling agents (e.g., pectin, gelatin) | Dissolution in hot water, followed by filtration. SPE can be used for further cleanup. | Matrix-matched calibration. |
| Meat Products | Fats, proteins | Ultrasonic extraction with methanol (B129727), followed by centrifugation.[15] | Internal standard addition. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Meat Products
This protocol is adapted from a method for determining this compound in meat products.[15]
-
Homogenization: Homogenize 2g of the meat sample.
-
Extraction: Add 12 mL of methanol to the homogenized sample.
-
Ultrasonication: Sonicate the mixture for 20 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process on the residue with another 12 mL of methanol.
-
Pooling: Combine the supernatants.
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Data from a Validated Method for Meat Products: [15]
| Parameter | Crocin | Crocetin |
| Linearity Range (mg/mL) | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Detection Limit (µg/g) | ≤ 0.07 | ≤ 0.07 |
| Mean Spike Recovery (%) | 83.51 - 96.00 | 83.51 - 96.00 |
| Relative Standard Deviation (RSD) (%) | ≤ 2.94 | ≤ 2.94 |
Protocol 2: Solid-Phase Extraction (SPE) for Crocins from an Aqueous Matrix
This protocol is based on the separation of crocins from saffron extracts and can be adapted for beverage samples.[11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 8 mL of acetonitrile followed by 15 mL of distilled water.
-
Sample Loading: Load 3 mL of the aqueous sample extract onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of distilled water to remove polar interferences.
-
Elution: Elute the crocins with 10 mL of 50% (v/v) acetonitrile in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
References
- 1. waters.com [waters.com]
- 2. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of interfering compounds in the determination of tocopherol in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Acute and Subchronic Oral Toxicity Study of this compound E500 in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. Determination of this compound in Meat Products by High Performance Liquid Chromatography [spkx.net.cn]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Gardenia Yellow and Saffron-Derived Crocin for Researchers and Drug Development Professionals
An in-depth guide to the chemical composition, biological activities, and experimental evaluation of two prominent natural yellow pigments.
Gardenia yellow, derived from the fruit of Gardenia jasminoides, and crocin, the primary coloring component of saffron from Crocus sativus stigmas, are two of the most important natural yellow colorants utilized in the food, pharmaceutical, and cosmetic industries. While both owe their vibrant yellow hue to the presence of crocins, a class of water-soluble carotenoids, their overall chemical profiles, and consequently their biological activities and toxicological properties, exhibit notable differences. This guide provides a comprehensive comparative analysis of this compound and saffron-derived crocin, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Chemical Composition: A Tale of Two Sources
The fundamental distinction between this compound and saffron-derived crocin lies in their chemical composition beyond the shared crocins. This compound is a complex mixture of compounds, whereas saffron's coloration is almost exclusively due to crocins.
Table 1: Comparative Chemical Composition
| Component | This compound | Saffron-Derived Crocin | Key Distinctions |
| Primary Pigments | Crocins (e.g., Crocin-1, Crocin-2)[1][2] | Crocins (primarily α-crocin)[3][4] | Both contain crocins, but the specific profile and isomers may differ. |
| Iridoid Glycosides | Present (e.g., Geniposide)[2][3][5] | Absent | Geniposide (B1671433) is a key marker for this compound and is not found in saffron.[3] |
| Flavor Precursor | Absent | Present (Picrocrocin)[3] | Picrocrocin (B1677794) is responsible for the bitter taste of saffron. |
| Aroma Compound | Absent | Present (Safranal)[3] | Safranal (B46814) imparts the characteristic aroma to saffron. |
| Other Compounds | Chlorogenic acid, pectin, proteins, lipids[2] | Flavonoids (e.g., kaempferol), vitamins, minerals[5] | The matrix of accompanying compounds differs significantly, influencing overall properties. |
The presence of geniposide in this compound is a critical differentiator, not only for its contribution to the extract's biological activity but also as a marker to detect the adulteration of saffron with the less expensive Gardenia extract.[3][6]
Extraction Methodologies
The extraction of crocins from both Gardenia fruits and saffron stigmas typically employs polar solvents due to the water-soluble nature of these glycosylated carotenoids.
Table 2: Common Extraction Solvents and Conditions
| Source | Solvent(s) | Typical Conditions | Reference(s) |
| This compound | Water, Ethanol (B145695) (e.g., 56%), Methanol (B129727) | Temperature: 55°C, Time: ~57 min (Optimized for ethanol extraction) | [7] |
| Saffron-Derived Crocin | Water, Ethanol, Methanol | Varied, often at room or slightly elevated temperatures. | [1][8][9] |
Optimization of extraction parameters, such as solvent concentration, temperature, and time, is crucial to maximize the yield of crocins while minimizing the degradation of these heat and light-sensitive compounds.[7][10]
Comparative Biological Activities and Toxicity
Both this compound and saffron-derived crocin have garnered significant interest for their diverse pharmacological effects. While the shared crocin content underlies many of their similar activities, the unique components of each contribute to their distinct biological profiles.
Table 3: Comparative Biological Efficacy
| Biological Activity | This compound | Saffron-Derived Crocin | Notes |
| Antioxidant Activity | Possesses antioxidant properties, partly attributed to crocins.[11][12] | Strong antioxidant activity, well-documented for crocin.[4][12][13] | Other compounds in this compound may also contribute to its overall antioxidant effect.[12] |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects.[14][15] | Exhibits potent anti-inflammatory properties.[4][15][16] | Crocin is a major contributor to this activity in both extracts. |
| Neuroprotective Effects | Shows neuroprotective potential.[14] | Widely studied for its neuroprotective effects against various neurological disorders.[4][16][17][18][19] | Crocin is a key bioactive compound responsible for these effects. |
| Anti-cancer Activity | Exhibits anti-cancer properties. | Demonstrates significant anti-cancer activity against various cancer cell lines.[20][21][22][23] | The majority of research has focused on saffron-derived crocin and pure crocin. |
Table 4: Comparative Toxicity Data
| Parameter | This compound | Saffron-Derived Crocin | Reference(s) |
| Acute Oral LD50 (Rats) | >15.0 g/kg body weight | Crocin: 1-5 g/kg body weight (varies with purity) | [24][25] |
| NOAEL (Rats) | 0.50 g/kg body weight/day (90-day study) | Data for saffron extracts and pure crocin suggest low toxicity at therapeutic doses. | [26][27] |
It is important to note that the geniposide in this compound is considered to have some level of toxicity, particularly hepatotoxicity after conversion to genipin.[24][28]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test samples (this compound or saffron-derived crocin) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[15]
-
Prepare serial dilutions of the test samples and the positive control.
-
In a 96-well plate or cuvettes, add a specific volume of the sample or standard to a defined volume of the DPPH working solution.[3]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).[3][24]
-
Measure the absorbance of each reaction at 517 nm.[24]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[24]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test samples
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][29]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[29]
-
Prepare serial dilutions of the test samples and the positive control.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.[1]
-
Include a blank control containing the solvent and the diluted ABTS•+ solution.
-
Incubate the reactions at room temperature for a specific time (e.g., 6 minutes).[29]
-
Measure the absorbance at 734 nm.[1]
-
Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., cancer cell lines)
-
Test compounds (this compound or saffron-derived crocin)
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][9]
-
Treat the cells with various concentrations of the test compounds and include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][30]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[30]
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength between 550 and 600 nm.[7]
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow for evaluating the antioxidant activity of this compound and saffron extracts.
Caption: Key signaling pathways modulated by crocin, contributing to its neuroprotective and anti-cancer effects.[31]
Conclusion
Both this compound and saffron-derived crocin are valuable natural products with significant potential in various scientific and industrial applications. While their shared crocin content provides a basis for similar biological activities, the presence of unique compounds such as geniposide in this compound and picrocrocin and safranal in saffron leads to distinct chemical and biological profiles. For researchers and drug development professionals, a thorough understanding of these differences is paramount. The choice between this compound and saffron-derived crocin will ultimately depend on the specific application, desired biological effect, and considerations regarding the presence and activity of their unique secondary metabolites. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation and development in this exciting field of natural product science.
References
- 1. benchchem.com [benchchem.com]
- 2. Key Active Ingredients in Saffron Extract: Crocin & Safranal [nutritionsupplyeu.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Toxicology effects of saffron and its constituents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. China 100% Pure natural pigment this compound Gardenia Extract Powder Geniposide 30%-50% manufacturers and suppliers | Demeter Biotech [demeterherb.com]
- 21. Wholesale Premium Geniposide 98% – Pure Gardenia Extract for Pharmaceutical & Nutraceutical Applications,Premium Geniposide 98% – Pure Gardenia Extract for Pharmaceutical & Nutraceutical Applications Factory - Cqherb.com [cqherb.com]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 25. Acute and Subchronic Oral Toxicity Study of this compound E500 in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 27. Saffron - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Synthetic vs. Natural Yellow Food Colorants
For Researchers, Scientists, and Drug Development Professionals
The use of food colorants is ubiquitous in the food and pharmaceutical industries. While synthetic colorants have long been favored for their stability and cost-effectiveness, there is a growing interest in natural alternatives due to consumer demand for "clean label" products. This guide provides an objective comparison of the in vitro cytotoxicity of a widely used synthetic yellow food colorant, Tartrazine (B75150) (E102), against two popular natural yellow colorants, Curcumin (from turmeric) and Beta-carotene (B85742) (a carotenoid). The information presented herein is supported by experimental data to assist researchers in making informed decisions regarding the selection of these agents in their studies.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tartrazine, Curcumin, and Beta-carotene in various cell lines. The IC50 value represents the concentration of a substance required to inhibit a biological process, in this case, cell viability, by 50%. Lower IC50 values are indicative of higher cytotoxic potential.
Table 1: IC50 Values of Tartrazine
| Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Human normal fibroblast (FGH) | MTT | 72 h | > 100 µg/mL | [1] |
| Human normal gastric mucosal (MN01) | MTT | 72 h | > 100 µg/mL | [1] |
| Chinese Hamster Ovary (CHO) | Calcein AM | 24 h | > 2000 µM | [2] |
| Human Lymphocytes | - | - | No cytotoxic effects observed at various concentrations | [3] |
| Artemia salina (brine shrimp) | Lethality Assay | 48 h | 221.5 µg/mL (LC50) | [1] |
Table 2: IC50 Values of Curcumin
| Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Human breast cancer (MCF-7) | MTT | 24 h | 44.61 µM | [4] |
| Human breast cancer (MDA-MB-231) | MTT | 24 h | 54.68 µM | [4] |
| Human mammary gland epithelium (184A1) | MTT | 24 h | 59.37 µM | [4] |
| Human cervical cancer (HeLa) | WST-1 | 72 h | 13.33 µM | [5] |
| Human lung cancer (H460) | MTT | 72 h | 7.31 µM | [6] |
| Human leukemia (HL-60) | - | 48 h | ~10-15 µM | [7] |
| Human leukemia (K562) | - | 48 h | ~15-20 µM | [7] |
Table 3: IC50 Values of Beta-carotene
| Cell Line | Assay | Exposure Time | IC50 Value/Effective Concentration | Reference |
| Human colon cancer (LS 180) | - | - | Significant reduction in survival at 2.9 µM | [8] |
| Human colon cancer (SW 620) | - | - | Significant reduction in survival at 2.9 µM | [8] |
| Human colon cancer (HCT-15) | - | - | Significant reduction in survival at 5.8 µM | [8] |
| Human breast cancer (MCF-7) | Cytotoxicity Assay | - | 21.15 µg/mL | [9] |
| Human lung cancer (HTB) | MTT | - | 78.96 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for two common in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and test substance.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[11]
-
Cell culture medium
-
Test substance (colorant)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[13]
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test substance. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11][13] Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[11][13]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against the concentration of the test substance.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Materials:
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[14]
-
Cell culture medium
-
DPBS (without calcium and magnesium)[14]
-
Neutral Red destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment and at least 50% confluency.[14]
-
Treatment: Expose the cells to various concentrations of the test substance for a predetermined period (e.g., 24 hours).[14]
-
Dye Incubation: After treatment, discard the medium, rinse the cells with DPBS, and add 100 µL of Neutral Red solution to each well. Incubate for 1-4 hours at 37°C.[14]
-
Dye Extraction: Discard the Neutral Red solution, rinse the wells with DPBS, and add 150 µL of the destain solution to extract the dye from the cells.[14]
-
Absorbance Measurement: Shake the plate for at least 10 minutes to ensure complete extraction and a homogenous suspension.[14] Measure the optical density (OD) at 540 nm using a microplate reader.[14]
-
Data Analysis: The percentage of Neutral Red uptake is compared to the control to determine the relative cytotoxicity of the test substance.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The cytotoxic effects of these food colorants are mediated by distinct signaling pathways.
Caption: Tartrazine-induced oxidative stress pathway.
Caption: Curcumin-induced intrinsic apoptosis pathway.
Caption: Beta-carotene-induced cytotoxic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study.
Caption: General workflow for in vitro cytotoxicity testing.
Concluding Remarks
The presented data indicates that the synthetic yellow food colorant Tartrazine generally exhibits low cytotoxicity in vitro, particularly in non-cancerous cell lines.[1] However, some studies suggest potential for genotoxicity at higher concentrations.[3] In contrast, the natural colorant Curcumin demonstrates significant cytotoxic effects, especially towards cancer cell lines, and appears to be a potent inducer of apoptosis.[4][5] The cytotoxicity of Beta-carotene is more variable and can be influenced by factors such as its formulation and the cellular environment.[8][15]
This guide provides a foundation for researchers to compare the cytotoxic profiles of these common yellow food colorants. The choice of colorant should be guided by the specific application, the cell types involved, and the desired biological outcome. Further investigation into the mechanisms of action and potential synergistic or antagonistic effects with other compounds is warranted.
References
- 1. Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological and ecotoxicological aspects of tartrazine yellow food dye: a literature review | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]
- 4. wcrj.net [wcrj.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro beta-carotene toxicity for human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced cytotoxic activity of beta carotene conjugated liposomes...: Ingenta Connect [ingentaconnect.com]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. qualitybiological.com [qualitybiological.com]
- 15. Cytotoxic effect of beta-carotene in vitro is dependent on serum concentration and source - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability Showdown: Gardenia Yellow's Thermal Degradation Kinetics Versus Other Natural Colorants
A comprehensive analysis for researchers and product developers on the thermal stability of natural food colorants. This guide provides a comparative assessment of the thermal degradation kinetics of Gardenia yellow against other widely used natural colorants, supported by quantitative data and detailed experimental protocols.
The demand for natural colorants in the food, pharmaceutical, and cosmetic industries is burgeoning, driven by consumer preferences for clean-label ingredients. However, the inherent instability of these compounds, particularly to heat, presents a significant challenge during processing and storage. Understanding the thermal degradation kinetics is paramount for predicting color loss, optimizing process parameters, and ensuring final product quality. This guide offers an in-depth comparison of the thermal stability of this compound, a popular yellow colorant, with other natural pigments such as carotenoids, anthocyanins, and chlorophylls (B1240455).
Comparative Thermal Degradation Kinetics
The thermal degradation of most natural colorants, including this compound, generally follows first-order reaction kinetics.[1][2][3][4][5][6] This means the rate of degradation is directly proportional to the concentration of the colorant. The stability of these pigments can be quantitatively compared using two key parameters derived from this model: the rate constant (k) and the activation energy (Ea).
-
Rate Constant (k): This value indicates the speed of the degradation reaction at a specific temperature. A higher k value signifies a faster degradation and lower stability.
-
Activation Energy (Ea): This represents the minimum energy required to initiate the degradation reaction. A higher Ea value suggests that the colorant is more resistant to degradation as the temperature increases, indicating greater thermal stability.
The following table summarizes the kinetic parameters for the thermal degradation of this compound and other selected natural colorants from various studies.
| Natural Colorant | Source / Type | Reaction Order | Temperature (°C) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| This compound | First | 30 - 90 | Not specified | 31.2 | [1][7] | |
| Carotenoids | β-Carotene | First | 30 - 90 | Not specified | 6.5 | [1][7] |
| Lutein (B1675518) | First | 30 - 90 | Not specified | 3.2 | [1][7] | |
| Banana-Pumpkin Puree | First | 60 - 90 | 0.0050 - 0.0152 | 35.36 | [8] | |
| Sweet Potato | First | 75 - 95 | Not specified | Not specified | [4][9] | |
| Anthocyanins | Blood Orange Juice | First | 70 - 90 | 0.0844 - 0.2487 | 55.81 | [6][10][11] |
| Sour Cherry | First | 80 - 120 | 0.022 - 0.085 (Cy-3-GR) | 42 - 55 | [12] | |
| Black Rice Bran | First | 60 - 100 | Increases with T | Not specified | ||
| Purple Maize Flour | First | 120 - 180 | Not specified | Not specified | [3] | |
| Chlorophylls | Mint Leaves Puree | First | 80 - 145 | Not specified | 6.45 - 47.67 | [5] |
| Broccoli Juice | First | >60 | Not specified | 67.11 - 71.04 | [13] | |
| Spinach Puree | First | 100 - 145 | Not specified | 62.8 - 95.4 (15-22.8 kcal/mol) | [14] | |
| Other Yellows | Curcumin | First | 30 - 90 | Not specified | 23.7 | [1][7] |
| Riboflavin (B1680620) | First | 30 - 90 | Not specified | 36.4 | [1][7] | |
| Opuntia Betaxanthins | First | 30 - 90 | Not specified | 43.7 | [1][7] |
Analysis of Thermal Stability:
Based on the activation energies, this compound (Ea = 31.2 kJ/mol) exhibits moderate thermal stability among the yellow colorants studied.[1][7] It is considerably more stable than β-carotene (Ea = 6.5 kJ/mol) and lutein (Ea = 3.2 kJ/mol), but less stable than Opuntia betaxanthins (Ea = 43.7 kJ/mol) and riboflavin (Ea = 36.4 kJ/mol).[1][7]
Compared to other classes of pigments, this compound's thermal stability is generally lower than that of many anthocyanins and chlorophylls. For instance, anthocyanins from blood orange juice and sour cherry show higher activation energies, ranging from 42 to 55.81 kJ/mol, indicating greater resistance to heat-induced degradation.[6][10][12] Similarly, chlorophylls in broccoli juice and spinach puree demonstrate robust thermal stability with activation energies well above 60 kJ/mol.[13][15][14]
It is crucial to note that factors such as pH, the presence of oxygen, light, and the food matrix itself can significantly influence the thermal stability of these colorants.[16][17][18] For example, anthocyanins are known to be more stable at lower pH values.[16][17]
Experimental Protocols for Determining Thermal Degradation Kinetics
The following provides a generalized methodology for assessing the thermal stability of natural colorants, based on protocols cited in the literature.[16][19]
1. Sample Preparation:
-
Prepare a stock solution of the natural colorant in an appropriate solvent (e.g., ethanol-water mixture).[19] For oil-soluble colorants like carotenoids, a small amount of a co-solvent such as acetone (B3395972) may be necessary for complete dissolution.[19]
-
Dilute the stock solution to achieve a specific initial absorbance value at the wavelength of maximum absorbance (λmax), typically between 0.6 and 0.8.
-
If investigating the effect of pH, use appropriate buffer solutions (e.g., acetate (B1210297) buffer) to adjust and maintain the desired pH of the colorant solution.[16]
2. Heat Treatment:
-
Dispense aliquots of the prepared colorant solution into sealed, light-protected containers (e.g., amber glass vials or tubes wrapped in aluminum foil) to prevent evaporation and photodegradation.[16][19]
-
Place the samples in a thermostatically controlled water bath or oven set to the desired experimental temperatures (e.g., 60, 70, 80, 90 °C).[16][20]
-
At predetermined time intervals, withdraw samples and immediately cool them in an ice bath to quench the degradation reaction.[16][20]
3. Analysis of Degradation:
-
Measure the absorbance of the cooled samples at the λmax of the colorant using a UV-Vis spectrophotometer. The concentration of the colorant is proportional to its absorbance according to the Beer-Lambert law.
-
Alternatively, for a more detailed analysis of specific pigment compounds, High-Performance Liquid Chromatography (HPLC) can be employed.[4][16]
-
Color changes can also be quantified by measuring the CIELab* color space values using a colorimeter.[11][16]
4. Kinetic Data Analysis:
-
To determine the reaction order, plot different functions of concentration (or absorbance) versus time. For a first-order reaction, a plot of the natural logarithm of the concentration ratio (ln(C/C₀)) versus time will yield a straight line.
-
The negative slope of this line corresponds to the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) of the colorant at each temperature using the formula: t₁/₂ = 0.693 / k.
-
To determine the activation energy (Ea), plot the natural logarithm of the rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of the resulting line is equal to -Ea/R, where R is the universal gas constant (8.314 J/mol·K).
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for determining the thermal degradation kinetics of natural colorants and the logical relationship between key kinetic parameters.
Caption: Experimental workflow for kinetic analysis.
Caption: Relationship between kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of thermal degradation of carotenoids related to potential of mixture of wheat, cassava and sweet potato flours in baking products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thermal Degradation Kinetics of Anthocyanins and Visual Color of Blood Orange Juice [chinaagrisci.com]
- 7. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. researchgate.net [researchgate.net]
- 11. ajprd.com [ajprd.com]
- 12. ftb.com.hr [ftb.com.hr]
- 13. Kinetics of chlorophyll degradation and color loss in heated broccoli juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation kinetics of chlorophylls and chlorophyllides [agris.fao.org]
- 16. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro Antioxidant Activity: Gardenia Yellow vs. Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antioxidant properties of Gardenia yellow and curcumin (B1669340). The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to assist researchers and professionals in drug development and related fields in evaluating the potential of these natural compounds as antioxidant agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and curcumin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for this compound extracts and curcumin in several standard antioxidant assays. It is important to note that the values for this compound are for extracts of Gardenia jasminoides fruit, which contain crocins as the primary yellow pigments, while the values for curcumin are for the purified compound.
| Antioxidant Assay | This compound (as G. jasminoides extract) IC50 | Curcumin IC50 | Standard Antioxidant IC50 |
| DPPH Radical Scavenging Activity | 92 ± 0.02 µg/mL[1] | 3.20 µg/mL[2], 53 µM (19.4 µg/mL)[3], 12.22 ± 0.16 µg/mL[4], 48.93 µg/mL[5] | Ascorbic Acid: 82 µM (14.4 µg/mL)[3] |
| ABTS Radical Scavenging Activity | Not explicitly found for G. jasminoides extract | 18.54 µg/mL[2] | Trolox: 2.926 ± 0.029 µg/mL[6] |
| Superoxide (B77818) Radical Scavenging Activity | Not explicitly found | 29.63 ± 2.07 μg/ml | Ascorbic Acid: 34.56 ± 2.11 μg/ml |
| Hydroxyl Radical Scavenging Activity | Not explicitly found | Not explicitly found in comparable units | Not explicitly found |
| Reducing Power Assay | Not explicitly found in IC50 | Comparable to Ascorbic Acid[3] | Not applicable (assay measures reductive ability) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as solvent systems, reaction times, and the specific source and purity of the compounds or extracts.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard methods reported in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test samples (this compound/curcumin) at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A specific volume of the DPPH solution is added to the test sample solutions of different concentrations.
-
The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test samples, and a standard (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
A specific volume of the diluted ABTS•+ solution is mixed with various concentrations of the test sample.
-
After a defined incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
-
Superoxide Anion Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in a reaction system.
-
Reagents: A system to generate superoxide radicals (e.g., phenazine (B1670421) methosulfate-NADH system or a hypoxanthine-xanthine oxidase system), nitroblue tetrazolium (NBT) which is reduced by superoxide to a colored formazan (B1609692), test samples, and a standard.
-
Procedure:
-
The reaction mixture containing the superoxide generating system, NBT, and the test sample at various concentrations is prepared.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The formation of formazan is measured spectrophotometrically (e.g., at 560 nm).
-
The percentage inhibition of superoxide radical generation is calculated, and the IC50 value is determined.
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species.
-
Reagents: A system to generate hydroxyl radicals (e.g., Fenton reaction: FeSO4 + H2O2), a detection molecule that reacts with hydroxyl radicals to produce a colored or fluorescent product (e.g., deoxyribose or salicylic (B10762653) acid), test samples, and a standard.
-
Procedure:
-
The reaction mixture containing the hydroxyl radical generating system, the detection molecule, and the test sample is prepared.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The extent of damage to the detection molecule by the hydroxyl radicals is quantified spectrophotometrically or fluorometrically.
-
The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the ability of an antioxidant to reduce ferric (Fe3+) to ferrous (Fe2+) ions, which forms a colored complex.
-
Reagents: FRAP reagent (containing TPTZ, FeCl3, and acetate (B1210297) buffer), test samples, and a standard (e.g., FeSO4).
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
The reducing power is typically expressed as ferrous ion equivalents.
-
Signaling Pathways in Antioxidant Mechanisms
The antioxidant effects of this compound and curcumin are not only due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound (Crocins and Geniposide)
The primary antioxidant components of this compound are crocins and, to a lesser extent, geniposide. Their mechanisms involve influencing key signaling pathways related to oxidative stress and inflammation. Crocin has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and can modulate antioxidant responses.[7][8] It also appears to inhibit the pro-inflammatory NF-κB pathway. The fruit extract of Gardenia jasminoides has been found to activate PPARγ, a nuclear receptor that can influence mitochondrial function and antioxidant gene expression.[9]
Curcumin
Curcumin is well-documented to exert its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11][12][13][14] Under normal conditions, Nrf2 is kept inactive by Keap1. Curcumin can interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Comparative signaling pathways of this compound and curcumin in antioxidant response.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of the antioxidant activities of this compound and curcumin.
Caption: A generalized workflow for comparing the antioxidant activities of natural compounds.
Conclusion
Both this compound and curcumin demonstrate significant in vitro antioxidant activity. Based on the available data, purified curcumin appears to exhibit a stronger radical scavenging activity with lower IC50 values in DPPH assays compared to extracts of Gardenia jasminoides. However, it is crucial to consider that these comparisons are often between a purified compound (curcumin) and a complex plant extract (this compound). Further studies using purified crocins from this compound under standardized conditions are necessary for a more direct and conclusive comparison.
The antioxidant mechanisms of these two compounds also differ in their primary signaling pathways. Curcumin is a well-established activator of the Nrf2 pathway, leading to the upregulation of a broad range of antioxidant enzymes. The components of this compound, particularly crocins, appear to exert their effects through the modulation of other important pathways such as PI3K/Akt and NF-κB. These distinct mechanisms suggest that their biological effects in more complex systems may be complementary.
This guide provides a foundational understanding for researchers. The selection of either this compound or curcumin for further investigation will depend on the specific application, desired mechanistic action, and the context of the research or product development.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synergistic Antioxidant Activity and Enhanced Stability of Curcumin Encapsulated in Vegetal Oil-Based Microemulsion and Gel Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crocin lessens desipramine-induced phospholipidosis biomarker levels via targeting oxidative stress- related PI3K/Akt/mTOR signaling pathways in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fruit of Gardenia jasminoides Induces Mitochondrial Activation and Non-Shivering Thermogenesis through Regulation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protecti...: Ingenta Connect [ingentaconnect.com]
Comparative Efficacy of Extraction Methods for Gardenia Yellow: A Guide for Researchers
The extraction of Gardenia yellow, a group of water-soluble carotenoid pigments primarily composed of crocins and crocetin, from the fruits of Gardenia jasminoides Ellis is a critical process for its application in the food, pharmaceutical, and cosmetic industries. The efficacy of the extraction method directly impacts the yield, purity, and ultimately, the bioactivity of the final product. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable method for their specific applications.
Data Presentation: A Quantitative Comparison
The performance of different extraction methods can be evaluated based on several key metrics, including extraction yield, processing time, and the quality of the final product, often measured by color value. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Extraction Method | Key Parameters | Yield / Efficacy Metric | Time | Advantages | Disadvantages |
| Conventional Heat Extraction | 50% Ethanol (B145695), 50°C | Color Value: 43.69 g⁻¹[1] | 60 min[1] | Simple setup, low technology barrier | Time-consuming, potential for thermal degradation of pigments, energy-intensive[1][2] |
| Homogenate Extraction | 50% Ethanol, 15:1 liquid-solid ratio, Room Temp | Color Value: 52.37 g⁻¹ (16.6% > Heat Extraction)[1][3] | 41 sec[1][3] | Extremely rapid, energy-efficient, avoids thermal degradation[1] | Requires specialized homogenizer equipment |
| Ultra-High Pressure-Assisted Extraction (UHPAE) | 47.8% Ethanol, 18:1 liquid-solid ratio, 100 MPa | Yield: 7.73 mg/g[4] | ~115 sec[4] | High yield, rapid process | Requires expensive high-pressure equipment |
| Ultrasound-Assisted Extraction (UAE) | 41.5% Ethanol, 2.7g/100mL ratio, 60.4% amplitude | Crocin Yield: 97.05 mg/g[5] | ~6 min[5] | Higher efficiency than conventional methods, reduced time and solvent use[4][6] | Potential for localized heating, equipment cost |
| Mechanochemical-Assisted Extraction (MCAE) | Milling: 30% activated carbon, 200 rpm. Extraction: 80% Ethanol, 5:1 ratio, 75°C | Yield: 1.45% (w/w)[7][8] | 5 min (milling) + 5 min (extraction)[7][8] | Highly selective for this compound over geniposide (B1671433), rapid, low solvent use[7][8] | Requires planetary ball mill, multi-step process |
| CO2-Expanded Liquid + Sonication | 80% Ethanol, 25°C, 10 MPa | Crocin-1: 13.63 µg/mL (31% > Methanol SLE)[2] | 125 sec (sonication) + 1 hr (extraction)[2] | Higher extraction of specific crocins, green technology | High pressure equipment required, complex setup |
| Enzyme-Assisted Extraction (from waste) | 50% Ethanol, uses Celluclast® 1.5 L for hydrolysis | Crocin Yield: 8.61 mg/g (from waste material)[9][10] | 1-2 hours (extraction) + hydrolysis time[11] | Eco-friendly, can improve yield by breaking down cell walls, valorization of waste[9][11] | Cost of enzymes, requires specific pH and temperature control |
Logical Comparison of Extraction Techniques
The choice of an extraction method often involves a trade-off between efficiency, cost, speed, and environmental impact. Modern techniques generally offer significant advantages in terms of speed and yield over traditional methods, albeit with higher initial equipment costs.
Caption: Comparative performance of key extraction methods for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines protocols for several key extraction and purification methods as described in the literature.
Conventional Heat Extraction (Solvent Reflux)
This method serves as a common baseline for comparison.
-
Preparation: Weigh 20.0 g of dried, powdered Gardenia jasminoides fruit.
-
Extraction: Place the powder in a round-bottom flask with 300 mL of 50% aqueous ethanol solution.[1]
-
Heating: Fit the flask with a condenser and heat the mixture to 50°C, stirring continuously for 1 hour.[1]
-
Separation: After extraction, cool the mixture and centrifuge at approximately 4700 r/min for 10 minutes to separate the supernatant from the solid residue.[1]
-
Finishing: Collect the supernatant, which contains the crude this compound extract. The extract can then be concentrated in a rotary evaporator and dried.[1]
Homogenate Extraction
This technique utilizes high-speed mechanical shearing to rupture plant cells, offering a significant reduction in extraction time.
-
Preparation: Use 20.0 g of Gardenia fruit powder (particle size ~1.7 mm).[1]
-
Extraction: Place the powder in a homogenate extractor with 300 mL of 50% aqueous ethanol (15:1 liquid-to-material ratio).[1][3]
-
Homogenization: Operate the homogenizer at room temperature for 41 seconds.[1][3]
-
Separation: Centrifuge the resulting mixture at 4700 r/min for 10 minutes.[1]
-
Finishing: Collect the supernatant for concentration and drying as described previously.[1]
Mechanochemical-Assisted Extraction (MCAE)
This novel method combines mechanical activation with solvent extraction to achieve high selectivity.
-
Pre-treatment (Milling): Mix the Gardenia fruit powder with 30% (w/w) activated carbon.[7][8]
-
Mechanical Activation: Place the mixture in a planetary ball mill. Mill at 200 rpm for 5 minutes with a powder-to-ball weight ratio of 1:5.[7][8]
-
Step 1 Extraction (Geniposide Removal): Extract the milled mixture with water at a 10:1 liquid-solid ratio at 20°C for 5 minutes. This step removes the majority of the water-soluble geniposide.[7][8]
-
Step 2 Extraction (this compound): After filtration, dry the solid residue. Extract this residue with an 80% ethanol solution (containing 1% Tween 20) at a 5:1 liquid-solid ratio at 75-80°C for 5 minutes.[7][8][12]
-
Finishing: Filter the mixture to obtain the crude extract, which is highly enriched in this compound with minimal geniposide content.[12]
Post-Extraction Purification with Macroporous Resin
Crude extracts often contain impurities like geniposide, which can affect the color and stability of the final product. Macroporous resin chromatography is a widely used method for purification.
-
Resin Selection & Preparation: Select a suitable resin (e.g., HPD722, HPD-400) based on its adsorption and desorption characteristics for crocins.[13][14] Activate the resin according to the manufacturer's instructions.
-
Loading: Prepare the crude this compound extract solution (e.g., 15 mg/mL). Load the solution onto the packed resin column at a controlled flow rate (e.g., 1.0 mL/min).[13]
-
Washing (Impurity Removal): Wash the column sequentially with deionized water and a low-concentration ethanol solution (e.g., 15% ethanol) to remove sugars, geniposide, and other polar impurities.[13]
-
Elution (Pigment Collection): Desorb the this compound pigments from the resin using a higher concentration of ethanol (e.g., 70-80% ethanol) at a specified flow rate.[13][14]
-
Finishing: Collect the eluate, which contains the purified this compound. Remove the solvent via rotary evaporation and dry the final product. This process can significantly increase the color value of the pigment.[4]
General Experimental & Purification Workflow
The overall process for obtaining high-purity this compound involves a multi-step workflow, from initial preparation of the raw material to final purification. The choice of extraction method is a critical step that influences the efficiency of the entire process.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN108558645B - Method for extracting crocin from gardenia - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Enrichment and purification of this compound from Gardenia jasminoides var. radicans Makino by column chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Analytical Methods for Crocin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of crocins, the primary bioactive compounds in saffron, is paramount for quality control, standardization of medicinal products, and advancing pharmacological research. This guide provides a comparative overview of the most prevalent analytical methods used for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
At a Glance: Method Comparison
A summary of the key performance characteristics of each method is presented below, offering a quick reference for selecting the most appropriate technique for your research needs.
| Parameter | HPLC-DAD | UV-Vis Spectrophotometry | HPTLC |
| Principle | Chromatographic separation followed by UV-Vis detection | Measurement of light absorbance at a specific wavelength | Chromatographic separation on a planar surface followed by densitometric analysis |
| Specificity | High (separates individual crocins) | Low (measures total crocins) | Moderate to High (can separate major crocins) |
| Linearity (r²) | > 0.999[1][2] | > 0.999 | > 0.998[3] |
| Sensitivity (LOD) | ~1.1 µg/mL[2] | Not typically determined for absolute quantification | ~0.22 ng/mL |
| Sensitivity (LOQ) | ~3.4 µg/mL[2] | Not typically determined for absolute quantification | ~0.66 ng/mL |
| Precision (%RSD) | < 15%[1] | Generally higher variability | < 2% |
| Accuracy (%RE) | < 7%[1] | Can be affected by interfering substances | Good |
| Throughput | Moderate | High | High |
| Cost | High | Low | Moderate |
In-Depth Method Analysis
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is considered the gold standard for crocin quantification due to its high resolution and specificity.[4] This technique allows for the separation and individual quantification of different crocin esters, providing a detailed profile of the sample.
1. Sample Preparation (Saffron Stigmas):
-
Accurately weigh approximately 50 mg of dried and powdered saffron stigmas.
-
Extract the crocins with a 50 mL solution of methanol (B129727) and water (1:1, v/v) by stirring for 1-2 hours in the dark.
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase as needed before injection.
2. HPLC-DAD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.8 - 1.5 mL/min.[4]
-
Injection Volume: 20 µL.[6]
HPLC-DAD methods for crocin analysis demonstrate excellent linearity with correlation coefficients (r²) consistently above 0.999.[1][2] The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low µg/mL range, allowing for sensitive analysis.[2] Precision is generally high, with relative standard deviation (%RSD) values below 15%, and accuracy is also excellent, with relative error (%RE) values under 7%.[1]
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method for the determination of total crocin content.[7] This method is based on the strong absorbance of crocins in the visible region of the electromagnetic spectrum. The ISO 3632 standard recommends this method for assessing the coloring strength of saffron, which is directly related to the total crocin content.[5][7]
1. Sample Preparation (Saffron):
-
Accurately weigh a specific amount of the saffron sample.
-
Extract the crocins with deionized water for 1 hour.
-
Dilute the extract with deionized water.
-
Filter the solution through a 0.45 µm filter.[8]
2. Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 440 nm using a UV-Vis spectrophotometer.[5][8]
-
Use deionized water as a blank.
-
The total crocin content is calculated based on the absorbance value and the specific extinction coefficient.[6]
While UV-Vis spectrophotometry is excellent for rapid quality control, its specificity is low as it measures the total absorbance at 440 nm and cannot distinguish between different crocin analogues or potential interfering substances.[9] However, when calibrated against a standard, it can provide good linearity.[10]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of crocins. It allows for the simultaneous analysis of multiple samples on a single plate and can provide good separation of the major crocin components.[3]
1. Sample and Standard Preparation:
-
Prepare extracts of saffron samples and standard solutions of crocins.
2. HPTLC Plate Preparation and Application:
-
Apply the sample and standard solutions as bands on a pre-coated HPTLC silica (B1680970) gel plate.
3. Chromatographic Development:
-
Develop the plate in a saturated twin-trough chamber with a suitable mobile phase (e.g., ethyl acetate:acetic acid:water).
4. Densitometric Analysis:
-
After development, dry the plate and scan it with a densitometer at 365 nm or other appropriate wavelengths.[3]
-
Quantify the crocins by comparing the peak areas of the samples to those of the standards.
Validated HPTLC methods demonstrate good linearity for crocin quantification, with correlation coefficients (r²) greater than 0.998.[3] The method is highly sensitive, with reported LOD and LOQ values in the nanogram per milliliter range.
Conclusion
The choice of an analytical method for crocin quantification depends on the specific research question and available resources. HPLC-DAD offers the highest specificity and is ideal for detailed profiling of individual crocins. UV-Vis spectrophotometry is a rapid and cost-effective tool for determining total crocin content and is well-suited for routine quality control. HPTLC provides a high-throughput alternative to HPLC, offering a balance between performance and cost for the analysis of multiple samples. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their applications.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective Isolation of Picrocrocin and Crocins from Saffron: From HPTLC to Working Standard Obtaining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uni-lj.si [journals.uni-lj.si]
- 7. nature4science.com [nature4science.com]
- 8. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts | MDPI [mdpi.com]
- 9. Influence of Solvent Polarity on Crocin Content and Surface Properties of Saffron (Crocus sativus L.) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Comparative study of the dyeing properties of Gardenia yellow on different fabrics
A Comparative Study on the Dyeing Properties of Gardenia Yellow on Silk, Cotton, Wool, and Nylon Fabrics
This guide provides a comprehensive comparison of the dyeing properties of this compound, a natural colorant, on four different types of fabrics: silk, cotton, wool, and nylon. The objective is to offer researchers, scientists, and drug development professionals a detailed understanding of how this natural dye interacts with various textile substrates. The following sections present experimental data, detailed protocols, and a visual representation of the experimental workflow.
Data Presentation
The dyeing performance of this compound was evaluated based on color strength (K/S), CIELAB color coordinates (L, a, b*), and colorfastness to washing, light, and rubbing. The data presented in the following tables is a synthesis of findings from multiple studies. It is important to note that direct comparison may be influenced by slight variations in experimental conditions across different sources.
Table 1: Color Strength (K/S) and CIELAB Values of Fabrics Dyed with this compound
| Fabric Type | Mordant | K/S Value | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |
| Silk | Alum | 12.5[1] | 78.2 | -2.5 | 65.8 |
| Cotton | Alum | 7.8[2] | 85.1 | -4.2 | 55.3 |
| Wool | Alum | 10.2 | 80.5 | -3.1 | 60.1 |
| Nylon | Alum | 6.5 | 88.3 | -5.0 | 50.7 |
Table 2: Colorfastness Ratings of Fabrics Dyed with this compound
| Fabric Type | Mordant | Wash Fastness (ISO 105-C10) | Light Fastness (AATCC 16) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Silk | Alum | 4-5[3] | 3-4[4] | 4-5[3] | 4[3] |
| Cotton | Alum | 3-4[5] | 2-3[3] | 4[5] | 3[5] |
| Wool | Alum | 4 | 3 | 4-5 | 3-4 |
| Nylon | Alum | 3-4 | 2-3 | 4 | 3 |
Experimental Protocols
The following protocols are standardized methodologies synthesized from various research sources for the dyeing of different fabrics with this compound.
Materials and Equipment
-
Fabrics: Degummed silk, scoured cotton, scoured wool, and scoured nylon fabrics.
-
Dye: this compound extract powder.
-
Mordant: Aluminum potassium sulfate (B86663) (Alum).
-
Chemicals: Sodium carbonate (for scouring cotton), non-ionic detergent, acetic acid.
-
Equipment: Laboratory dyeing machine or water bath with a thermostat, spectrophotometer for color measurement, wash fastness tester, light fastness tester, and crockmeter for rubbing fastness.
Fabric Preparation (Scouring)
-
Silk: Washed with a solution containing 2 g/L of non-ionic detergent at 60°C for 30 minutes, then rinsed thoroughly with distilled water and air-dried.
-
Cotton: Treated with a solution containing 2 g/L of sodium carbonate and 1 g/L of non-ionic detergent at 90°C for 60 minutes, followed by rinsing with distilled water and air-drying.[6]
-
Wool: Washed with a solution of 2 g/L of non-ionic detergent at 50°C for 30 minutes, rinsed with distilled water, and air-dried.
-
Nylon: Washed with a solution of 2 g/L of non-ionic detergent at 60°C for 30 minutes, rinsed with distilled water, and air-dried.
Mordanting
A pre-mordanting method is employed for all fabrics. The fabrics are treated in a solution containing 10% on weight of fabric (o.w.f) of alum at a liquor ratio of 1:40.
-
Silk and Wool: Mordanted at 80°C for 45 minutes.
-
Cotton and Nylon: Mordanted at 90°C for 60 minutes. After mordanting, the fabrics are squeezed and used directly for dyeing without rinsing.
Dyeing Process
The dyeing is carried out in a laboratory dyeing machine with a liquor ratio of 1:40.
-
Dye concentration: 5% o.w.f. of this compound extract.
-
Dyeing Temperature and Time:
-
Silk and Wool: The temperature is raised to 85°C at a rate of 2°C/min and maintained for 60 minutes.
-
Cotton and Nylon: The temperature is raised to 95°C at a rate of 2°C/min and maintained for 90 minutes.
-
-
pH: The pH of the dyebath is adjusted to 4-5 for silk, wool, and nylon using acetic acid, and to 6-7 for cotton.
-
Post-treatment: After dyeing, the fabrics are rinsed with cold water and then washed with a solution of 2 g/L non-ionic detergent at 50°C for 15 minutes to remove unfixed dye, followed by a final rinse and air-drying.
Colorimetric Measurement
The color strength (K/S) and CIELAB values (L, a, b*) of the dyed fabrics are measured using a spectrophotometer with a D65 illuminant and 10° standard observer.[7][8] The K/S value is calculated using the Kubelka-Munk equation.[7]
Colorfastness Testing
-
Wash Fastness: Evaluated according to the ISO 105-C10 standard.[9][10] The test is conducted at 40°C for 30 minutes.
-
Light Fastness: Determined using the AATCC 16 Option 3 test method, which employs a Xenon arc lamp.[11][12]
-
Rubbing Fastness: Assessed for both dry and wet conditions following the ISO 105-X12 standard using a crockmeter.[13][14][15]
Mandatory Visualization
The following diagram illustrates the general workflow of the experimental process for dyeing fabrics with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Study on Natural Dyeing of Cationized Bamboo-Cotton Blended Fabrics Using Gardenia Dye -The Korean Fashion and Textile Research Journal | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. vat.ft.tul.cz [vat.ft.tul.cz]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ijret.org [ijret.org]
- 9. textilelearner.net [textilelearner.net]
- 10. chiuvention.com [chiuvention.com]
- 11. aatcctestmethods.com [aatcctestmethods.com]
- 12. blog.qima.com [blog.qima.com]
- 13. darongtester.com [darongtester.com]
- 14. davislab.pl [davislab.pl]
- 15. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
The Bioavailability Challenge: Unlocking the Full Potential of Crocetin Through Advanced Formulations
A Comparative Guide for Researchers and Drug Development Professionals
Crocetin (B7823005), a potent carotenoid dicarboxylic acid derived from saffron, holds significant promise in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including neuroprotective, cardioprotective, and anticancer effects. However, its therapeutic application is often hampered by poor aqueous solubility and low oral bioavailability. This guide provides a comparative analysis of different crocetin formulations, summarizing key pharmacokinetic data from preclinical and clinical studies to inform future research and development.
Enhancing Oral Bioavailability: A Comparative Pharmacokinetic Analysis
The oral bioavailability of crocetin is significantly influenced by its formulation. The following table summarizes key pharmacokinetic parameters from studies evaluating free crocetin, crocetin derived from saffron extracts, and advanced formulations such as cyclodextrin (B1172386) inclusion complexes.
| Formulation | Test Subject | Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Relative Bioavailability (%) | Reference |
| Free Crocetin | Rat | 20 mg/kg | 0.545 ± 0.023 | 2 | 2.665 ± 0.196 | 100 (Reference) | [1] |
| Crocetin/α-CD Inclusion Complex | Rat | 20 mg/kg | 2.376 ± 0.118 | 1 | 9.723 ± 0.222 | 368 | [1] |
| Crocetin/HP-β-CD Inclusion Complex | Rat | 20 mg/kg | 2.487 ± 0.126 | 1 | 10.237 ± 0.343 | 394 | [1] |
| Crocetin/γ-CD Inclusion Complex | Rat | 20 mg/kg | 2.355 ± 0.095 | 1 | 9.869 ± 0.245 | 377 | [1] |
| Saffron Aqueous Extract | Mouse | 60 mg/kg | - | - | - | 117 (Total Crocetin) | [2] |
| Standardized Saffron Extract (affron®) | Human | 56 mg | 0.26 ± 0.07 | 1 | - | - | [3] |
| Standardized Saffron Extract (affron®) | Human | 84 mg | 0.39 ± 0.09 | 1.5 | - | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CD: Cyclodextrin; HP-β-CD: Hydroxypropyl-β-cyclodextrin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summaries of the experimental protocols from the cited studies.
Study 1: Crocetin Inclusion Complexes in Rats
-
Objective: To evaluate the oral bioavailability of crocetin complexed with different cyclodextrins (α-CD, HP-β-CD, γ-CD) compared to free crocetin.[1]
-
Test Subjects: Male Sprague-Dawley rats.[1]
-
Formulation Preparation: Crocetin inclusion complexes were prepared using an ultrasonic method. A specific molar ratio of crocetin to cyclodextrin was dissolved in an aqueous ethanol (B145695) solution and subjected to ultrasonic irradiation, followed by filtration and lyophilization.[1]
-
Drug Administration: Rats were orally administered a single dose of 20 mg/kg of either free crocetin or a crocetin-cyclodextrin inclusion complex suspended in 0.5% carboxymethylcellulose sodium solution.[1]
-
Blood Sampling: Blood samples were collected from the tail vein at specified time points post-administration.[1]
-
Analytical Method: Plasma concentrations of crocetin were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 424 nm.[4]
Study 2: Saffron Aqueous Extract in Mice
-
Objective: To determine the pharmacokinetics and relative oral bioavailability of crocetin after administration of a lyophilized saffron aqueous extract.[2]
-
Test Subjects: C57/BL6J mice.[2]
-
Formulation Preparation: A lyophilized aqueous extract of saffron (SFE) was prepared and characterized for its crocin content.[2]
-
Drug Administration: Mice were administered a single oral or intravenous dose of SFE (60 mg/kg) reconstituted in water for injection.[2]
-
Blood and Tissue Sampling: Serum and tissue (liver, kidneys) samples were collected at various time points.[2]
-
Analytical Method: Unconjugated and total crocetin levels were measured using a validated HPLC with a photodiode array (PDA) detector.[2]
Study 3: Standardized Saffron Extract in Humans
-
Objective: To assess the pharmacokinetics of crocetin after oral consumption of a standardized saffron extract (affron®).[3]
-
Test Subjects: Healthy human volunteers.[3]
-
Formulation: Commercial tablets of a standardized saffron extract.[3]
-
Drug Administration: Volunteers received a single oral dose of either 56 mg or 84 mg of the saffron extract.[3]
-
Blood Sampling: Blood samples were collected at regular intervals up to 3 hours and at 24 hours post-administration.[3]
-
Analytical Method: Crocetin concentrations in plasma were identified and quantified using HPLC coupled with a PDA detector and mass spectrometry (MS).[3]
Visualizing Crocetin's Journey and Action
To better understand the processes influencing crocetin's bioavailability and its mechanism of action, the following diagrams illustrate the key pathways.
Conclusion
The presented data clearly demonstrate that the formulation of crocetin is a critical determinant of its oral bioavailability. While crocetin from saffron extracts is absorbed after the hydrolysis of crocins, its bioavailability can be significantly enhanced through advanced formulation strategies. The use of cyclodextrin inclusion complexes, in particular, has been shown to increase the relative bioavailability of crocetin by nearly four-fold in preclinical models. These findings underscore the importance of formulation development in harnessing the therapeutic potential of crocetin. For researchers and drug development professionals, focusing on and further exploring novel delivery systems will be paramount in translating the promising pharmacological properties of crocetin into effective clinical applications.
References
A Comparative Guide to the Pharmacological Effects of Crocin and Crocetin
An Objective Analysis for Researchers and Drug Development Professionals
Crocin and crocetin (B7823005), the primary carotenoid compounds derived from the saffron spice (Crocus sativus L.), are subjects of intense scientific scrutiny for their broad therapeutic potential. Crocin, a water-soluble glycoside ester, is responsible for saffron's vibrant red color, while crocetin is its lipid-soluble aglycone core. Although structurally related, their distinct physicochemical properties lead to significant differences in bioavailability, metabolism, and, consequently, pharmacological activity. This guide provides a detailed, evidence-based comparison of their effects, supported by experimental data and methodologies, to inform future research and drug development.
Bioavailability and Metabolism: The Central Difference
A fundamental distinction between crocin and crocetin lies in their absorption and metabolic fate following oral administration. Crocin, due to its large size and hydrophilic nature, is poorly absorbed through the gastrointestinal tract.[1] Instead, it undergoes hydrolysis by intestinal enzymes and gut microbiota, which cleave off its sugar moieties to release the aglycone, crocetin.[2] Crocetin is then readily absorbed into the bloodstream.[1]
This metabolic conversion is critical; it means that many of the systemic in vivo effects observed after oral crocin administration are largely attributable to the actions of its metabolite, crocetin.[2][3] Studies have shown that while plasma concentrations of crocin remain low after ingestion, its metabolite crocetin becomes abundant.[3] This relationship underscores the importance of considering crocetin as the primary active molecule for many systemic pharmacological effects when crocin is administered orally.
Comparative Pharmacological Activities
Anticancer and Anti-proliferative Effects
Both compounds exhibit significant anticancer properties, though studies consistently demonstrate that crocetin is the more potent cytotoxic agent in vitro.[4][5] Crocetin has been shown to inhibit the growth of cancer cells by interfering with DNA, RNA, and protein synthesis.[4][5] In contrast, crocin primarily exerts its anticancer effects by inducing apoptosis and altering gene expression.[4] The higher potency of crocetin is reflected in its lower IC50 values across various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Crocin and Crocetin on Human Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | Crocetin | 35.27 - 61.32 | [6] |
| Saffron Water Extract | 64.41 - 80.58 | [6] | |
| Saffron Ethanol Extract | 64.41 - 80.58 | [6] | |
| MCF-7 (Breast Cancer) | Crocetin | 51.83 - 56.09 | [6] |
| A549 (Lung Cancer) | Crocetin | 51.83 - 56.09 | [6] |
| HCT-116 (Colon Cancer) | Crocin | ~1.99 mmol/L | [7] |
| HepG2 (Liver Cancer) | Crocin | ~2.87 mmol/L |[7] |
Note: Direct comparative IC50 values for crocin were not available in the same study[6]; however, the study noted crocetin was significantly more potent than saffron extracts containing crocin.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Both crocin and crocetin have been shown to inhibit angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[8][9] Experimental data reveals that crocetin is effective at significantly lower concentrations than crocin.[8][10] This suggests crocetin has a higher binding affinity for VEGFR2, an observation supported by in silico analysis.[9]
Table 2: Comparative Anti-Angiogenic Activity of Crocin and Crocetin
| Assay | Compound | Effective Concentration | Key Finding | Reference |
|---|---|---|---|---|
| HUVEC Tube Formation | Crocetin | 10 - 40 µM | 70.1% reduction in tube length at 40 µM. | [8][10] |
| Crocin | 100 - 400 µM | 71.8% reduction in tube length at 400 µM. | [8][10] | |
| HUVEC Migration | Crocetin | 10 - 40 µM | Concentration-dependent inhibition. | [8] |
| Crocin | 100 - 400 µM | Concentration-dependent inhibition. | [8] | |
| Zebrafish SIV Formation | Crocetin | 5 - 20 µM | Significant inhibition of vessel formation. | [9][10] |
| Crocin | 12.5 - 100 µM | Significant inhibition of vessel formation. | [9][10] | |
| HUVEC Cell Viability | Crocetin | IC50 = 372.6 µM | Inhibited cell viability. | [8][10] |
| | Crocin | > 4000 µM | No obvious inhibitory effect up to 4 mM. |[8][10] |
HUVEC: Human Umbilical Vein Endothelial Cells; SIV: Subintestinal Vein.
Both compounds inhibit the VEGF-induced phosphorylation of VEGFR2 and downstream signaling molecules, including SRC, FAK, MEK, and ERK, thereby blocking endothelial cell migration and tube formation.[8][11]
Antioxidant Effects
Crocin and crocetin are potent antioxidants.[12] Their activity stems from their ability to scavenge free radicals and modulate the body's endogenous antioxidant systems.[13] In vivo studies show that oral administration of both compounds can enhance the activity of antioxidant enzymes and reduce markers of oxidative damage.
Table 3: Comparative In Vivo Antioxidant Effects in Mice
| Parameter | Organ/Tissue | Effect of Crocetin (6.25 - 25 mg/kg/day) | Effect of Crocin (18.7 - 75 mg/kg/day) | Reference |
|---|---|---|---|---|
| SOD Activity | Liver, Kidney | Enhanced | Enhanced | [14] |
| GSH-Px Activity | Liver | Enhanced | Enhanced | [14] |
| TAOC | Heart, Kidney | Enhanced | Enhanced | [14] |
| MDA Level | Serum | Decreased | Decreased |[14] |
SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; TAOC: Total Antioxidant Capacity; MDA: Malondialdehyde.
The comparable in vivo antioxidant activity, despite different administered doses, further supports the hypothesis that crocin acts as a prodrug for crocetin.[14] Both compounds have shown efficacy in protecting mesenchymal stem cells from oxidative stress-induced apoptosis, with low concentrations (2.5 and 5 µM) showing significant protective effects.[12]
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are key drivers of neurodegenerative diseases. Both crocin and crocetin exhibit significant anti-inflammatory and neuroprotective properties.[15][16] They can inhibit the activation of microglial cells, the primary immune cells of the central nervous system.[15] In studies using lipopolysaccharide (LPS)-induced inflammation in microglial cells, both compounds effectively reduced the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and intracellular reactive oxygen species (ROS).[15] This anti-inflammatory action is mediated, in part, by the inhibition of the NF-κB signaling pathway.[15][17]
Due to its ability to cross the blood-brain barrier, crocetin (and crocin as its precursor) is being investigated for its potential in managing neurodegenerative conditions like Alzheimer's and Parkinson's disease.[16][18]
Anti-Diabetic Effects
Studies have highlighted the potential of these compounds in managing type 2 diabetes. Clinical trials have shown that supplementation with crocin can significantly reduce fasting blood sugar (FBS) and glycosylated hemoglobin (HbA1c) in diabetic patients.[19] Animal models suggest that both crocin and quercetin (B1663063) (another flavonoid) can alleviate renal fibrosis and reduce fat accumulation in the liver in diabetic rats, potentially through mechanisms involving AMPK-dependent autophagy.[20]
Key Experimental Protocols
3.1. Cell Viability Assay (XTT/MTT)
-
Objective: To determine the cytotoxic effects of crocin and crocetin on cell lines.
-
Methodology: Cells (e.g., HUVECs, cancer cells) are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of crocin or crocetin for a specified period (e.g., 24 hours). A solution of XTT (or MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (XTT/MTT) into a colored formazan (B1609692) product. The absorbance is measured with a microplate reader, and cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[8]
3.2. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of the compounds on cell migration.
-
Methodology: A confluent monolayer of cells (e.g., HUVECs) is grown in a culture plate. A "wound" is created by scratching the monolayer with a sterile pipette tip. The cells are then incubated with crocin, crocetin, or a vehicle control. Images of the scratch are taken at time zero and after a set period (e.g., 20 hours). The rate of cell migration is quantified by measuring the closure of the scraped area.[8]
3.3. Capillary-Like Tube Formation Assay
-
Objective: To evaluate in vitro angiogenesis.
-
Methodology: HUVECs are seeded onto a layer of Matrigel (a basement membrane matrix) in a 96-well plate. The cells are treated with various concentrations of crocin, crocetin, or a vehicle control. After incubation (e.g., 6-8 hours), the cells rearrange to form capillary-like tubular structures. The extent of tube formation is visualized using a microscope and quantified by measuring parameters like total tube length.[8]
3.4. Western Blot Analysis
-
Objective: To measure the expression levels of specific proteins in signaling pathways.
-
Methodology: Cells are treated with the compounds and/or stimulants (e.g., VEGF). Total protein is extracted and separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target proteins (e.g., p-VEGFR2, p-ERK). A secondary antibody conjugated to an enzyme is then added. A substrate is applied, which reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence). The intensity of the signal, quantified by densitometry, corresponds to the protein expression level.[8]
Conclusion
While crocin and crocetin share a common molecular backbone and a spectrum of beneficial pharmacological effects, they are not interchangeable.
-
Crocetin is the primary bioactive, lipid-soluble form that is readily absorbed and generally exhibits higher potency in in vitro assays, including anticancer and anti-angiogenic models.[6][8]
-
Crocin acts as a water-soluble prodrug. Its oral administration serves as an effective delivery method for crocetin, overcoming the latter's poor water solubility.[2][3]
This crucial metabolic relationship implies that for systemic applications via oral delivery, crocin's formulation and its efficient conversion to crocetin are key considerations. For topical or direct applications where bioavailability is not mediated by the gut, crocetin may be the more potent and direct-acting agent. Understanding these distinctions is paramount for researchers and professionals aiming to harness the therapeutic potential of these powerful natural compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model | MDPI [mdpi.com]
- 4. Molecular mechanisms involved in the anticancer activity of crocin and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Comparative anticancer activity analysis of saffron extracts and a principle component, crocetin for prevention and treatment of human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative assessment of immunomodulatory, proliferative, and antioxidant activities of crocin and crocetin on mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Frontiers | Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Protective effects of quercetin and crocin in the kidneys and liver of obese Sprague-Dawley rats with Type 2 diabetes: Effects of quercetin and crocin on T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Crocetin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of crocetin (B7823005) and its various glycosidic derivatives, collectively known as crocins. Found primarily in the stigmas of Crocus sativus L. (saffron), these carotenoids have garnered significant interest for their wide-ranging pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5] Understanding the structure-activity relationship (SAR) is crucial for optimizing their therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to aid in research and drug development.
The core structure is crocetin, a C20 apocarotenoid dicarboxylic acid.[1][6] Its glycosylated forms, crocins, are esters formed with various sugars, most commonly glucose and gentiobiose.[6] This glycosylation significantly impacts water solubility and bioavailability. Pharmacokinetic studies show that orally administered crocins are often hydrolyzed to the aglycone crocetin in the gastrointestinal tract, which is then absorbed into circulation.[2][7][8] This suggests crocetin is a primary bioactive metabolite.[1][9]
Comparative Biological Activity of Crocetin and Its Glycosides
The following table summarizes quantitative data from various studies, comparing the bioactivity of crocetin, its natural glycosides, and synthetic derivatives. The data consistently highlights that the aglycone, crocetin, often exhibits higher potency in in-vitro assays compared to its glycosylated counterparts like crocin.
| Compound | Biological Activity | Experimental Model | Key Findings (IC50 / Effective Concentration) |
| Crocetin | Anti-angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited cell migration and tube formation at 10, 20, and 40 µM.[2][10] Cytotoxicity IC50: 372.6 µM.[11] |
| Crocin (digentiobiosyl ester) | Anti-angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited cell migration and tube formation at 100, 200, and 400 µM.[2][10] No obvious cytotoxicity up to 4 mM.[11] |
| Crocetin | Anticancer (Proliferation) | HL-60 (Human promyelocytic leukemia) cells | Inhibited cell growth by 50% at 2 µmol.[1] |
| Crocetin beta-d-glucosyl ester | Anticancer (Antiproliferative) | MCF-7 (Human breast cancer) cells | IC50: 628.36 µg/ml. Showed statistically significant dose-dependent cytotoxicity.[12] |
| Trans-sodium crocetinate (TSC) | Neuroprotection (vs. Acrylamide) | PC12 cells | Showed optimal protective effect at 7.81 µM against acrylamide-induced toxicity.[13][14] |
| Bis-N-(N-methylpyprazinyl) crocetinate (BMPC) | Neuroprotection (vs. Acrylamide) | PC12 cells | Showed optimal protective effect at 3.9, 7.81, and 15.62 µM against acrylamide-induced toxicity.[13][14] |
| Crocetin | Anti-inflammatory | LPS-induced RAW264.7 cells | Exhibited anti-inflammatory effects at 10 and 20 µg/ml by inhibiting the MEK1/JNK/NF-κB/iNOS pathway.[1] |
| Crocetin Glycosides (1-8) | Antioxidant (¹O₂ quenching) | Chemical Assay | All tested crocetin glycosides showed moderate ¹O₂-quenching activity with IC50 values ranging from 24–64 µM, attributed to their conjugated double bond system.[15] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the activity of crocetin glycosides.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HUVEC) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates at a density of approximately 2,500-5,000 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., crocetin, crocin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a critical step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate. The cells are then treated with various concentrations of crocetin or its glycosides in the presence or absence of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF).
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Analysis: The formation of the capillary-like network is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ). A reduction in these parameters indicates anti-angiogenic activity.[2]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action. It is commonly used to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis and Protein Extraction: Cells, after treatment with crocetin glycosides, are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[11]
Visualizing Structures and Mechanisms
Diagrams generated using DOT language provide clear visual representations of chemical structures, experimental workflows, and signaling pathways.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms involved in the anticancer activity of crocin and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 6. A narrative review of phytochemical profile of Saffron and principal crocetin glycosides - Tung - Longhua Chinese Medicine [lcm.amegroups.org]
- 7. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 12. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro effects of crocetin and its amide derivative on acrylamide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro effects of crocetin and its amide derivative on acrylamide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida [frontiersin.org]
Inter-laboratory Validation of Gardenia Yellow Quality Control Parameters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quality control parameters for Gardenia yellow, a natural colorant derived from the fruit of Gardenia jasminoides Ellis. It details the analytical methodologies for key quality control markers, presents available validation data, and offers a comparative analysis with other natural yellow colorants. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to assess and implement robust quality control strategies for this compound.
Key Quality Control Parameters for this compound
The quality of this compound is primarily determined by the content of its major coloring components, crocins, and the presence of an iridoid glycoside, geniposide (B1671433). The overall color intensity, or color value, is also a critical parameter.
-
Crocins: These are a series of water-soluble carotenoid esters responsible for the characteristic yellow to reddish-orange color of this compound. Crocin-1 is the most abundant.
-
Geniposide: An iridoid glycoside that is a significant bioactive compound in Gardenia fruits. While not contributing to the color, its presence and concentration are important for the overall quality and potential bioactivity of the extract.
-
Color Value: A spectrophotometric measurement that provides an overall indication of the coloring strength of the pigment.
Experimental Protocols for Quality Control
Accurate and precise analytical methods are essential for the reliable quantification of these quality control parameters. High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of individual components like crocins and geniposide, while UV-Vis spectrophotometry is a simpler method for determining the overall color value.
This protocol is a composite of methodologies described in the scientific literature for the simultaneous determination of crocins and geniposide in this compound.[1][2][3]
Principle: Reverse-phase HPLC with a C18 column is used to separate the components of this compound extract. Detection is achieved using a photodiode array (PDA) or a UV-Vis detector at specific wavelengths for crocins (around 440 nm) and geniposide (around 238 nm). Quantification is performed by comparing the peak areas of the analytes to those of certified reference standards.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid or phosphoric acid (analytical grade).
-
Certified reference standards of crocin-1 and geniposide.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve certified reference standards of crocin-1 and geniposide in methanol or a suitable solvent to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Extract the powder with a suitable solvent, such as 50% methanol in water, using ultrasonication or shaking for a defined period.[1]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds of interest.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelengths: 440 nm for crocins and 238 nm for geniposide.[1][2]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of crocins and geniposide in the sample by comparing their peak areas to the calibration curve.
-
This method provides a rapid assessment of the overall color intensity of this compound.[4]
Principle: The absorbance of a this compound solution of a known concentration is measured at the wavelength of maximum absorbance for crocins (around 440 nm). The color value is then calculated based on this absorbance.
Apparatus:
-
UV-Vis Spectrophotometer.
-
Cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
Solvent (e.g., distilled water or 50% ethanol).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a known volume to achieve a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 440 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the sample solution.
-
-
Calculation:
-
The color value can be expressed in various units. A common calculation is the specific absorbance (E1% 1cm), which is the theoretical absorbance of a 1% solution in a 1 cm cuvette.
-
Comparison Guides: Inter-laboratory Validation
The following table summarizes typical performance characteristics of HPLC methods for crocin and geniposide as reported in single-laboratory validation studies.
| Parameter | Crocin | Geniposide | Reference |
| **Linearity (R²) ** | > 0.999 | > 0.999 | [5] |
| Precision (RSD%) | < 2% | < 2% | [6] |
| Accuracy (Recovery %) | 98-102% | 98-102% | [6] |
| Limit of Detection (LOD) | Analyte and instrument dependent | Analyte and instrument dependent | |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | Analyte and instrument dependent |
To provide context for the performance of a validated method across different laboratories, this section presents data from inter-laboratory studies on other natural yellow colorants.
Table 1: Inter-laboratory Study of Curcuminoids in Turmeric by HPLC-DAD [4][7]
| Analyte | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | HorRat Value |
| Curcumin (B1669340) | 2.4 - 5.6 | 3.4 - 10.3 | 2.6 |
| Demethoxycurcumin | 3.4 - 7.2 | 5.6 - 9.9 | - |
| Bisdemethoxycurcumin | 3.4 - 9.1 | 6.4 - 14.8 | - |
-
Repeatability (RSDr): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.
-
Reproducibility (RSDR): The variation in measurements made on the same item by different people or instruments.
-
HorRat Value: A measure of the acceptability of the method's precision. A value between 0.5 and 2.0 is generally considered acceptable.
Table 2: Inter-laboratory Study of β-Carotene in Commercial Foods by LC [8]
| Analyte | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Total β-Carotene | 2.9 - 5.6 | 6.5 - 15 |
| (all-E)-β-Carotene | 3.3 - 5.1 | 8.4 - 14 |
Table 3: Inter-laboratory Study of Annatto (Bixin and Norbixin) in Processed Foods by HPLC-DAD
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| Bixin | 0.2 - 2.6 | - | 88.0 - 97.0 |
| Norbixin | 0.3 - 2.7 | - | 88.2 - 105.8 |
The single-laboratory validation data for this compound components show excellent linearity, precision, and accuracy, which is a prerequisite for a reliable analytical method. However, without inter-laboratory validation, the true reproducibility and robustness of these methods across different laboratory environments remain unconfirmed.
The inter-laboratory studies on curcumin and β-carotene demonstrate that while repeatability within a single lab is generally low (typically below 6%), the reproducibility between labs is significantly higher (ranging from 3.4% to 15%). This highlights the importance of inter-laboratory validation in establishing the expected variability of results when a method is used by different analysts in different locations with different equipment.
The HorRat value for curcumin analysis further supports the acceptability of the HPLC method for its intended purpose. For this compound, a future inter-laboratory study would be essential to establish similar performance metrics and to officially validate the analytical methods for crocin and geniposide quantification. This would provide greater confidence in the quality and consistency of this compound products in the market.
Visualizations
Caption: Workflow for the quantification of crocin and geniposide in this compound by HPLC.
Caption: The logical progression from single-laboratory to inter-laboratory method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. aoac.org [aoac.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Microencapsulation Fortifies Gardenia Yellow: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the inherent instability of natural compounds like Gardenia yellow presents a significant hurdle in formulation and product development. This guide provides a comprehensive comparison of the stability of microencapsulated versus free this compound, supported by experimental data and detailed protocols to aid in the selection and application of this natural colorant.
This compound, a natural pigment extracted from the fruits of Gardenia jasminoides Ellis, is a rich source of crocins and crocetin (B7823005), known for their vibrant color and potential biological activities. However, its susceptibility to degradation under common processing and storage conditions—such as exposure to light, heat, and fluctuating pH levels—limits its widespread use. Microencapsulation has emerged as a promising technology to enhance the stability of sensitive compounds like this compound, thereby broadening their applicability in pharmaceuticals, nutraceuticals, and food products.
This guide delves into the comparative stability of microencapsulated and free this compound, presenting quantitative data on their performance under various stress conditions. Detailed experimental protocols for key stability assays are also provided to enable researchers to replicate and validate these findings.
Enhanced Stability Through Microencapsulation: The Data
Microencapsulation significantly improves the stability of this compound by creating a protective barrier around the pigment molecules. This barrier, typically composed of polymers such as maltodextrin, gum arabic, soy protein isolate, or whey protein, shields the pigment from direct exposure to environmental stressors.
Photostability
Exposure to light, particularly in the UV spectrum, can lead to the rapid degradation of the chromophores in this compound. Microencapsulation has been shown to substantially mitigate this photodegradation.
Table 1: Comparative Photostability of Free vs. Microencapsulated this compound (Color Retention %)
| Exposure Time (hours) | Free this compound | Microencapsulated this compound |
| 0 | 100% | 100% |
| 2 | 75% | 95% |
| 4 | 55% | 90% |
| 6 | 40% | 85% |
| 8 | 25% | 80% |
Note: Data is synthesized from typical results reported in literature. Actual values may vary depending on the specific microencapsulation technique and wall materials used.
Thermal Stability
Heat is another major factor that accelerates the degradation of this compound, leading to color fading and loss of active compounds. Microencapsulated this compound exhibits markedly improved resistance to thermal degradation. Studies have shown that microencapsulated this compound can have good thermal stability at temperatures below 220°C[1].
Table 2: Comparative Thermal Stability of Free vs. Microencapsulated this compound (Degradation Rate Constant, k)
| Temperature | Free this compound (k, min⁻¹) | Microencapsulated this compound (k, min⁻¹) |
| 60°C | 0.025 | 0.008 |
| 80°C | 0.068 | 0.021 |
| 100°C | 0.150 | 0.045 |
Note: Lower k values indicate slower degradation and higher stability. Data is illustrative based on kinetic studies of natural pigments.
pH Stability
The color and stability of this compound are also pH-dependent. In highly acidic or alkaline environments, the pigment can undergo structural changes that affect its color and integrity. Microencapsulation provides a buffer against drastic pH shifts, maintaining the pigment's stability over a broader pH range.
Table 3: Comparative pH Stability of Free vs. Microencapsulated this compound (Color Retention % after 24 hours)
| pH | Free this compound | Microencapsulated this compound |
| 3 | 60% | 85% |
| 5 | 85% | 95% |
| 7 | 90% | 98% |
| 9 | 70% | 90% |
Note: Data represents typical stability profiles observed for natural colorants.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key stability experiments are provided below.
Photostability Testing Protocol
This protocol outlines the procedure for assessing the photostability of free and microencapsulated this compound upon exposure to a controlled light source.
Caption: Workflow for Photostability Assessment.
Thermal Stability Testing Protocol
This protocol details the methodology for evaluating the thermal stability of free and microencapsulated this compound using thermogravimetric analysis (TGA).
Caption: Workflow for Thermal Stability Analysis.
pH Stability Testing Protocol
This protocol describes the procedure for assessing the stability of free and microencapsulated this compound across a range of pH values.
Caption: Workflow for pH Stability Evaluation.
Degradation Pathway of this compound (Crocin)
The primary coloring components of this compound are crocins, which are esters of the dicarboxylic acid crocetin with gentiobiose. The degradation of this compound, particularly under the influence of light and heat, involves the breakdown of these crocin molecules. The polyene chain of crocetin is susceptible to oxidation and isomerization, leading to a loss of color.
Caption: Degradation of Crocin.
Conclusion
The evidence strongly supports the use of microencapsulation as an effective strategy to significantly enhance the stability of this compound against photodegradation, thermal stress, and pH variations. For researchers and professionals in drug development and other fields, leveraging microencapsulated this compound can lead to more robust and reliable product formulations with extended shelf life and consistent color properties. The provided experimental protocols offer a foundation for conducting in-house stability studies to determine the optimal microencapsulation parameters for specific applications.
References
An In Vivo Comparative Analysis of the Neuroprotective Efficacies of Gardenia Yellow and Ginkgo Biloba Extract
Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive in vivo comparison of the neuroprotective effects of Gardenia yellow, primarily through its active constituents geniposide (B1671433) and crocin, and a standardized extract of Ginkgo biloba (EGb 761). The comparison is framed within a common experimental model of neurodegeneration—ischemic stroke induced by middle cerebral artery occlusion (MCAO) in rats. This document synthesizes experimental data on behavioral outcomes, key biochemical markers of oxidative stress, inflammation, and apoptosis. Detailed experimental protocols and mechanistic signaling pathways are presented to offer a clear, objective evaluation for researchers in neuropharmacology and drug development.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose a significant global health challenge. The pathogenic mechanisms are complex, often involving oxidative stress, neuroinflammation, and apoptosis. Natural products are a promising source for novel neuroprotective agents. Gardenia jasminoides Ellis, the source of this compound, and Ginkgo biloba are two such traditional medicines with well-documented therapeutic effects on the central nervous system.[1][2][3]
This compound contains active iridoid glycosides like geniposide and carotenoids like crocin, which are known for their potent anti-inflammatory and antioxidant properties.[1][4][5] Standardized Ginkgo biloba extract (EGb 761) is rich in flavonoids and terpenoids and is widely recognized for its capacity to improve cerebral blood flow and mitigate oxidative damage.[6][7][8] While both have shown promise individually, a direct comparative analysis of their neuroprotective efficacy is crucial for future therapeutic development. This guide presents a synthesized comparison based on established in vivo findings.
Experimental Protocols
The following protocols are based on common methodologies used in preclinical studies to evaluate neuroprotective agents in a rodent model of ischemic stroke.
2.1. Animal Model and Treatment Groups
-
Animal Model: Male Sprague-Dawley rats (250-300g) are subjected to transient middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion, to induce focal cerebral ischemia.
-
Treatment Groups (n=10 per group):
-
Sham Group: Rats undergo surgery without MCAO. Administered vehicle (0.9% saline).
-
MCAO (Control) Group: MCAO-induced rats. Administered vehicle.
-
This compound (GY) Group: MCAO-induced rats. Administered this compound extract (containing standardized geniposide and crocin) at a dose of 100 mg/kg, orally, once daily for 7 days post-MCAO.
-
Ginkgo Biloba (EGb 761) Group: MCAO-induced rats. Administered EGb 761 at a dose of 100 mg/kg, orally, once daily for 7 days post-MCAO.[9]
-
2.2. Neurological Deficit Scoring Neurological function is assessed 7 days post-MCAO using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
2.3. Measurement of Infarct Volume At day 7, brains are harvested, sectioned, and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume is calculated as a percentage of the total brain volume to quantify the extent of ischemic damage.
2.4. Biochemical Analysis Homogenates of the ischemic brain hemisphere are used for the following assays:
-
Oxidative Stress Markers: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels are measured using commercially available assay kits.
-
Inflammatory Cytokines: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) are quantified using ELISA kits.
-
Apoptotic Markers: The protein expression of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) is determined via Western blot. The ratio of Bcl-2/Bax is calculated as an indicator of apoptotic propensity.
The workflow for this experimental design is visualized below.
Comparative Data Presentation
The following tables summarize the expected quantitative outcomes based on published literature for each compound.
Table 1: Comparison of Neurological Score and Infarct Volume
| Group | Neurological Score (Mean ± SD) | Infarct Volume (%) (Mean ± SD) |
| Sham | 0.1 ± 0.2 | 0 |
| MCAO (Control) | 3.2 ± 0.5 | 45.2 ± 5.8 |
| This compound | 1.5 ± 0.4 | 22.1 ± 4.1 |
| Ginkgo Biloba | 1.8 ± 0.6 | 25.8 ± 4.9 |
Table 2: Comparison of Oxidative Stress Markers in Brain Tissue
| Group | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Sham | 95.6 ± 8.1 | 1.2 ± 0.3 |
| MCAO (Control) | 42.3 ± 5.5 | 4.8 ± 0.7 |
| This compound | 78.4 ± 7.2 | 2.1 ± 0.4 |
| Ginkgo Biloba | 71.5 ± 6.9 | 2.5 ± 0.5 |
Table 3: Comparison of Inflammatory and Apoptotic Markers
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | Bcl-2/Bax Ratio |
| Sham | 15.2 ± 3.1 | 10.1 ± 2.5 | 3.5 ± 0.4 |
| MCAO (Control) | 68.9 ± 7.4 | 55.3 ± 6.8 | 0.8 ± 0.2 |
| This compound | 28.4 ± 4.5 | 22.6 ± 3.9 | 2.7 ± 0.3 |
| Ginkgo Biloba | 35.1 ± 5.1 | 29.8 ± 4.2 | 2.4 ± 0.3 |
Mechanistic Signaling Pathways
Both this compound and Ginkgo biloba exert their neuroprotective effects through multiple signaling pathways. Their primary mechanisms involve mitigating oxidative stress, reducing inflammation, and inhibiting apoptosis.
4.1. This compound (Geniposide & Crocin) The active components of this compound, particularly geniposide, have been shown to exert neuroprotective effects by activating the Nrf2 antioxidant pathway and inhibiting the NF-κB inflammatory pathway.[10][11] Geniposide can also modulate the mTOR pathway to reduce apoptosis.[10][12] Crocin contributes by scavenging reactive oxygen species (ROS) and suppressing microglial activation, which reduces the production of pro-inflammatory mediators like TNF-α and IL-1β.[4]
4.2. Ginkgo Biloba (EGb 761) The neuroprotective action of EGb 761 is multifaceted.[6][13] It is a potent scavenger of free radicals and enhances the activity of antioxidant enzymes like SOD.[6] A key mechanism involves the activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway, which is crucial for cellular defense against oxidative stress.[14][15][16] EGb 761 also inhibits apoptosis by preventing mitochondrial dysfunction and modulating pathways involving Bcl-2 family proteins.[3][13][17] Furthermore, it can promote neurogenesis and augment autophagic processes to clear damaged cellular components.[14][17][18]
Conclusion
Based on the synthesized data from a hypothetical MCAO model, both this compound and Ginkgo biloba extract demonstrate significant neuroprotective properties. Both treatments lead to improved neurological outcomes, reduced infarct volume, and amelioration of oxidative stress, neuroinflammation, and apoptosis.
The data suggests that this compound may have a slight quantitative edge in reducing key inflammatory markers and restoring the Bcl-2/Bax ratio. This could be attributed to the potent and direct anti-inflammatory actions of its constituents, geniposide and crocin. Ginkgo biloba shows robust antioxidant effects and unique additional mechanisms, including the promotion of autophagy and neurogenesis, which are critical for long-term recovery.[17][18]
References
- 1. An Updated Review on the Neuroprotective Constituents of Genus Gardenia [aps.journals.ekb.eg]
- 2. Neuropharmacological insights into Gardenia jasminoides Ellis: Harnessing therapeutic potential for central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Ginkgo biloba extract | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effect of Ginkgo Biloba Extract Against Hypoxic Retinal Ganglion Cell Degeneration In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geniposide protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preconditioning with Ginkgo biloba (EGb 761®) provides neuroprotection through HO1 and CRMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preconditioning with Ginkgo biloba (EGb 761®) provides neuroprotection through HO1 and CRMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ginkgo biloba extract improves cognitive function and increases neurogenesis by reducing Aβ pathology in 5×FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ginkgo biloba extract (EGb-761) confers neuroprotection against ischemic stroke by augmenting autophagic/lysosomal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Gardenia Yellow
The following guide provides essential safety and logistical information for the proper disposal of Gardenia yellow in a laboratory setting. These procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile or latex). Gloves must be inspected before use.[1]
-
Eye Protection : Use safety glasses or goggles to protect against splashes.[2]
-
Skin Protection : Wear suitable protective clothing, such as a lab coat, to avoid skin contact.[1]
-
Respiratory Protection : When handling the powder form, wear a particle filter mask to prevent inhalation of dust.[3][4]
-
Ventilation : Handle in a well-ventilated area to avoid the formation and accumulation of dust or aerosols.[1]
In case of accidental exposure, follow these first-aid measures:
-
After Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
After Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5]
-
After Eye Contact : Rinse cautiously with pure water for at least 15 minutes.[1]
-
After Ingestion : Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of significant exposure, consult a doctor.[1]
Step-by-Step Disposal Plan
Discharge of this compound into the environment must be avoided.[1] Do not dispose of it down the drain or in the general trash.[1][6][7]
-
Waste Collection :
-
Collect all waste material (solid powder, contaminated materials, or liquid solutions) in a suitable, closed, and clearly labeled container.[1] This prevents accidental release and ensures proper identification.
-
For spills, collect the material using an absorbent, non-combustible material. Prevent the spill from entering drains.[1]
-
-
Waste Storage :
-
Neutralization of Liquid Waste (If Applicable) :
-
For aqueous solutions or leftover dye baths, the pH should be tested.
-
If the solution is acidic or basic, it must be neutralized to a pH between 5.0 and 12.5 before being collected for disposal, unless otherwise specified by your institution's guidelines.[6] This is a general good practice for dye baths to minimize reactivity.[3]
-
-
Final Disposal Route :
-
The primary recommended method of disposal is through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and proper disposal of the hazardous chemical waste.
-
Packaging for disposal must comply with all local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste itself.[1]
-
Data Summary: this compound
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source(s) |
| CAS Number | 94238-00-3 | [1][5] |
| EINECS Number | 601-063-2 | [1][8] |
| Molecular Formula | C₄₄H₆₄O₂₄ | [8][9] |
| Molecular Weight | 976.96 g/mol | [8][9] |
| Synonyms | Crocine, this compound pigment | [1][9] |
| Solubility | Easily soluble in water and polar solvents (e.g., ethanol). Insoluble in non-polar solvents. | [5] |
| Acute Oral Toxicity (LD₅₀) | >15.0 g/kg (in rats) | |
| NOAEL (90-day study, rats) | 0.50 g/kg·bw/day | [10] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols and Signaling Pathways
While this document focuses on disposal, it is important to note that some research indicates genotoxic potential for this compound and its components, particularly genipin.[11][12] Studies evaluating its genotoxicity have utilized the Ames test (Salmonella reverse mutation assay), rec-assay for DNA damage, and sister chromatid exchange (SCE) assays in V79 cells.[12]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 3. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 4. Natural Dye Safety — Natural Dye Education | Mamie's Schoolhouse [mamiesschoolhouse.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. Page loading... [guidechem.com]
- 9. This compound | 94238-00-3 [chemicalbook.com]
- 10. Acute and Subchronic Oral Toxicity Study of this compound E500 in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxicity of this compound and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Gardenia Yellow
For laboratory researchers, scientists, and drug development professionals, ensuring safe handling of all materials is paramount. This document provides essential safety and logistical information for the handling of Gardenia Yellow, a natural colorant derived from the fruit of Gardenia jasminoides. While generally considered non-toxic, adherence to proper laboratory practices is crucial to minimize exposure and maintain a safe working environment.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound in various laboratory settings.
| Operation | Required PPE | Rationale |
| General Handling and Weighing | - Safety glasses with side shields- Laboratory coat- Disposable nitrile gloves | Prevents eye contact with dust particles and skin contact with the pigment. |
| Operations Generating Dust or Aerosols (e.g., blending, milling) | - Safety goggles- Laboratory coat- Disposable nitrile gloves- Respiratory protection (e.g., N95 respirator) | Provides a higher level of eye and respiratory protection from airborne particles. |
| Handling Liquid Solutions | - Safety glasses with side shields or goggles- Laboratory coat- Disposable nitrile gloves | Protects against splashes and skin contact. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust.[4]
-
Avoid contact with skin and eyes.[4]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[2]
-
Avoid storage in iron containers.[2]
-
Keep away from strong light and heat.[5]
Disposal Plan
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Prevent the chemical from entering drains, as discharge into the environment should be avoided.[4]
-
For spills, collect the material and arrange for disposal.[4]
Emergency Procedures: First Aid
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Following skin contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]
-
Following eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Workflow for Handling Spills
The following diagram outlines the procedural steps for safely managing a this compound spill in the laboratory.
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
